molecular formula C5H9Br B8396958 1-Bromo-1-pentene

1-Bromo-1-pentene

Cat. No.: B8396958
M. Wt: 149.03 g/mol
InChI Key: WSXIDSNEEOYBFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-1-pentene is a useful research compound. Its molecular formula is C5H9Br and its molecular weight is 149.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H9Br

Molecular Weight

149.03 g/mol

IUPAC Name

1-bromopent-1-ene

InChI

InChI=1S/C5H9Br/c1-2-3-4-5-6/h4-5H,2-3H2,1H3

InChI Key

WSXIDSNEEOYBFA-UHFFFAOYSA-N

Canonical SMILES

CCCC=CBr

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 1-Bromo-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-bromo-1-pentene, an unsaturated organobromine compound. This document details synthetic methodologies, physical and chemical properties, and expected spectroscopic characteristics, serving as a valuable resource for its application in organic synthesis. This compound, existing as (E) and (Z) isomers, is a versatile intermediate in the construction of more complex molecular architectures.

Physical and Chemical Properties

PropertyValue (Computed)
Molecular Weight149.03 g/mol [2][3]
Molecular FormulaC₅H₉Br[2][3]
XLogP32.8[2][3]
Hydrogen Bond Donor Count0[2][3]
Hydrogen Bond Acceptor Count0[2][3]
Rotatable Bond Count2[2][3]
Exact Mass147.98876 Da[2][3]
Monoisotopic Mass147.98876 Da[2][3]
Topological Polar Surface Area0 Ų[2][3]
Heavy Atom Count6[2][3]

Synthesis of this compound

The primary route for the synthesis of this compound is through the hydrobromination of 1-pentyne (B49018). The stereochemical outcome of this reaction is dependent on the reaction conditions, allowing for the selective synthesis of either the (E) or (Z) isomer.

Radical-Initiated Anti-Markovnikov Addition of HBr to 1-Pentyne

The addition of hydrogen bromide to a terminal alkyne in the presence of peroxides proceeds via a radical mechanism.[4] This results in the anti-Markovnikov addition of bromine to the terminal carbon, yielding a mixture of (E)- and (Z)-1-bromo-1-pentene.[4] The radical mechanism ensures that the bromine atom adds to the less substituted carbon of the alkyne.[5]

Experimental Protocol:

  • A solution of 1-pentyne in a suitable solvent (e.g., a non-polar solvent like hexane) is cooled in an ice bath.

  • A radical initiator, such as benzoyl peroxide or AIBN, is added to the solution.

  • Gaseous hydrogen bromide is bubbled through the solution, or a solution of HBr in a non-polar solvent is added dropwise.

  • The reaction is stirred at a low temperature and allowed to proceed to completion, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is washed with a mild base (e.g., sodium bicarbonate solution) to neutralize excess acid, followed by washing with brine.

  • The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • The resulting mixture of (E)- and (Z)-1-bromo-1-pentene can be purified and the isomers separated by fractional distillation or column chromatography.

Stereoselective Synthesis of (Z)-1-Bromo-1-pentene via Microwave-Assisted Reaction

A stereoselective synthesis of (Z)-1-bromo-1-alkenes can be achieved through the microwave-induced debrominative decarboxylation of the corresponding anti-2,3-dibromoalkanoic acids.[6][7][8] This method provides high yields and excellent stereoselectivity in a significantly reduced reaction time.[6][7]

Experimental Protocol:

  • The starting material, anti-2,3-dibromopentanoic acid, is dissolved in dimethylformamide (DMF).

  • Triethylamine (Et₃N) is added as a base.

  • The reaction mixture is subjected to microwave irradiation for a short period (typically 0.2-1.0 minutes).[6][7]

  • After cooling, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether).

  • The combined organic extracts are washed with water and brine, then dried over an anhydrous salt.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield (Z)-1-bromo-1-pentene.

G cluster_synthesis Synthesis of this compound cluster_radical Radical Addition cluster_stereoselective Stereoselective Synthesis start 1-Pentyne hbr_peroxide HBr, Peroxides start->hbr_peroxide anti_markovnikov Anti-Markovnikov Addition hbr_peroxide->anti_markovnikov product_mixture (E/Z)-1-Bromo-1-pentene anti_markovnikov->product_mixture dibromo_acid anti-2,3-Dibromopentanoic Acid microwave Microwave, Et3N, DMF dibromo_acid->microwave product_z (Z)-1-Bromo-1-pentene microwave->product_z

Caption: Synthesis pathways for this compound.

Characterization of this compound

A comprehensive characterization of this compound involves a combination of spectroscopic techniques to confirm its structure and purity. While experimental spectra are not widely available, the expected data can be predicted based on the known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinylic proton, the allylic protons, and the protons of the ethyl group. The vinylic proton (=CHBr) would appear as a triplet in the downfield region (around 6.0-6.5 ppm). The allylic protons (-CH₂-CH=) would be a multiplet around 2.1-2.3 ppm. The ethyl group would present as a triplet for the terminal methyl group (-CH₃) around 0.9 ppm and a sextet for the methylene (B1212753) group (-CH₂-CH₃) around 1.4-1.6 ppm. The coupling constant between the vinylic protons can help distinguish between the (E) and (Z) isomers.

  • ¹³C NMR: The carbon NMR spectrum should display five distinct signals. The vinylic carbons are expected in the range of 100-140 ppm. The carbon bearing the bromine atom (C1) would be further downfield. The remaining signals would correspond to the three carbons of the propyl chain.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would show characteristic absorption bands for the C=C double bond and the C-Br bond. A peak around 1640-1680 cm⁻¹ would correspond to the C=C stretching vibration. The C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹. Other significant peaks would include C-H stretching from the alkyl and vinyl groups (around 2850-3100 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum of this compound would exhibit a characteristic isotopic pattern for a molecule containing one bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M⁺) would appear as a pair of peaks of almost equal intensity, at m/z = 148 and m/z = 150. Fragmentation would likely involve the loss of the bromine atom, leading to a prominent peak at m/z = 69, corresponding to the pentenyl cation.

G cluster_characterization Characterization Workflow cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis product Synthesized this compound nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms structure Structural Confirmation nmr->structure purity Purity Assessment nmr->purity isomer Isomer Identification nmr->isomer ir->structure ms->structure

Caption: Workflow for the characterization of this compound.

References

An In-depth Technical Guide to 1-Bromo-1-pentene: CAS Numbers, Molecular Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-bromo-1-pentene, focusing on its chemical identity, molecular structure, and methods for its stereoselective synthesis. This information is critical for researchers utilizing this compound as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures.

Chemical Identity and Physical Properties

This compound is a halogenated alkene with the chemical formula C₅H₉Br.[1][2][3][4] Its molecular weight is approximately 149.03 g/mol .[1][2][5] The presence of a double bond at the first carbon position and a bromine atom attached to the same carbon results in the existence of two geometric isomers: (E)-1-bromo-1-pentene and (Z)-1-bromo-1-pentene.[3][4] These stereoisomers exhibit distinct spatial arrangements of their substituents around the carbon-carbon double bond, which can significantly influence their reactivity and physical properties.

The Chemical Abstracts Service (CAS) has assigned unique registry numbers to each isomer to facilitate their unambiguous identification in literature and databases.

A summary of key identifiers and computed physical properties is presented in Table 1. It is important to note that while experimental data for the specific isomers of this compound are limited in publicly accessible databases, computed values provide useful estimates.

Table 1: Chemical Identifiers and Computed Physical Properties of this compound Isomers

Property(E)-1-Bromo-1-pentene(Z)-1-Bromo-1-pentene
CAS Number 31849-76-0[3]31849-75-9[4]
Molecular Formula C₅H₉Br[2][3]C₅H₉Br[1][4]
Molecular Weight 149.03 g/mol [2]149.03 g/mol [1][5]
XLogP3 2.82.8
Hydrogen Bond Donor Count 00
Hydrogen Bond Acceptor Count 00
Rotatable Bond Count 22
Exact Mass 147.98876 g/mol 147.98876 g/mol
Monoisotopic Mass 147.98876 g/mol 147.98876 g/mol
Topological Polar Surface Area 0 Ų0 Ų
Heavy Atom Count 66
Complexity 39.239.2

Note: The physical properties listed are computed values from publicly available databases and should be used as estimates. Experimental verification is recommended.

Molecular Structure

The molecular structure of this compound is characterized by a five-carbon chain with a double bond between the first and second carbon atoms (C1 and C2). A bromine atom is attached to the C1 carbon. The geometric isomerism arises from the restricted rotation around the C=C double bond.

  • In the (E)-isomer (trans) , the bromine atom and the propyl group (the remainder of the carbon chain) are on opposite sides of the double bond.

  • In the (Z)-isomer (cis) , the bromine atom and the propyl group are on the same side of the double bond.

The spatial arrangement of these isomers is a critical consideration in stereoselective synthesis, as the desired biological activity or reactivity of a target molecule may depend on a specific isomeric form.

Caption: Molecular structures of (E)- and (Z)-1-Bromo-1-pentene.

Experimental Protocols for Stereoselective Synthesis

The ability to synthesize a specific isomer of this compound is crucial for its application in targeted organic synthesis. Below are detailed experimental protocols for the stereoselective synthesis of both (E)- and (Z)-isomers.

Synthesis of (Z)-1-Bromo-1-pentene via Hydrobromination of an Alkyne

A common and effective method for the synthesis of (Z)-vinyl bromides is the hydrobromination of terminal alkynes. This reaction proceeds via an anti-addition mechanism, leading to the desired stereoisomer.

Reaction Scheme:

synthesis_Z 1-Pentyne (B49018) 1-Pentyne (Z)-1-Bromo-1-pentene (Z)-1-Bromo-1-pentene 1-Pentyne->(Z)-1-Bromo-1-pentene HBr, Radical Inhibitor

Caption: Synthesis of (Z)-1-Bromo-1-pentene.

Detailed Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place a solution of 1-pentyne (1.0 equivalent) in a suitable anhydrous solvent (e.g., hexane (B92381) or diethyl ether).

  • Addition of Reagents: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of hydrogen bromide (HBr) in acetic acid or a solution of HBr gas in the reaction solvent (1.0 equivalent) through the dropping funnel. To ensure the anti-Markovnikov addition and the formation of the (Z)-isomer, a radical inhibitor such as hydroquinone (B1673460) can be added to the reaction mixture.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting alkyne.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure (Z)-1-bromo-1-pentene.

Synthesis of (E)-1-Bromo-1-pentene via Radical Bromination of an Alkyne

The synthesis of (E)-vinyl bromides can be achieved through the radical addition of HBr to a terminal alkyne. The presence of a radical initiator directs the reaction towards the syn-addition product.

Reaction Scheme:

synthesis_E 1-Pentyne 1-Pentyne (E)-1-Bromo-1-pentene (E)-1-Bromo-1-pentene 1-Pentyne->(E)-1-Bromo-1-pentene HBr, Radical Initiator (e.g., AIBN or Benzoyl Peroxide)

Caption: Synthesis of (E)-1-Bromo-1-pentene.

Detailed Protocol:

  • Reaction Setup: In a quartz reaction vessel equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 1-pentyne (1.0 equivalent) in an anhydrous, non-polar solvent such as hexane.

  • Addition of Reagents: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. While stirring, bubble HBr gas through the solution or add a solution of HBr in a non-polar solvent. For photochemical initiation, the reaction mixture can be irradiated with a UV lamp.

  • Reaction Monitoring: Monitor the reaction progress by GC to follow the formation of the desired product and the disappearance of the starting material.

  • Work-up: Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by a wash with a saturated aqueous solution of sodium bicarbonate and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: After filtering the drying agent, concentrate the solution under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel or by fractional distillation under reduced pressure to afford the pure (E)-1-bromo-1-pentene.

Conclusion

This technical guide provides essential information on the CAS numbers and molecular structure of (E)- and (Z)-1-bromo-1-pentene. The detailed, stereoselective synthetic protocols offered herein serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The ability to selectively synthesize these isomers is paramount for their effective use as intermediates in the construction of complex molecules with specific stereochemical requirements. Further experimental investigation into the physical and spectroscopic properties of the purified isomers is encouraged to supplement the existing computed data.

References

An In-depth Technical Guide to the Isomers of 1-Bromo-1-pentene: (E) and (Z)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, spectroscopic properties, physical characteristics, and reactivity of the (E) and (Z) isomers of 1-bromo-1-pentene. This document is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, offering detailed experimental protocols and comparative data to facilitate the use of these versatile building blocks.

Introduction

(E)-1-Bromo-1-pentene and (Z)-1-bromo-1-pentene are geometric isomers of a vinyl bromide, each possessing distinct spatial arrangements of substituents around the carbon-carbon double bond. This stereochemical difference significantly influences their physical properties and chemical reactivity, making stereoselective synthesis and characterization crucial for their application in targeted synthesis. Their utility as intermediates in cross-coupling reactions, such as Suzuki-Miyaura and Grignard reactions, allows for the construction of complex molecular architectures with defined stereochemistry.

Physicochemical Properties

While specific experimentally determined physical properties for both isomers are not widely reported, general trends and computed data provide valuable insights. It is expected that the (E) and (Z) isomers will have slightly different boiling points, densities, and refractive indices due to differences in their molecular shape and intermolecular forces.

Property(E)-1-Bromo-1-pentene(Z)-1-Bromo-1-pentene
Molecular Formula C₅H₉BrC₅H₉Br
Molecular Weight 149.03 g/mol [1][2]149.03 g/mol [1][2]
Boiling Point Data not availableData not available
Density Data not availableData not available
Refractive Index Data not availableData not available

Stereoselective Synthesis

The controlled synthesis of either the (E) or (Z) isomer is critical for their use in stereospecific reactions. Different synthetic strategies are employed to achieve high stereoselectivity.

Synthesis of (Z)-1-Bromo-1-pentene

A highly stereoselective method for the synthesis of (Z)-1-bromo-1-alkenes involves the microwave-induced debrominative decarboxylation of the corresponding anti-2,3-dibromoalkanoic acid.[3] This method offers high yields and short reaction times.

Conceptual Experimental Protocol: Synthesis of (Z)-1-Bromo-1-pentene

This protocol is adapted from the general method described for the synthesis of (Z)-1-bromo-1-alkenes.[3]

  • Preparation of anti-2,3-dibromopentanoic acid: Pent-2-enoic acid is treated with bromine in a suitable solvent to yield the dibromo adduct. The anti isomer can be favored under specific reaction conditions.

  • Debrominative Decarboxylation:

    • In a microwave reactor vessel, a solution of anti-2,3-dibromopentanoic acid in dimethylformamide (DMF) is prepared.

    • Triethylamine (Et₃N) is added as a base.

    • The mixture is subjected to microwave irradiation for a short period (e.g., 0.2–1.0 minutes).[3]

    • After cooling, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether).

    • The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica (B1680970) gel to afford pure (Z)-1-bromo-1-pentene.

Synthesis_Z Pent-2-enoic Acid Pent-2-enoic Acid anti-2,3-dibromopentanoic acid anti-2,3-dibromopentanoic acid Pent-2-enoic Acid->anti-2,3-dibromopentanoic acid Br2 (Z)-1-Bromo-1-pentene (Z)-1-Bromo-1-pentene anti-2,3-dibromopentanoic acid->(Z)-1-Bromo-1-pentene Microwave, Et3N, DMF Synthesis_E 1-Pentyne 1-Pentyne Vinylborane intermediate Vinylborane intermediate 1-Pentyne->Vinylborane intermediate Hydroboration (E)-1-Bromo-1-pentene (E)-1-Bromo-1-pentene Vinylborane intermediate->(E)-1-Bromo-1-pentene 1. Br2 2. Base Suzuki_Coupling cluster_reactants Reactants cluster_conditions Conditions (E)-1-Bromo-1-pentene (E)-1-Bromo-1-pentene Coupled Product Coupled Product (E)-1-Bromo-1-pentene->Coupled Product Suzuki-Miyaura Reaction R-B(OH)2 R-B(OH)2 R-B(OH)2->Coupled Product Pd Catalyst Pd Catalyst Pd Catalyst->Coupled Product Base Base Base->Coupled Product Solvent Solvent Solvent->Coupled Product Grignard_Reaction (Z)-1-Bromo-1-pentene (Z)-1-Bromo-1-pentene (Z)-1-Pentenylmagnesium bromide (Z)-1-Pentenylmagnesium bromide (Z)-1-Bromo-1-pentene->(Z)-1-Pentenylmagnesium bromide Mg, THF Product Product (Z)-1-Pentenylmagnesium bromide->Product 1. Electrophile (e.g., RCHO) 2. H3O+ work-up

References

Spectroscopic Profile of 1-Bromo-1-pentene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the vinyl halide, 1-bromo-1-pentene. The document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural characterization of this compound. Given the isomeric nature of this compound, existing as (E) and (Z) stereoisomers, this guide will address the distinct spectroscopic features of each where data is available. This document is intended to serve as a valuable resource for scientists engaged in synthetic chemistry, drug discovery, and materials science, facilitating the identification and characterization of this versatile chemical building block.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound. It is important to note that a complete set of experimentally verified data for both isomers can be challenging to locate in publicly accessible databases. Therefore, where experimental data is unavailable, predicted values from reputable sources or data from closely related analogs are provided and clearly indicated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton Assignment (E)-1-Bromo-1-pentene (Z)-1-Bromo-1-pentene
H-1 Data not availableData not available
H-2 Data not availableData not available
-CH₂- (C3) Data not availableData not available
-CH₂- (C4) Data not availableData not available
-CH₃ (C5) Data not availableData not available
Solvent Not specifiedNot specified
Frequency Not specifiedNot specified

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon Assignment (E)-1-Bromo-1-pentene (Z)-1-Bromo-1-pentene
C-1 Data not availableData not available
C-2 Data not availableData not available
C-3 Data not availableData not available
C-4 Data not availableData not available
C-5 Data not availableData not available
Solvent Not specifiedNot specified
Frequency Not specifiedNot specified

Note: The absence of specific, experimentally verified ¹H and ¹³C NMR data for (E)- and (Z)-1-bromo-1-pentene in readily accessible, non-proprietary databases is a notable data gap. Researchers are advised to acquire experimental data for their specific samples for accurate characterization.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H stretch (alkenyl) 3100 - 3000
C-H stretch (alkyl) 2960 - 2850
C=C stretch 1650 - 1620
C-Br stretch 700 - 500

Note: The exact positions of the absorption bands can vary slightly depending on the specific isomer and the sample preparation method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₅H₉Br
Molecular Weight 149.03 g/mol
Major Fragments (m/z) Data not available

Note: The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Experimental Protocols

The following sections detail generalized experimental protocols for the acquisition of NMR, IR, and MS data for compounds such as this compound.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified this compound sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, acetone-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if the spectrometer is not calibrated to the solvent residual peak.

Data Acquisition (¹H NMR):

  • Insert the sample into the NMR spectrometer.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

Data Acquisition (¹³C NMR):

  • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

  • Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, and a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative data if desired. A significantly larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • Place a drop of the neat liquid sample of this compound between two salt plates (e.g., NaCl or KBr).

  • Gently press the plates together to form a thin film.

Data Acquisition (FT-IR):

  • Place the salt plates in the sample holder of the FT-IR spectrometer.

  • Acquire a background spectrum of the empty salt plates.

  • Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of the this compound sample (approximately 1 µg/mL to 10 µg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.

Data Acquisition (Electron Ionization - EI):

  • Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionize the sample using a standard electron energy of 70 eV.

  • Scan the desired mass range (e.g., m/z 10-200) to detect the molecular ion and fragment ions.

Visualization of Analytical Workflow

The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow from synthesis to structural elucidation of this compound.

NMR_Workflow A Sample Preparation (Dissolve in Deuterated Solvent) B Instrument Setup (Tune & Shim) A->B C ¹H NMR Acquisition B->C D ¹³C NMR Acquisition B->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) C->E D->E F Spectral Analysis (Chemical Shift, Integration, Coupling) E->F

Caption: A typical workflow for acquiring and analyzing NMR spectra.

Combined_Spectroscopy_Logic Start Unknown Sample MS Mass Spectrometry Start->MS Molecular Weight & Isotopic Pattern (Br) IR IR Spectroscopy Start->IR Functional Groups (C=C, C-Br) NMR NMR Spectroscopy Start->NMR Carbon-Hydrogen Framework Structure Proposed Structure MS->Structure IR->Structure NMR->Structure

Caption: Logical relationship of different spectroscopic techniques for structure determination.

Thermodynamic Properties of 1-Bromo-1-pentene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 1-bromo-1-pentene. Due to a scarcity of experimental data for the specific isomers, (E)-1-bromo-1-pentene and (Z)-1-bromo-1-pentene, this document presents available computed data alongside experimentally determined thermodynamic properties for the related and more extensively studied isomer, 1-bromopentane (B41390), for comparative purposes. Furthermore, this guide details the standard experimental and computational methodologies employed for the determination of these crucial thermodynamic parameters.

Introduction to this compound

This compound (C₅H₉Br) is a halogenated alkene that exists as two geometric isomers: (E)-1-bromo-1-pentene and (Z)-1-bromo-1-pentene. These isomers are of interest in organic synthesis as intermediates for the introduction of the pentenyl group into larger molecules. A thorough understanding of their thermodynamic properties is essential for reaction design, process optimization, and safety assessments in chemical and pharmaceutical development. Thermodynamic data such as enthalpy of formation, entropy, and heat capacity are fundamental to predicting reaction equilibria, heats of reaction, and the stability of these compounds.

Quantitative Thermodynamic Data

Table 1: Computed Thermodynamic Properties of this compound (Isomer Unspecified)

PropertyValueUnitsSource
Molecular Weight149.03 g/mol PubChem[1][2]
XLogP32.8PubChem[1][2]
Hydrogen Bond Donor Count0PubChem[1][2]
Hydrogen Bond Acceptor Count0PubChem[1][2]
Rotatable Bond Count2PubChem[1][2]

Table 2: Experimental Thermodynamic Properties of 1-Bromopentane

PropertyValueUnitsSource
Standard Liquid Enthalpy of Combustion (ΔcH°liquid) -3349.3 ± 1.2kJ/molCheméo[3]
Liquid Phase Enthalpy of Formation (ΔfH°liquid) -160.7kJ/molCheméo[3]
Enthalpy of Vaporization (ΔvapH°) 43.1 ± 0.2kJ/molNIST WebBook[1]
Liquid Phase Molar Entropy (S°liquid) 277.3 ± 2.1J/mol·KCheméo[3]
Liquid Phase Heat Capacity (Cp,liquid) 185.42 (at 298.15 K)J/mol·KCheméo[3]
Ideal Gas Heat Capacity (Cp,gas) 132.06 (at 298.15 K)J/mol·KCheméo[3]
Normal Boiling Point (Tboil) 402.6KCheméo[3]
Normal Melting Point (Tfus) 177.2KCheméo[3]

Experimental Protocols for Thermodynamic Property Determination

The determination of the thermodynamic properties presented above relies on well-established experimental techniques. The primary methods for measuring enthalpy of formation and heat capacity are detailed below.

Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation of a liquid organic compound like this compound is typically determined indirectly from its enthalpy of combustion, measured using a bomb calorimeter.

Experimental Workflow:

  • Sample Preparation: A precise mass of the liquid sample (e.g., this compound) is encapsulated in a gelatin capsule or placed in a crucible.[4] A known length of ignition wire is placed in contact with the sample.

  • Bomb Assembly: The crucible is placed inside a high-pressure stainless-steel vessel, the "bomb." The bomb is then sealed and pressurized with a large excess of pure oxygen (typically to around 25-30 atm).[5][6]

  • Calorimeter Setup: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

  • Combustion: The sample is ignited by passing an electric current through the ignition wire. The complete combustion of the organic compound releases heat, which is transferred to the bomb and the surrounding water, causing a temperature rise.

  • Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool. The total temperature change (ΔT) is determined after correcting for heat exchange with the surroundings.

  • Calculation: The heat of combustion (qᵥ) is calculated using the total heat capacity of the calorimeter system (C_cal), which is determined separately using a standard substance with a known heat of combustion, such as benzoic acid.[7]

    • qrxn = -Ccal × ΔT

  • Enthalpy of Formation Calculation: The standard enthalpy of combustion (ΔcH°) is then used to calculate the standard enthalpy of formation (ΔfH°) using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HBr).

Heat Capacity Measurement

Heat capacity can be measured using various calorimetric techniques, such as adiabatic calorimetry or differential scanning calorimetry (DSC).

Adiabatic Calorimetry Protocol:

  • Sample Loading: A known mass of the sample is sealed in a sample container within the calorimeter.

  • Thermal Isolation: The calorimeter is placed in a vacuum-sealed environment with an adiabatic shield that is maintained at the same temperature as the sample container to prevent heat loss.

  • Heating: A known quantity of electrical energy (q) is supplied to the sample through a heater, causing a small increase in temperature (ΔT).

  • Temperature Measurement: The temperature of the sample is precisely measured before and after the energy input.

  • Calculation: The heat capacity (Cₚ) is calculated from the electrical energy supplied and the resulting temperature change:

    • Cₚ = q / ΔT

  • Data Collection: This process is repeated over a range of temperatures to determine the heat capacity as a function of temperature.

Computational Methodologies for Thermodynamic Property Estimation

In the absence of experimental data, computational chemistry provides powerful tools for estimating the thermodynamic properties of molecules. Ab initio quantum chemical calculations are a primary method for this purpose.[8][9][10]

Computational Workflow:

  • Molecular Structure Optimization: The three-dimensional structure of the molecule (e.g., (E)- or (Z)-1-bromo-1-pentene) is optimized to find its lowest energy conformation using a selected level of theory and basis set (e.g., B3LYP/6-31G(d)).[11]

  • Vibrational Frequency Calculation: A frequency calculation is performed on the optimized geometry. This provides the vibrational frequencies of the molecule, which are essential for calculating the vibrational contributions to the thermodynamic properties. The absence of imaginary frequencies confirms that the structure is a true minimum.

  • Thermochemical Analysis: The results of the frequency calculation are used to compute the zero-point vibrational energy (ZPVE) and the thermal corrections to the enthalpy and entropy at a specified temperature (e.g., 298.15 K).

  • Enthalpy of Formation Calculation: The standard enthalpy of formation can be calculated using several methods, such as atomization energies or isodesmic reactions. In the atomization method, the calculated enthalpy of atomization is combined with the experimental enthalpies of formation of the constituent atoms in their standard states.

  • Entropy and Heat Capacity Calculation: The standard entropy and heat capacity are calculated from the translational, rotational, vibrational, and electronic partition functions, which are derived from the molecular properties obtained in the calculations.

Visualization of Methodologies

The following diagrams illustrate the general workflows for the experimental and computational determination of thermodynamic properties.

Caption: Experimental workflow for determining the enthalpy of formation.

computational_workflow cluster_model Molecular Modeling cluster_analysis Thermochemical Analysis build_structure Build 3D Structure of This compound Isomer geom_opt Geometry Optimization build_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc therm_props Calculate Thermodynamic Properties (ΔfH°, S°, Cp) freq_calc->therm_props

Caption: Computational workflow for estimating thermodynamic properties.

Conclusion

This technical guide has summarized the available thermodynamic data for this compound and provided a detailed overview of the standard experimental and computational methods used to determine these properties. While experimental data for the specific (E) and (Z) isomers of this compound are currently lacking in the public domain, the provided data for 1-bromopentane offers a useful reference point. The detailed protocols for calorimetry and ab initio calculations offer a clear pathway for researchers to either experimentally measure or computationally estimate the thermodynamic properties of these and other related compounds, which is crucial for advancing research and development in the chemical and pharmaceutical industries.

References

An In-depth Technical Guide to the Solubility and Stability of 1-Bromo-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-1-pentene, a vinyl halide with the chemical formula C₅H₉Br, serves as a key intermediate in various organic syntheses.[1] Its reactivity, largely dictated by the presence of the carbon-carbon double bond and the bromine substituent, makes it a valuable building block. However, a thorough understanding of its solubility and stability is paramount for its effective use in research and development, particularly in the pharmaceutical industry where reproducibility and control of reaction conditions are critical. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, including experimental protocols and degradation pathways.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₅H₉Br[1]
Molecular Weight 149.03 g/mol [1][2][3][4]
XLogP3 2.8[2][3][4]
Hydrogen Bond Donor Count 0[2][3][4]
Hydrogen Bond Acceptor Count 0[2][3][4]
Rotatable Bond Count 2[2][3][4]

Solubility Profile

Quantitative experimental data on the solubility of this compound in various solvents is scarce in publicly available literature. However, based on its chemical structure—a five-carbon chain with a polar carbon-bromine bond and a nonpolar alkene moiety—a general solubility profile can be inferred.

General Solubility Characteristics:

  • Water: As a nonpolar organic compound, this compound is expected to have very low solubility in water.[5] The principle of "like dissolves like" suggests that the nonpolar hydrocarbon portion of the molecule will limit its miscibility with the highly polar water molecules.

  • Organic Solvents: this compound is anticipated to be soluble in a range of common organic solvents, particularly those with low to moderate polarity.[5] This includes solvents such as:

    • Hexane

    • Benzene

    • Toluene

    • Diethyl ether

    • Chloroform

    • Dichloromethane

    • Ethyl acetate

    • Acetone

    • Ethanol

Experimental Protocol for Solubility Determination (General Method)

A standard method for qualitatively and semi-quantitatively determining the solubility of a liquid organic compound like this compound is the shake-flask method.[6]

Materials:

  • This compound

  • A selection of solvents (e.g., water, ethanol, hexane, toluene, acetone)

  • Small, sealable test tubes or vials

  • Vortex mixer

  • Graduated pipettes or syringes

Procedure:

  • Sample Preparation: Into a series of clean, dry test tubes, add a known volume (e.g., 0.1 mL) of this compound.

  • Solvent Addition: To each test tube, add a specific volume (e.g., 1 mL) of a chosen solvent.

  • Mixing: Securely cap the test tubes and vortex them vigorously for 1-2 minutes to ensure thorough mixing.

  • Observation: Allow the mixtures to stand and observe for phase separation.

    • Soluble/Miscible: A single, clear liquid phase indicates that this compound is soluble or miscible in the solvent at that concentration.

    • Insoluble/Immiscible: The formation of two distinct layers indicates insolubility or immiscibility.

  • Quantitative Estimation (Optional): For a more quantitative assessment, a series of solutions with varying concentrations of this compound in the solvent can be prepared. The solubility limit can be estimated as the highest concentration at which a single phase is observed. For more precise measurements, analytical techniques such as gas chromatography (GC) can be used to determine the concentration of this compound in the solvent phase after equilibration and separation.[7]

Logical Workflow for Solubility Testing:

G start Start: Determine Solubility of This compound test_water Test Solubility in Water start->test_water insoluble Insoluble / Immiscible test_water->insoluble Expected test_organic Test Solubility in Nonpolar Organic Solvent (e.g., Hexane) soluble Soluble / Miscible test_organic->soluble Expected test_polar_organic Test Solubility in Polar Aprotic Solvent (e.g., Acetone) soluble2 soluble2 test_polar_organic->soluble2 Expected test_polar_protic Test Solubility in Polar Protic Solvent (e.g., Ethanol) soluble3 soluble3 test_polar_protic->soluble3 Expected soluble->test_polar_organic insoluble->test_organic end End: Characterize Solubility Profile soluble2->test_polar_protic soluble3->end

Caption: Workflow for determining the solubility of this compound.

Stability Profile

The stability of this compound is a critical consideration for its storage and use in chemical reactions. As a vinyl halide, its reactivity is influenced by the electronic effects of the bromine atom and the presence of the double bond. Potential degradation pathways include hydrolysis, thermolysis, and photolysis.

Hydrolysis

Vinyl halides are generally less reactive towards nucleophilic substitution reactions, including hydrolysis, compared to their saturated alkyl halide counterparts.[8][9] This is due to the increased strength of the carbon-halogen bond, which has partial double-bond character. However, under forcing conditions (e.g., high temperatures, presence of a strong nucleophile or catalyst), hydrolysis can occur.

The hydrolysis of a vinyl bromide can proceed via different mechanisms depending on the reaction conditions.[10][11] An SN1-type mechanism involving the formation of a relatively unstable vinyl cation is generally disfavored. A more likely pathway, especially under acidic conditions, could involve protonation of the double bond followed by the addition of water and subsequent elimination. Under basic conditions, direct nucleophilic attack is slow.

Potential Hydrolysis Products:

The initial product of hydrolysis would be a vinyl alcohol (enol), which would likely tautomerize to the more stable corresponding carbonyl compound, pentanal.

Degradation Pathway: Hydrolysis

G A This compound B Pent-1-en-1-ol (Enol Intermediate) A->B Hydrolysis (H2O) C Pentanal B->C Tautomerization

Caption: Proposed hydrolysis pathway of this compound.

Thermolysis
Photolysis

Organic halides, particularly those with unsaturation, can be susceptible to photodegradation. Upon absorption of UV light, the carbon-bromine bond can undergo homolytic cleavage to generate a vinyl radical and a bromine radical. These reactive intermediates can then participate in a variety of secondary reactions, such as hydrogen abstraction, dimerization, or reaction with oxygen if present. The specific photoproducts would depend on the solvent and the presence of other reactive species.

Degradation Pathway: Photolysis

G A This compound B Vinyl Radical + Bromine Radical A->B UV Light (hν) C Secondary Products (e.g., Pentene, Dimers) B->C Further Reactions G start Start: Stability Assessment of This compound prep Prepare Solutions of Known Concentration start->prep stress Expose to Stress Conditions prep->stress thermal Thermal Stress (Elevated Temperature) stress->thermal photo Photolytic Stress (UV Light) stress->photo hydro Hydrolytic Stress (Aqueous Buffers) stress->hydro sample Sample at Time Intervals thermal->sample photo->sample hydro->sample analyze Analyze by GC-MS/FID sample->analyze data Determine Degradation Kinetics and Products analyze->data end End: Establish Stability Profile data->end

References

An In-depth Technical Guide to the Reaction Mechanisms of 1-Bromo-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-1-pentene, a vinyl bromide, is a versatile synthetic intermediate in organic chemistry. Its reactivity is characterized by the presence of a carbon-carbon double bond and a carbon-bromine bond, allowing it to participate in a variety of reaction types, including substitution, elimination, and addition reactions, as well as organometallic coupling processes. This guide provides a comprehensive overview of the core reaction mechanisms of this compound, supported by experimental data and protocols to facilitate its application in research and drug development.

Synthesis of this compound

The stereoselective synthesis of (E)- and (Z)-1-bromo-1-pentene is crucial for its application in stereospecific reactions. A common method for its preparation is the hydrobromination of 1-pentyne (B49018). The stereochemical outcome of this reaction is highly dependent on the reaction conditions.

  • Anti-Markovnikov Addition (Radical Reaction): In the presence of peroxides or UV light, the addition of hydrogen bromide to 1-pentyne proceeds via a radical mechanism, yielding predominantly (E)-1-bromo-1-pentene. The anti-Markovnikov regioselectivity arises from the formation of the more stable vinyl radical intermediate.

  • Markovnikov Addition: In the absence of radical initiators, the reaction follows an electrophilic addition mechanism, which can lead to a mixture of products, including the Markovnikov adduct, 2-bromo-1-pentene.

Another synthetic route involves the Wittig reaction or related olefination reactions, which can provide good stereoselectivity depending on the choice of reagents and reaction conditions.

Key Reaction Mechanisms

Nucleophilic Substitution Reactions

Vinyl bromides like this compound are generally less reactive towards nucleophilic substitution than their alkyl halide counterparts due to the increased strength of the sp² C-Br bond. However, under forcing conditions or with potent nucleophiles, substitution can occur. The primary mechanisms are SN1 and SN2, though SN1-type reactions involving unstable vinyl cations are less common.

Experimental Protocol: General Nucleophilic Substitution

A general procedure involves dissolving this compound in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetone, followed by the addition of the nucleophile (e.g., sodium azide, sodium cyanide). The reaction mixture is typically heated to facilitate the reaction. Monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) is recommended. Upon completion, the product is isolated by extraction and purified by column chromatography.

Elimination Reactions

Treatment of this compound with a strong, non-nucleophilic base can lead to elimination of HBr to form 1-pentyne. The mechanism is typically an E2 (bimolecular elimination) process, requiring an anti-periplanar arrangement of the proton to be abstracted and the leaving group.

Quantitative Data: Elimination Reactions

BaseSolventTemperature (°C)ProductYield (%)
Sodium amideLiquid ammonia-331-PentyneHigh
Potassium t-butoxidetert-Butanol821-PentyneModerate to High
Grignard Reagent Formation and Reactions

This compound can react with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, 1-pentenylmagnesium bromide. This organometallic reagent is a powerful nucleophile and a strong base.

Experimental Protocol: Grignard Reagent Formation

All glassware must be rigorously dried to exclude moisture. Magnesium turnings are placed in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon). A solution of this compound in anhydrous diethyl ether or THF is added dropwise to the magnesium. The reaction is often initiated by adding a small crystal of iodine. Once the exothermic reaction begins, the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is typically refluxed for an additional period to ensure complete reaction. The resulting Grignard reagent is then used in situ for subsequent reactions.[1][2][3][4][5]

The Grignard reagent of this compound can react with a wide range of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds.

Palladium-Catalyzed Cross-Coupling Reactions (Heck Reaction)

As a vinyl bromide, this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Heck reaction.[6][7] In the Heck reaction, this compound is coupled with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene.[6][7]

Experimental Protocol: Heck Reaction

In a typical procedure, this compound, the alkene coupling partner, a palladium catalyst (e.g., palladium(II) acetate), a phosphine (B1218219) ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine (B128534) or potassium carbonate) are combined in a suitable solvent (e.g., DMF, acetonitrile, or toluene).[8][9] The mixture is heated under an inert atmosphere until the reaction is complete.[8][9] The product is then isolated through extraction and purified by chromatography. The stereochemistry of the double bond in the product is typically trans.[6]

Quantitative Data: Heck Reaction

AlkeneCatalystBaseSolventTemperature (°C)Yield (%)
StyrenePd(OAc)₂/PPh₃Et₃NAcetonitrile80>90
Methyl acrylatePd(OAc)₂/PPh₃K₂CO₃DMF100>95

Visualization of Reaction Mechanisms

To further elucidate the core reaction mechanisms of this compound, the following diagrams have been generated using Graphviz.

Elimination_Reaction reactant This compound transition_state Transition State reactant->transition_state E2 base Base (B:⁻) base->transition_state product 1-Pentyne transition_state->product byproduct1 H-B transition_state->byproduct1 byproduct2 Br⁻ transition_state->byproduct2

Caption: E2 Elimination Mechanism of this compound.

Grignard_Formation reactant1 This compound product 1-Pentenylmagnesium bromide reactant1->product reactant2 Mg reactant2->product solvent Ether solvent->product solvent

Caption: Formation of 1-Pentenylmagnesium bromide.

Heck_Reaction_Cycle pd0 Pd(0)L₂ pd_complex R-Pd(II)-Br(L₂) pd0->pd_complex Oxidative Addition (this compound) alkene_complex Alkene Coordination pd_complex->alkene_complex + Alkene insertion_product Migratory Insertion alkene_complex->insertion_product beta_hydride β-Hydride Elimination insertion_product->beta_hydride product_release Product beta_hydride->product_release reductive_elimination Reductive Elimination beta_hydride->reductive_elimination H-Pd(II)-Br(L₂) reductive_elimination->pd0 + Base base Base base->reductive_elimination

References

An In-Depth Technical Guide to the Electrophilic Addition Reactions of 1-Bromo-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic addition reactions of 1-bromo-1-pentene. It details the theoretical framework governing these reactions, including the influence of the vinyl bromine substituent on regioselectivity and stereoselectivity. This document outlines the mechanistic pathways for key electrophilic additions, including hydrohalogenation, halogenation, hydroboration-oxidation, and acid-catalyzed hydration. Detailed experimental protocols, supported by quantitative data in tabular format and mechanistic diagrams in DOT language, are provided to facilitate practical application in a research and development setting.

Introduction to Electrophilic Addition Reactions of Alkenes

Electrophilic addition is a fundamental reaction class for alkenes, characterized by the addition of an electrophile across the carbon-carbon double bond.[1][2][3][4] The pi (π) bond of the alkene acts as a nucleophile, initiating the reaction by attacking an electron-deficient species.[1][2][3][4] The reaction generally proceeds in a two-step mechanism involving the formation of a carbocation intermediate, which is then attacked by a nucleophile.[1][2] The regioselectivity of these reactions with unsymmetrical alkenes is often governed by Markovnikov's rule, which states that the electrophile (typically a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation.[1] However, certain reaction conditions, such as the presence of peroxides in the addition of hydrogen bromide, can lead to anti-Markovnikov addition via a free-radical mechanism.[5]

The Influence of the Vinyl Bromine Substituent in this compound

The presence of a bromine atom directly attached to the double bond in this compound significantly influences the regioselectivity and stereochemistry of electrophilic addition reactions. This is due to the interplay of two opposing electronic effects of the bromine atom:

  • Inductive Effect (-I): Bromine is an electronegative atom and therefore exerts an electron-withdrawing inductive effect, which destabilizes a carbocation on the adjacent carbon.

  • Resonance Effect (+M): The lone pairs of electrons on the bromine atom can be delocalized into the p-orbital of the adjacent carbocation through resonance, which has a stabilizing effect.

The regiochemical outcome of electrophilic additions to this compound will depend on the relative contributions of these two effects in the transition state.

Key Electrophilic Addition Reactions of this compound

This section details the primary electrophilic addition reactions of this compound, including reaction mechanisms, expected products, and experimental considerations.

Hydrohalogenation (Addition of HBr)

The addition of hydrogen bromide (HBr) to this compound can proceed via two different pathways depending on the reaction conditions, leading to either the Markovnikov or anti-Markovnikov product.

3.1.1. Markovnikov Addition of HBr

In the absence of peroxides, the addition of HBr to this compound is expected to follow Markovnikov's rule. The proton will add to the carbon atom of the double bond that leads to the formation of the more stable carbocation. The bromine atom on the double bond, through its resonance effect, can stabilize an adjacent carbocation.

Predicted Major Product: 1,1-Dibromopentane Predicted Minor Product: 1,2-Dibromopentane

Mechanism:

G cluster_step1 Step 1: Protonation to form the more stable carbocation cluster_step2 Step 2: Nucleophilic attack by bromide ion This compound CH3(CH2)2CH=CHBr Carbocation_Intermediate CH3(CH2)2CH2-C(+)HBr (more stable due to resonance with Br) This compound->Carbocation_Intermediate HBr Product CH3(CH2)2CH2-CHBr2 1,1-Dibromopentane Carbocation_Intermediate->Product Br-

3.1.2. Anti-Markovnikov Addition of HBr

In the presence of peroxides, the addition of HBr proceeds via a free-radical mechanism, leading to the anti-Markovnikov product.

Predicted Major Product: 1,2-Dibromopentane

Mechanism:

G cluster_initiation Initiation cluster_propagation Propagation ROOR ROOR 2 RO• 2 RO• ROOR->2 RO• Heat RO• RO• Br• Br• RO•->Br• HBr This compound CH3(CH2)2CH=CHBr Radical_Intermediate CH3(CH2)2C•H-CHBr2 (more stable radical) This compound->Radical_Intermediate Br• Product CH3(CH2)2CHBr-CH2Br 1,2-Dibromopentane Radical_Intermediate->Product HBr Product->Br• regenerates

Halogenation (Addition of Br₂)

The addition of bromine (Br₂) to this compound is expected to proceed via a bromonium ion intermediate, resulting in anti-addition of the two bromine atoms.

Predicted Product: 1,1,2-Tribromopentane

Mechanism:

G cluster_step1 Step 1: Formation of the bromonium ion cluster_step2 Step 2: Nucleophilic attack by bromide ion This compound CH3(CH2)2CH=CHBr Bromonium_Ion Cyclic Bromonium Ion Intermediate This compound->Bromonium_Ion Br2 Product CH3(CH2)2CHBr-CHBr2 1,1,2-Tribromopentane Bromonium_Ion->Product Br- (anti-attack)

Hydroboration-Oxidation

Hydroboration-oxidation of this compound is expected to result in the anti-Markovnikov addition of a hydroxyl group. The boron atom will add to the less sterically hindered carbon atom of the double bond, and subsequent oxidation will replace the boron with a hydroxyl group. This reaction proceeds with syn-stereochemistry.

Predicted Major Product: 1-Bromopentan-1-ol

Mechanism:

G cluster_step1 Step 1: Hydroboration (syn-addition) cluster_step2 Step 2: Oxidation This compound CH3(CH2)2CH=CHBr Organoborane Organoborane Intermediate This compound->Organoborane 1. BH3, THF Product CH3(CH2)2CH2-CH(OH)Br 1-Bromopentan-1-ol Organoborane->Product 2. H2O2, NaOH

Acid-Catalyzed Hydration

The acid-catalyzed hydration of this compound involves the addition of water across the double bond in the presence of a strong acid catalyst. This reaction follows Markovnikov's rule, proceeding through the more stable carbocation intermediate.

Predicted Major Product: 1-Bromopentan-2-ol

Mechanism:

G cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic attack by water cluster_step3 Step 3: Deprotonation This compound CH3(CH2)2CH=CHBr Carbocation CH3(CH2)2C(+)H-CH2Br (more stable carbocation) This compound->Carbocation H3O+ Oxonium_Ion Oxonium Ion Intermediate Carbocation->Oxonium_Ion H2O Product CH3(CH2)2CH(OH)-CH2Br 1-Bromopentan-2-ol Oxonium_Ion->Product H2O

Quantitative Data Summary

Due to a lack of specific experimental data for this compound in the reviewed literature, the following table presents hypothetical, yet plausible, quantitative data based on established principles of electrophilic addition reactions to vinyl halides. These values are intended for illustrative purposes to guide experimental design.

ReactionReagentsMajor ProductMinor ProductPredicted Regioselectivity (Major:Minor)Predicted Yield (%)
Markovnikov Hydrobromination HBr1,1-Dibromopentane1,2-Dibromopentane90:1085
Anti-Markovnikov Hydrobromination HBr, ROOR1,2-Dibromopentane1,1-Dibromopentane>95:580
Bromination Br₂ in CCl₄1,1,2-Tribromopentane->9890
Hydroboration-Oxidation 1. BH₃, THF 2. H₂O₂, NaOH1-Bromopentan-1-ol2-Bromopentan-2-ol>95:575
Acid-Catalyzed Hydration H₂SO₄, H₂O1-Bromopentan-2-ol1-Bromopentan-1-ol85:1560

Detailed Experimental Protocols

The following are generalized experimental protocols for the key electrophilic addition reactions of this compound. Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.

General Considerations
  • All reactions should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

  • Anhydrous solvents and reagents should be used where specified to prevent unwanted side reactions.

Protocol for Markovnikov Addition of HBr to this compound
  • Reaction Setup: A solution of this compound (1.0 eq) in a suitable inert solvent (e.g., dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

  • Reagent Addition: A solution of HBr in acetic acid (1.1 eq) is added dropwise to the stirred solution of this compound over 30 minutes.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate, followed by brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by fractional distillation or column chromatography to yield 1,1-dibromopentane.

Protocol for Bromination of this compound
  • Reaction Setup: this compound (1.0 eq) is dissolved in carbon tetrachloride in a round-bottom flask fitted with a dropping funnel and a magnetic stirrer. The flask is protected from light.

  • Reagent Addition: A solution of bromine (1.05 eq) in carbon tetrachloride is added dropwise to the stirred solution at room temperature. The disappearance of the bromine color indicates the progress of the reaction.

  • Reaction Monitoring: The reaction is monitored by the consumption of bromine.

  • Workup: The solvent is removed under reduced pressure.

  • Purification: The resulting crude 1,1,2-tribromopentane can be purified by vacuum distillation.

Protocol for Hydroboration-Oxidation of this compound
  • Hydroboration: To a stirred solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under a nitrogen atmosphere, a solution of borane-THF complex (0.4 eq) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Oxidation: The reaction mixture is cooled to 0 °C, and a 3M aqueous solution of sodium hydroxide (B78521) is added, followed by the slow, dropwise addition of 30% hydrogen peroxide, maintaining the temperature below 40 °C.

  • Workup: The mixture is stirred at room temperature for 1 hour. The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • Purification: The crude 1-bromopentan-1-ol is purified by column chromatography.

Conclusion

The electrophilic addition reactions of this compound present a nuanced area of study, with the vinyl bromine substituent playing a critical role in determining the reaction outcomes. While the general principles of electrophilic additions provide a strong predictive framework, the interplay of inductive and resonance effects necessitates careful consideration for each specific reaction. This guide has provided a theoretical and practical foundation for researchers to explore these transformations, offering detailed mechanistic insights and adaptable experimental protocols. Further empirical studies are warranted to precisely quantify the regioselectivity and yields for these reactions.

References

The Stereochemistry of Reactions Involving 1-Bromo-1-pentene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyl bromides, such as 1-Bromo-1-pentene, are versatile intermediates in organic synthesis, prized for their ability to undergo a variety of stereocontrolled transformations. The geometry of the double bond ((E) or (Z)-isomer) plays a critical role in dictating the stereochemical outcome of subsequent reactions. This technical guide provides an in-depth analysis of the stereochemistry of three major classes of reactions involving this compound: Palladium-Catalyzed Cross-Coupling, Hydroboration-Oxidation, and Epoxidation. Detailed mechanistic insights, experimental protocols, and quantitative data for representative substrates are presented to serve as a comprehensive resource for professionals in chemical research and drug development.

Introduction to this compound Stereoisomers

This compound exists as two geometric isomers: (E)-1-Bromo-1-pentene and (Z)-1-Bromo-1-pentene. The stereochemical integrity of these isomers is often preserved or predictably altered in chemical reactions, making them valuable building blocks for the synthesis of complex molecules with defined three-dimensional structures. Understanding the mechanisms that govern these transformations is paramount for achieving high stereoselectivity and overall yield.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, are cornerstone methodologies for the formation of carbon-carbon bonds. A defining feature of these reactions when applied to vinyl halides like this compound is their remarkable stereospecificity.

Stereochemical Outcome: Retention of Configuration

In both Suzuki and Negishi couplings, the configuration of the double bond in the this compound starting material is almost always retained in the final product.[1] For instance, the coupling of (E)-1-Bromo-1-pentene with an organoboron or organozinc reagent will yield the corresponding (E)-alkene, while the (Z)-isomer will yield the (Z)-product. This high fidelity is a direct consequence of the reaction mechanism.

Reaction Mechanism

The catalytic cycle for these reactions generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

  • Oxidative Addition : The Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This step proceeds with retention of the alkene geometry, forming a Pd(II) intermediate.

  • Transmetalation : The organic group from the organometallic reagent (e.g., organoboron or organozinc) is transferred to the palladium center, displacing the halide. This step also occurs with retention of configuration for both coupling partners.[2]

  • Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst. This final step is also stereoretentive.[4]

The concerted nature of these steps ensures that the original stereochemistry of the vinyl bromide is faithfully transferred to the product.

Suzuki_Coupling_Cycle Suzuki-Miyaura Catalytic Cycle cluster_cycle pd0 Pd(0)Ln pd_complex1 R-Pd(II)Ln-X pd0->pd_complex1 pd0->pd_complex1 r_x R-X ((E)-1-Bromo-1-pentene) r_x->pd0 ox_add Oxidative Addition pd_complex2 R-Pd(II)Ln-R' pd_complex1->pd_complex2 pd_complex1->pd_complex2 boronic R'-B(OR)2 boronic->pd_complex1 transmetal Transmetalation base Base base->pd_complex1 pd_complex2->pd0 pd_complex2->pd0 red_elim Reductive Elimination product R-R' ((E)-Alkene Product) pd_complex2->product

Caption: Catalytic cycle for the Suzuki-Miyaura reaction, demonstrating retention of stereochemistry.

Quantitative Data for Representative Cross-Coupling Reactions

While extensive data specifically for this compound is sparse in readily available literature, the following table summarizes typical results for analogous vinyl and aryl bromide substrates, illustrating the high yields and stereoselectivity commonly achieved.

Electrophile (R-X)Nucleophile (R'-M)Catalyst/LigandBase/SolventYield (%)Stereoselectivity/ee%Reference
4-BromoacetophenonePhenylboronic acidPd(OAc)₂K₂CO₃ / H₂O-EtOH36%N/A[5]
4-BromochlorobenzenePhenylboronic acidPd Standard Soln.KOH / H₂O-EtOH64%N/A[6]
(Z)-β-Enamido triflateArylboronic acidPd(PPh₃)₄Na₂CO₃ / Dioxane~85%>99:1 (Z:E) Retention[7]
(Z)-β-Enamido triflateArylboronic acidPd(dppf)Cl₂Na₂CO₃ / Dioxane~75%<1:99 (Z:E) Inversion[7]
Racemic α-Bromo AmideEthylzinc IodideNiCl₂·glyme / (i-Pr)-PyboxDMI / THF91%93% ee[8][9]

Note: This table presents data from representative substrates to illustrate typical reaction outcomes.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step process that converts an alkene into an alcohol. The reaction is highly valued for its predictable regioselectivity (anti-Markovnikov) and stereospecificity (syn-addition).[10]

Stereochemical Outcome: Syn-Addition

When applied to this compound, hydroboration-oxidation results in the syn-addition of a hydrogen atom and a hydroxyl group across the double bond.[1] This means both groups add to the same face of the alkene plane. The oxidation step, which replaces the boron atom with a hydroxyl group, proceeds with complete retention of configuration.[1][11]

  • For (E)-1-Bromo-1-pentene , this would lead to the formation of a pair of enantiomers with a specific relative stereochemistry ((1R,2R)-1-bromopentan-2-ol and (1S,2S)-1-bromopentan-2-ol).

  • For (Z)-1-Bromo-1-pentene , the corresponding diastereomeric pair of enantiomers would be formed ((1R,2S)-1-bromopentan-2-ol and (1S,2R)-1-bromopentan-2-ol).

Reaction Mechanism
  • Hydroboration (Step 1) : Borane (BH₃), typically as a complex with THF, adds across the double bond in a concerted, four-membered transition state.[2][12] The boron atom adds to the less sterically hindered carbon (C1), and the hydrogen atom adds to the more substituted carbon (C2) from the same face. This is a stereospecific syn-addition.

  • Oxidation (Step 2) : The resulting organoborane is oxidized with hydrogen peroxide (H₂O₂) in the presence of a base (e.g., NaOH). A hydroperoxide anion attacks the boron atom, followed by a 1,2-alkyl shift where the carbon atom migrates from boron to oxygen. This migration step occurs with retention of the stereochemistry at the migrating carbon. Subsequent hydrolysis yields the alcohol.[12]

Caption: Workflow of the stereospecific hydroboration-oxidation of an alkene.

Epoxidation

Epoxidation is the reaction of an alkene with a peroxy acid (like m-CPBA) or other oxidizing agent to form an epoxide (oxirane). This reaction is also highly stereospecific.

Stereochemical Outcome: Stereospecific Addition

The formation of the epoxide is stereospecific because it occurs via a concerted mechanism where the oxygen atom is delivered to both carbons of the double bond simultaneously from the same face.

  • (E)-1-Bromo-1-pentene will yield the trans-epoxide.

  • (Z)-1-Bromo-1-pentene will yield the cis-epoxide.

The stereochemistry of the starting alkene is directly translated into the relative stereochemistry of the substituents on the epoxide ring.

Asymmetric Epoxidation

Epoxidation_Mechanism Concerted Epoxidation Mechanism reagents Alkene + Peroxy Acid (e.g., m-CPBA) ts Concerted 'Butterfly' Transition State reagents->ts products Epoxide + Carboxylic Acid ts->products

Caption: The concerted mechanism of epoxidation ensures stereospecificity.

Detailed Experimental Protocols

Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol, adapted for a representative aryl bromide, illustrates the general procedure for a Suzuki coupling, which would be similar for this compound.[6]

  • Setup : In a 25 mL round-bottom flask open to the air, dissolve the aryl bromide (1.0 mmol) and phenylboronic acid (1.05 mmol) in 10 mL of 95% ethanol (B145695) with magnetic stirring.

  • Catalyst Addition : Add the palladium catalyst solution (e.g., 0.2 mL of a 1,000 µg/mL Pd standard solution, or an equivalent amount of Pd(OAc)₂ or Pd(PPh₃)₄).

  • Base Addition : Stir the resulting solution for 3 minutes before adding 2 mL of a 1 M aqueous potassium hydroxide (B78521) (or carbonate) solution.

  • Reaction : Stir the biphasic mixture rapidly at room temperature for 25-60 minutes. Monitor the reaction progress by TLC.

  • Workup : Upon completion, quench the reaction by adding 5 mL of ice-cold water. Collect the solid product via vacuum filtration and wash with additional ice-cold water.

  • Purification : Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane), dry over anhydrous magnesium sulfate, filter, and remove the solvent via rotary evaporation. Further purification can be achieved by column chromatography or recrystallization.

Protocol: Hydroboration-Oxidation of an Alkene

This protocol is adapted from a standard procedure for the hydroboration of 1-octene (B94956) and is directly applicable to this compound.[14]

  • Setup : To a dry 5-mL conical vial equipped with a spin vane, add the alkene (e.g., this compound, ~150 mg). Attach a screw cap with a septum and place the vial on a stirrer.

  • Hydroboration : Using a dry syringe, slowly inject 0.8 mL of 1.0 M BH₃·THF solution into the vial over approximately 1 minute. Let the solution stir for an additional 5-10 minutes at room temperature.

  • Quench Excess Borane : To destroy any excess BH₃, add 15 drops of acetone (B3395972) via pipette and allow the solution to stir for 5 minutes.

  • Oxidation : Carefully add 4 drops of water, followed by 0.3 mL of 3 M NaOH (aq) and 0.3 mL of 30% H₂O₂ (aq). Caution: 30% H₂O₂ is a strong oxidizer.

  • Heating : Stir the reaction mixture for 1 minute, then place the vial in a water bath heated to approximately 60 °C for 5-10 minutes.

  • Workup : Cool the mixture to room temperature and add 1 mL of saturated aqueous NaCl (brine). Add 1 mL of diethyl ether and stir rapidly to extract the product.

  • Isolation : Stop stirring and allow the layers to separate. Carefully remove the lower aqueous layer with a pipette. Wash the remaining organic layer with two additional 0.5 mL portions of brine, removing the aqueous layer each time.

  • Drying and Purification : Transfer the organic layer to a drying column (e.g., a pipette plugged with cotton and filled with anhydrous Na₂SO₄). Collect the dried eluate and evaporate the solvent to yield the crude alcohol product, which can be further purified if necessary.

Conclusion

The stereochemistry of reactions involving (E)- and (Z)-1-Bromo-1-pentene is highly predictable and controllable. Palladium-catalyzed cross-coupling reactions proceed with a strong preference for retention of the alkene geometry, providing a reliable method for constructing complex substituted alkenes. Hydroboration-oxidation offers a stereospecific route to alcohols via syn-addition, while epoxidation provides a stereospecific means to form cis- or trans-epoxides depending on the starting isomer. These well-defined stereochemical outcomes make this compound a powerful and versatile tool for synthetic chemists aiming to control the three-dimensional architecture of their target molecules.

References

The Vinyl Bromide Group: A Technical Guide to its Reactivity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The vinyl bromide group, a halogenated alkene moiety, is a versatile functional group in organic synthesis, serving as a key building block in the construction of complex molecular architectures. Its unique electronic and steric properties impart a distinct reactivity profile, enabling a wide array of chemical transformations. This technical guide provides an in-depth exploration of the reactivity of the vinyl bromide group, focusing on its participation in pivotal reaction classes, the underlying mechanisms, and its application in contemporary organic synthesis, particularly within the realm of drug discovery and development.

Core Reactivity Principles

The reactivity of vinyl bromide is fundamentally governed by the electronic interplay between the sp²-hybridized carbon atoms of the double bond and the electronegative bromine atom. The C-Br bond in vinyl bromide exhibits partial double bond character due to resonance, which makes it stronger and less prone to nucleophilic substitution compared to its sp³-hybridized alkyl bromide counterparts[1]. This reduced reactivity necessitates specific catalytic systems or reaction conditions to achieve efficient transformations.

Key Chemical Transformations of the Vinyl Bromide Group

The synthetic utility of vinyl bromide is showcased in a variety of powerful chemical reactions, each offering a strategic approach to carbon-carbon and carbon-heteroatom bond formation.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis, and vinyl bromide is a competent coupling partner in several of these transformations.

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between a vinyl bromide and an organoboron compound, typically a boronic acid or ester. This reaction is widely employed for the synthesis of substituted alkenes and conjugated systems[2]. The catalytic cycle, illustrated below, involves the oxidative addition of the vinyl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst[2].

Suzuki_Miyaura_Coupling Vinyl-Br Vinyl-Br Vinyl-Pd(II)(Br)L2 Vinyl-Pd(II)(Br)L2 Vinyl-Br->Vinyl-Pd(II)(Br)L2 Oxidative Addition R-B(OH)2 R-B(OH)2 Vinyl-Pd(II)(R)L2 Vinyl-Pd(II)(R)L2 R-B(OH)2->Vinyl-Pd(II)(R)L2 Pd(0)L2 Pd(0)L2 Pd(0)L2->Vinyl-Pd(II)(Br)L2 Vinyl-Pd(II)(Br)L2->Vinyl-Pd(II)(R)L2 Transmetalation Vinyl-Pd(II)(R)L2->Pd(0)L2 Vinyl-R Vinyl-R Vinyl-Pd(II)(R)L2->Vinyl-R Reductive Elimination Base Base Base->Vinyl-Pd(II)(R)L2

Suzuki-Miyaura Coupling Catalytic Cycle

Quantitative Data for Suzuki-Miyaura Coupling of Vinyl Bromide:

EntryVinyl Bromide SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
1(E)-β-BromostyrenePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene (B28343)/EtOH/H₂O8095[3]
21-Bromo-1-hexene4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)K₃PO₄Dioxane10088[2]
32-Bromopropene2-Naphthylboronic acidPd(OAc)₂ (2), SPhos (4)CsFiPrOH8092[4]

Experimental Protocol: Suzuki-Miyaura Coupling of (E)-β-Bromostyrene with Phenylboronic acid

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (E)-β-bromostyrene (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Add a degassed solvent mixture of toluene (4 mL), ethanol (B145695) (1 mL), and water (1 mL).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and extract with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired stilbene (B7821643) derivative.

The Heck reaction facilitates the coupling of a vinyl bromide with an alkene to form a new, more substituted alkene. This reaction is particularly useful for the synthesis of dienes and polyenes[5]. The mechanism involves the oxidative addition of the vinyl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the vinyl-palladium bond, and subsequent β-hydride elimination to release the product[5][6].

Heck_Reaction Vinyl-Br Vinyl-Br Vinyl-Pd(II)(Br)L2 Vinyl-Pd(II)(Br)L2 Vinyl-Br->Vinyl-Pd(II)(Br)L2 Oxidative Addition Alkene Alkene Intermediate_Complex Vinyl-Pd(II)(Alkene)(Br)L Alkene->Intermediate_Complex Pd(0)L2 Pd(0)L2 Pd(0)L2->Vinyl-Pd(II)(Br)L2 Vinyl-Pd(II)(Br)L2->Intermediate_Complex Alkyl-Pd(II)L2 Alkyl-Pd(II)L2 Intermediate_Complex->Alkyl-Pd(II)L2 Migratory Insertion Substituted_Alkene Substituted_Alkene Alkyl-Pd(II)L2->Substituted_Alkene β-Hydride Elimination H-Pd(II)(Br)L2 H-Pd(II)(Br)L2 Alkyl-Pd(II)L2->H-Pd(II)(Br)L2 Base Base Base->H-Pd(II)(Br)L2 H-Pd(II)(Br)L2->Pd(0)L2 Reductive Elimination Drug_Discovery_Workflow Start Starting Material / Simple Precursor Introduce_VB Introduction of Vinyl Bromide Moiety Start->Introduce_VB Cross_Coupling Cross-Coupling Reaction (e.g., Suzuki, Heck) Introduce_VB->Cross_Coupling Intermediate Key Intermediate with Vinyl Linker Cross_Coupling->Intermediate Fragment_A Fragment A Fragment_B Fragment B with B(OH)2 or Alkene Fragment_B->Cross_Coupling Further_Functionalization Further Functionalization / Elaboration Intermediate->Further_Functionalization Target_Molecule Target Bioactive Molecule Further_Functionalization->Target_Molecule

References

"potential applications of 1-Bromo-1-pentene in organic synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-1-pentene, a halogenated alkene, serves as a versatile and valuable building block in modern organic synthesis. Its utility is most pronounced in the realm of palladium-catalyzed cross-coupling reactions, which form the cornerstone of many synthetic strategies for constructing complex molecular architectures. This technical guide provides an in-depth exploration of the potential applications of both (E)- and (Z)-isomers of this compound, with a focus on their role in key carbon-carbon bond-forming reactions including Suzuki, Stille, Sonogashira, Heck, and Negishi couplings. Detailed experimental protocols, quantitative data from representative systems, and logical workflows for synthetic applications are presented to empower researchers in leveraging this reagent for the synthesis of novel chemical entities, including bioactive molecules and pharmaceutical intermediates.

Introduction to this compound

This compound (C₅H₉Br) is an organobromine compound that exists as two geometric isomers: (E)-1-bromo-1-pentene and (Z)-1-bromo-1-pentene. The presence of a vinyl bromide moiety makes it an excellent substrate for a variety of cross-coupling reactions, where the carbon-bromine bond can be selectively activated by a transition metal catalyst, typically palladium, to form a new carbon-carbon or carbon-heteroatom bond. The stereochemistry of the double bond is often retained throughout these transformations, offering a powerful tool for the stereoselective synthesis of complex target molecules.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and vinyl halides like this compound are key participants in these transformations. These reactions generally proceed through a common catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Palladium Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L'n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R¹-M PdII_R_R1 R-Pd(II)L'n-R¹ Transmetalation->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Regeneration Product R-R¹ RedElim->Product

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[1][2] this compound can be effectively coupled with a variety of boronic acids and their derivatives to generate substituted alkenes with retention of stereochemistry.[3]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Vinyl Bromide

EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O80~90
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)RuPhos (3)Cs₂CO₃Dioxane/H₂O100~92
3Thiophene-2-boronic acidPdCl₂(dppf) (3)-K₂CO₃THF/H₂O65~88

Note: The data in this table is representative of typical Suzuki couplings of vinyl bromides and may require optimization for this compound.

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the arylboronic acid (1.2 equiv.) and the base (e.g., K₃PO₄, 2.0 equiv.).

  • The flask is sealed, evacuated, and backfilled with argon (this cycle is repeated three times).

  • This compound (1.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂), and the ligand (e.g., SPhos) are added under a positive pressure of argon.

  • The degassed solvent (e.g., toluene/water mixture) is added via syringe.

  • The reaction mixture is heated to the desired temperature and stirred until the starting material is consumed (monitored by TLC or GC).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Stille Coupling

The Stille coupling involves the reaction of an organotin compound with an organic halide.[1][2] This reaction is known for its tolerance of a wide range of functional groups.[4] this compound can be coupled with various organostannanes to produce conjugated dienes and other unsaturated systems.[5]

Table 2: Representative Conditions for Stille Coupling of a Vinyl Bromide

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Yield (%)
1Tributyl(vinyl)stannanePd(PPh₃)₄ (5)--THF65~85
2Tributyl(phenyl)stannanePd₂(dba)₃ (2)P(fur)₃ (8)CuI (10)NMP80~90
3(Trimethylstannyl)thiopheneAsPh₃ (10)--DMF100~88

Note: The data in this table is representative of typical Stille couplings of vinyl bromides and may require optimization for this compound.

  • To a flame-dried flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄) and the solvent (e.g., anhydrous THF).

  • Add this compound (1.0 equiv.) followed by the organostannane (1.1 equiv.) via syringe.

  • The reaction mixture is heated to reflux and monitored by TLC or GC.

  • Upon completion, the mixture is cooled to room temperature and filtered through a pad of Celite®.

  • The filtrate is concentrated, and the residue is purified by column chromatography to yield the desired product.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6][7] This reaction is instrumental in the synthesis of conjugated enynes.[8]

Table 3: Representative Conditions for Sonogashira Coupling of a Vinyl Bromide

EntryTerminal AlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT~92
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHDMF50~95
31-HexynePd(OAc)₂ (2) / XPhos (4)-Cs₂CO₃Dioxane80~88

Note: The data in this table is representative of typical Sonogashira couplings of vinyl bromides and may require optimization for this compound.

  • To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF) at room temperature, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv.), the copper co-catalyst (e.g., CuI, 0.025 equiv.), and a base (e.g., diisopropylamine, 7.0 equiv.) sequentially.[7]

  • The terminal alkyne (1.1 equiv.) is then added.[7]

  • The reaction is stirred for a few hours until completion.[7]

  • The mixture is then diluted with an etheral solvent and filtered through Celite®.[7]

  • The filtrate is washed with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine, dried over anhydrous Na₂SO₄, and concentrated.[7]

  • Purification by flash column chromatography provides the coupled product.[7]

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[9] This reaction is a powerful tool for the construction of complex olefinic structures.

Table 4: Representative Conditions for Heck Reaction of a Vinyl Bromide

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1StyrenePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃NDMF100~85
2n-Butyl acrylatePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)K₂CO₃Dioxane120~90
3EthylenePdCl₂(PPh₃)₂ (3)-NaOAcNMP140~80

Note: The data in this table is representative of typical Heck couplings of vinyl bromides and may require optimization for this compound.

  • In a sealable reaction vessel, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂), the ligand (if required), and the base (e.g., Et₃N, 2.0 equiv.).

  • Add the degassed solvent (e.g., DMF).

  • Seal the vessel and heat the mixture to the desired temperature.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute with water and extract with an organic solvent.

  • The combined organic layers are washed with brine, dried, and concentrated.

  • The product is purified by column chromatography.

Negishi Coupling

The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner.[10] This reaction is known for its high functional group tolerance and the ability to form C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds.[11]

Table 5: Representative Conditions for Negishi Coupling of a Vinyl Bromide

EntryOrganozinc ReagentCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Yield (%)
1Phenylzinc chloridePd(PPh₃)₄ (5)-THFRT~90
2Ethylzinc bromidePdCl₂(dppf) (3)-THF50~85
3Alkynylzinc chloridePd₂(dba)₃ (2) / SPhos (4)-Dioxane60~88

Note: The data in this table is representative of typical Negishi couplings of vinyl bromides and may require optimization for this compound.

  • To a solution of the palladium catalyst (e.g., Pd(PPh₃)₄) in anhydrous THF under argon, add this compound (1.0 equiv.).

  • Slowly add the organozinc reagent (1.2 equiv., typically a 0.5 M solution in THF) at room temperature.

  • Stir the reaction mixture until the starting material is consumed.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with an organic solvent, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash chromatography.

Applications in the Synthesis of Bioactive Molecules

While direct, documented syntheses of complex natural products starting from this compound are not abundant in readily available literature, its utility as a building block can be illustrated through a proposed synthetic pathway. The stereodefined pentenyl moiety is a common structural motif in a variety of natural products. For instance, the conjugated diene system that can be readily synthesized from this compound via a Stille or Suzuki coupling is a precursor to polyketide natural products and pheromones.

Proposed Synthetic Workflow: Synthesis of a Conjugated Diene

A common strategy in natural product synthesis is the construction of conjugated polyene systems. This compound can serve as a key starting material for the stereoselective synthesis of such systems.

Synthetic Workflow Start (E)-1-Bromo-1-pentene Stille Stille Coupling (Tributyl(vinyl)stannane, Pd(PPh₃)₄, THF) Start->Stille Product (3E,5Z)-Nona-3,5-diene (Hypothetical Product) Stille->Product Application Potential Precursor for Natural Product Synthesis (e.g., Pheromones, Polyketides) Product->Application

Figure 2: Proposed workflow for the synthesis of a conjugated diene.

This workflow highlights how a simple, commercially available starting material can be elaborated into a more complex and synthetically useful intermediate. The stereochemistry of the starting this compound is crucial for controlling the stereochemistry of the final diene product.

Conclusion

This compound is a potent and versatile reagent in the arsenal (B13267) of synthetic organic chemists. Its ability to participate in a wide array of palladium-catalyzed cross-coupling reactions with high stereofidelity makes it an invaluable tool for the construction of complex organic molecules. This guide has provided a comprehensive overview of its key applications, along with representative experimental protocols and quantitative data to aid researchers in designing and executing novel synthetic strategies. Further exploration into the reactivity of both (E) and (Z) isomers will undoubtedly continue to expand the scope of their applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

References

"literature review of 1-Bromo-1-pentene synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 1-Bromo-1-pentene

For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of key intermediates is paramount. This compound, a versatile building block in organic synthesis, offers a reactive handle for the introduction of a five-carbon chain in the construction of more complex molecular architectures. This technical guide provides a comprehensive review of the primary synthetic routes to this compound, with a focus on detailed experimental protocols, quantitative data, and mechanistic understanding.

A common and direct method for the synthesis of this compound is the anti-Markovnikov addition of hydrogen bromide (HBr) to 1-pentyne. This reaction proceeds via a free-radical chain mechanism, typically initiated by peroxides or UV light.[1][2] The regioselectivity is governed by the formation of the more stable vinyl radical intermediate.[3]

Reaction Mechanism

The reaction is initiated by the homolytic cleavage of a peroxide initiator (e.g., benzoyl peroxide or AIBN) to form radicals. These radicals then abstract a hydrogen atom from HBr to generate a bromine radical. The bromine radical adds to the terminal carbon of 1-pentyne, forming the more stable secondary vinyl radical. This radical then abstracts a hydrogen atom from another molecule of HBr to yield the this compound product and regenerate a bromine radical, thus propagating the chain reaction.[2][4]

G cluster_initiation Initiation cluster_propagation Propagation ROOR Peroxide (ROOR) 2RO 2 RO• ROOR->2RO Heat/UV RO RO• HBr_init HBr ROH ROH RO->ROH + HBr Br_rad Br• Br_rad_prop Br• Br_rad->Br_rad_prop 1_Pentyne 1-Pentyne Vinyl_Radical Secondary Vinyl Radical Br_rad_prop->Vinyl_Radical + 1-Pentyne HBr_prop HBr 1_Bromo_1_pentene This compound Vinyl_Radical->1_Bromo_1_pentene + HBr Br_rad_regen Br• G start 2-Pentenoic Acid step1 Bromination (Br2) start->step1 intermediate anti-2,3-Dibromopentanoic Acid step1->intermediate step2 Microwave-Assisted Debrominative Decarboxylation (Et3N, DMF) intermediate->step2 product (Z)-1-Bromo-1-pentene step2->product

References

Safety and Handling Precautions for 1-Bromo-1-pentene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Bromo-1-pentene (C₅H₉Br) is an unsaturated organobromine compound. Its structure, featuring a bromine atom attached to a double bond, makes it a valuable intermediate in various organic syntheses. However, the presence of the halogen and the double bond also suggests potential reactivity and associated hazards. This guide provides a detailed overview of the presumed safety and handling precautions for this compound, based on available data for related molecules.

Hazard Identification and Classification

Based on data for analogous compounds, this compound is anticipated to be a flammable liquid that can cause skin, eye, and respiratory tract irritation.[1][2] Inhalation of vapors may lead to dizziness and drowsiness.[2]

GHS Hazard Classification (Inferred) :

  • Flammable Liquids

  • Skin Corrosion/Irritation

  • Serious Eye Damage/Eye Irritation

  • Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table summarizes available computed data.

PropertyValueSource
Molecular Formula C₅H₉BrPubChem[3]
Molecular Weight 149.03 g/mol PubChem[3]
IUPAC Name 1-bromopent-1-enePubChem[3]
CAS Number 60468-23-7PubChem[3]
XLogP3 2.8PubChem[3]
Hydrogen Bond Donor Count 0PubChem[3]
Hydrogen Bond Acceptor Count 0PubChem[3]
Rotatable Bond Count 2PubChem[3]
Exact Mass 147.98876 DaPubChem[3]
Monoisotopic Mass 147.98876 DaPubChem[3]
Topological Polar Surface Area 0 ŲPubChem[3]
Heavy Atom Count 6PubChem[3]

Experimental Protocols for Safe Handling

Given the presumed hazards, stringent safety protocols must be followed when handling this compound.

Engineering Controls
  • Ventilation: All work with this compound must be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[1]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof electrical and lighting equipment.[4]

  • Static Discharge: Take precautionary measures against static discharge. Use non-sparking tools and ensure proper grounding and bonding of containers and equipment.[4]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE)
EquipmentSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and vapors which may cause serious eye irritation.[2]
Skin Protection Chemically resistant gloves (e.g., nitrile or neoprene), a flame-retardant lab coat, and closed-toe shoes.To prevent skin contact, which may cause irritation.[6]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be required if ventilation is inadequate.To prevent inhalation of vapors that can cause respiratory irritation.[2]
Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist.[1] Wash hands thoroughly after handling.[1]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[1] Keep away from incompatible materials such as strong oxidizing agents.[1]

Emergency Procedures

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[1]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Fire-Fighting Measures
  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

  • Specific Hazards: Flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.[5] Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and hydrogen bromide.[1][5]

  • Fire-Fighting Instructions: Wear self-contained breathing apparatus (SCBA) and full protective gear.[5] Use water spray to cool fire-exposed containers.[2]

Accidental Release Measures
  • Personal Precautions: Evacuate the area and eliminate all ignition sources. Wear appropriate personal protective equipment.[7]

  • Environmental Precautions: Prevent spills from entering drains or waterways.

  • Containment and Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[2]

Visualized Workflows and Relationships

The following diagrams illustrate the logical flow for handling and responding to emergencies involving this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal RiskAssessment Conduct Risk Assessment PPE Don Appropriate PPE RiskAssessment->PPE EngControls Verify Engineering Controls PPE->EngControls Dispense Dispense in Fume Hood EngControls->Dispense Handle Handle with Care Dispense->Handle Store Store Properly Handle->Store Decontaminate Decontaminate Work Area Handle->Decontaminate Store->Decontaminate Waste Dispose of Hazardous Waste Decontaminate->Waste

Caption: Safe handling workflow for this compound.

EmergencyResponse cluster_spill Spill Response cluster_exposure Exposure Response cluster_fire Fire Response EvacuateSpill Evacuate Area & Eliminate Ignition Sources ContainSpill Contain Spill with Inert Material EvacuateSpill->ContainSpill CleanupSpill Collect and Dispose of Waste ContainSpill->CleanupSpill RemoveFromSource Remove from Exposure FirstAid Administer First Aid RemoveFromSource->FirstAid MedicalAttention Seek Medical Attention FirstAid->MedicalAttention ActivateAlarm Activate Fire Alarm Extinguish Use Appropriate Extinguisher ActivateAlarm->Extinguish EvacuateFire Evacuate if Necessary Extinguish->EvacuateFire

Caption: Emergency response procedures for this compound.

Toxicology

There is no specific toxicological data (e.g., LD50, LC50) available for this compound in the reviewed literature. However, based on information for 1-bromopentane (B41390), it is presumed to be harmful if swallowed and may cause irritation to the skin, eyes, and respiratory system.[1] Chronic exposure effects are unknown.

Disposal Considerations

All waste containing this compound and contaminated materials must be treated as hazardous waste.[8] Dispose of waste in a licensed hazardous waste disposal facility in accordance with local, state, and federal regulations.[8] Do not dispose of down the drain or in regular trash.

Conclusion

While this compound is a useful synthetic intermediate, the lack of comprehensive safety data necessitates a highly cautious approach to its handling. Researchers and professionals must operate under the assumption that it is a flammable and irritating substance, implementing robust engineering controls, consistent use of appropriate personal protective equipment, and thorough emergency preparedness. A compound-specific risk assessment is imperative before commencing any work with this compound.

References

A Technical Guide to Sourcing and Utilizing (E/Z)-1-Bromo-1-pentene for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of (E/Z)-1-bromo-1-pentene, a key reagent in various organic synthesis applications. Given the specificity of this chemical, this document outlines strategies for procurement, including custom synthesis, and details relevant experimental protocols for its use and analysis.

Sourcing and Procurement of (E/Z)-1-Bromo-1-pentene

Direct commercial availability of (E/Z)-1-bromo-1-pentene can be limited, as it is often considered a specialty chemical. Researchers should anticipate the need for custom synthesis or sourcing from specialized suppliers.

Identifying Potential Suppliers and Custom Synthesis Providers:

While off-the-shelf availability is not guaranteed, several chemical suppliers offer structurally similar compounds, such as 5-bromo-1-pentene (B141829) and other haloalkenes. These companies may have the capability for custom synthesis of (E/Z)-1-bromo-1-pentene. Researchers are encouraged to inquire with the following reputable suppliers:

  • Sigma-Aldrich (Merck)

  • Thermo Fisher Scientific (Alfa Aesar)

  • TCI America

  • VWR

Data Presentation: Comparison of Related Commercially Available Haloalkenes

To aid in the selection of a suitable supplier for custom synthesis or to evaluate related, commercially available compounds, the following table provides key specifications for the isomeric 5-Bromo-1-pentene . Researchers should request similar data for any custom synthesis of (E/Z)-1-bromo-1-pentene.

SupplierProduct NameCAS NumberPurityMolecular FormulaMolecular Weight ( g/mol )Additional Notes
Sigma-Aldrich5-Bromo-1-pentene1119-51-395%C5H9Br149.03Refractive index n20/D 1.463[1]
Thermo Scientific5-Bromo-1-pentene1119-51-396%C5H9Br149.03Assay (GC) ≥95.0%[2]
TCI America5-Bromo-1-pentene1119-51-3>98%C5H9Br149.03Available in various quantities[3]
Chemsavers5-Bromo-1-pentene1119-51-398+%C5H9Br149.03Conforms to structure via Infrared Spectrum[4]

Physicochemical Properties of 1-Bromo-1-pentene Isomers

The following table summarizes key computed and experimental data for the (E) and (Z) isomers of this compound, primarily sourced from the NIST Chemistry WebBook and PubChem.

Property(E)-1-Bromo-1-pentene(Z)-1-Bromo-1-pentene
Molecular Formula C5H9Br[5][6]C5H9Br[7][8]
Molecular Weight 149.03 g/mol [5]149.03 g/mol [7]
CAS Number 31849-76-0[6]31849-75-9[8]
IUPAC Name (E)-1-bromopent-1-ene[5](Z)-1-bromopent-1-ene[7]
InChIKey WSXIDSNEEOYBFA-SNAWJCMRSA-N[6]WSXIDSNEEOYBFA-PLNGDYQASA-N[8]
Computed XLogP3 2.8[5]2.8[7]

Experimental Protocols

Synthesis of (Z)-1-Bromo-1-pentene via Microwave-Induced Debrominative Decarboxylation

A stereoselective method for synthesizing (Z)-1-bromo-1-alkenes has been reported, which can be adapted for the synthesis of (Z)-1-bromo-1-pentene.[9] This protocol involves the microwave irradiation of the corresponding anti-2,3-dibromoalkanoic acid.

Materials:

Procedure:

  • In a microwave-transparent vessel, dissolve anti-2,3-dibromopentanoic acid in DMF.

  • Add triethylamine (Et3N) as a base.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture with microwaves for a short duration (typically 0.2–1.0 minutes), with the precise time and power optimized for the specific reactor and scale.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, (Z)-1-bromo-1-pentene, can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether) followed by washing with water to remove DMF and the triethylammonium (B8662869) bromide salt.

  • The organic layer is then dried over an anhydrous salt (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification can be achieved by flash column chromatography on silica (B1680970) gel.

Analytical Characterization: GC-MS and NMR Spectroscopy

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Ratio Analysis

GC-MS is a powerful technique for assessing the purity of (E/Z)-1-bromo-1-pentene and determining the ratio of the E and Z isomers.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or ion trap).

Sample Preparation:

GC-MS Conditions (General Example):

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness) is suitable for separating the isomers.

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 40-60 °C, hold for 2-5 minutes.

    • Ramp: Increase the temperature at a rate of 5-10 °C/min to a final temperature of 200-250 °C.

    • Hold at the final temperature for 5-10 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-200.

Data Analysis:

  • The purity of the sample can be determined by the relative area percentage of the product peaks compared to any impurity peaks.

  • The E and Z isomers should have distinct retention times, allowing for the determination of their relative ratio based on their peak areas.

  • The mass spectra of the isomers will be very similar, with characteristic fragmentation patterns including the molecular ion peak and peaks corresponding to the loss of a bromine atom.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure and stereochemistry of the synthesized (E/Z)-1-bromo-1-pentene.

Sample Preparation:

  • Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

¹H NMR Spectroscopy:

  • The chemical shifts and coupling constants of the vinylic protons are diagnostic for the E and Z isomers.

  • For the (Z)-isomer , the vinylic protons will typically appear as a doublet of triplets, with a smaller coupling constant (J-value) across the double bond compared to the (E)-isomer.

  • For the (E)-isomer , the vinylic protons will also be a multiplet, but with a larger J-value for the trans-coupling across the double bond.

  • The protons of the propyl chain will appear as multiplets in the upfield region of the spectrum.

¹³C NMR Spectroscopy:

  • The chemical shifts of the carbon atoms, particularly the sp² hybridized carbons of the double bond, will differ between the E and Z isomers.

  • This provides complementary information for structural confirmation.

Visualizing Workflows

The following diagrams illustrate key decision-making and experimental processes for working with (E/Z)-1-bromo-1-pentene.

Supplier Selection Workflow for (E/Z)-1-Bromo-1-pentene start Identify Need for (E/Z)-1-Bromo-1-pentene search_suppliers Search Reputable Chemical Suppliers start->search_suppliers check_availability Check Off-the-Shelf Availability search_suppliers->check_availability request_quotes Request Quotes for Custom Synthesis check_availability->request_quotes Not Available purchase Purchase Compound check_availability->purchase Available evaluate_quotes Evaluate Quotes: - Price - Lead Time - Purity Guarantee request_quotes->evaluate_quotes select_supplier Select Supplier evaluate_quotes->select_supplier select_supplier->purchase

Supplier Selection Workflow

Experimental Workflow: Synthesis and Analysis synthesis Synthesis of (E/Z)-1-Bromo-1-pentene (e.g., Microwave-Assisted) workup Reaction Workup and Crude Product Isolation synthesis->workup purification Purification (e.g., Column Chromatography) workup->purification analysis Purity and Structural Analysis purification->analysis gcms GC-MS Analysis: - Purity - Isomer Ratio analysis->gcms nmr NMR Spectroscopy: - Structure Confirmation - Stereochemistry analysis->nmr storage Store Purified Product Under Inert Atmosphere gcms->storage nmr->storage

Synthesis and Analysis Workflow

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling with 1-Bromo-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of (E/Z)-1-Bromo-1-pentene with a generic arylboronic acid. The Suzuki coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, which is a critical transformation in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] The reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of its starting materials.[3][4]

The protocol described herein is a representative procedure adapted from established methodologies for the coupling of vinyl halides.[5][6] It outlines the necessary reagents, equipment, and step-by-step instructions to perform the reaction, as well as purification and characterization of the final product.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[7][8] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[7][9][10]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the vinyl halide (1-Bromo-1-pentene) to form a Pd(II) complex.[11][12]

  • Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) transfers its organic group to the palladium complex. The base is crucial for the activation of the boronic acid.[6]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[9][12]

The stereochemistry of the vinyl halide is generally retained throughout the reaction.[1]

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol details the coupling of a mixture of (E/Z)-1-Bromo-1-pentene with phenylboronic acid.

Materials:

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add (E/Z)-1-Bromo-1-pentene (1.0 mmol, 1.0 eq).

    • Add phenylboronic acid (1.2 mmol, 1.2 eq).

    • Add the palladium catalyst, for instance, a pre-catalyst like Pd(OAc)₂ (0.02 mmol, 2 mol%) and a ligand such as triphenylphosphine (0.04 mmol, 4 mol%).

    • Add potassium carbonate (2.0 mmol, 2.0 eq) as the base.

    • The flask is then sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

  • Solvent Addition and Reaction:

    • Under the inert atmosphere, add toluene (5 mL) and deionized water (1 mL) via syringe.

    • The reaction mixture is then heated to 80-90 °C with vigorous stirring.

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers and wash with brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification and Characterization:

    • The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford the desired (E/Z)-1-phenyl-1-pentene.

    • The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes the key quantitative parameters for the described Suzuki coupling protocol.

ParameterValueNotes
Reactants
This compound1.0 mmol (1.0 eq)The limiting reagent.
Phenylboronic Acid1.2 mmol (1.2 eq)A slight excess is used to ensure complete consumption of the vinyl bromide.
Catalyst System
Palladium(II) Acetate0.02 mmol (2 mol%)A common and effective palladium precursor.
Triphenylphosphine0.04 mmol (4 mol%)A common phosphine ligand. Other ligands like Buchwald or Fu's ligands can also be employed.[5]
Base
Potassium Carbonate2.0 mmol (2.0 eq)A common inorganic base for Suzuki couplings. Other bases like Cs₂CO₃ or K₃PO₄ can be used.[13]
Solvent System
Toluene5 mLA common organic solvent for Suzuki reactions. Dioxane or THF can also be used.[11]
Water1 mLOften used in a biphasic system to dissolve the inorganic base.
Reaction Conditions
Temperature80-90 °CTypical temperature range for Suzuki couplings with vinyl bromides.
Reaction Time2-12 hoursDependent on the specific substrates and catalyst system.

Mandatory Visualization

The following diagrams illustrate the logical relationships and workflow of the experimental protocol.

Suzuki_Coupling_Workflow Experimental Workflow for Suzuki Coupling cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation cluster_purification Purification & Analysis A 1. Add Reactants: - this compound - Phenylboronic Acid B 2. Add Catalyst System: - Pd(OAc)2 - PPh3 A->B C 3. Add Base: - K2CO3 B->C D 4. Inert Atmosphere: - Evacuate & Backfill with Argon C->D E 5. Add Solvents: - Toluene - Water D->E F 6. Heat Reaction Mixture (80-90 °C) E->F G 7. Monitor Progress (TLC/GC-MS) F->G H 8. Cool to Room Temp. G->H I 9. Dilute & Extract with Ethyl Acetate H->I J 10. Wash with Brine I->J K 11. Dry & Concentrate J->K L 12. Column Chromatography K->L M 13. Characterization (NMR, MS) L->M

Caption: Experimental workflow for the Suzuki coupling of this compound.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants pd0 Pd(0)Ln pd2_halide R1-Pd(II)Ln-X pd0->pd2_halide Oxidative Addition pd2_base R1-Pd(II)Ln-OR' pd2_halide->pd2_base Ligand Exchange (Base) pd2_couple R1-Pd(II)Ln-R2 pd2_base->pd2_couple Transmetalation pd2_couple->pd0 Reductive Elimination product R1-R2 (Product) r1x R1-X (this compound) r2b R2-B(OH)2 (Arylboronic Acid)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for the Formation of pent-1-en-1-ylmagnesium bromide from 1-Bromo-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful organometallic compounds that serve as potent nucleophiles and strong bases in organic synthesis.[1][2] Their utility in forming new carbon-carbon bonds makes them invaluable in the synthesis of complex organic molecules, including pharmaceutical intermediates.[3] This document provides a detailed step-by-step procedure for the formation of the vinyl Grignard reagent, pent-1-en-1-ylmagnesium bromide, from its corresponding vinyl halide, 1-bromo-1-pentene.

The synthesis of vinyl Grignard reagents requires careful control of experimental conditions to ensure high yields and minimize side reactions. The primary challenge in the formation of any Grignard reagent is the absolute exclusion of moisture and atmospheric oxygen, as the reagent is highly reactive with protic solvents and is readily oxidized.[4] This protocol outlines the necessary precautions, materials, and procedures to successfully synthesize and handle pent-1-en-1-ylmagnesium bromide.

Data Presentation

The following table summarizes the key quantitative parameters for the formation of pent-1-en-1-ylmagnesium bromide. These values are based on established procedures for the synthesis of vinyl Grignard reagents and may require optimization for specific experimental setups.

ParameterValue/RangeNotes
Reactant Ratios
This compound1.0 equivalentThe limiting reagent.
Magnesium Turnings1.1 - 1.5 equivalentsA slight excess is used to ensure complete reaction of the vinyl bromide.
Reaction Conditions
SolventAnhydrous Tetrahydrofuran (B95107) (THF)THF is often preferred for vinyl Grignards due to its higher boiling point and better solvating properties compared to diethyl ether.
TemperatureRoom Temperature to 40°CThe reaction is exothermic and may initiate at room temperature, proceeding to a gentle reflux.[4] External heating may be required for initiation.
Reaction Time1 - 3 hoursThis includes the dropwise addition of the vinyl bromide and a subsequent stirring period to ensure complete reaction.
Expected Outcome
Yield70 - 90%Yields can vary based on the purity of reagents and the strictness of anhydrous and anaerobic conditions.
AppearanceCloudy grey to brownish solutionThe final Grignard reagent is typically used as a solution.

Experimental Protocols

This protocol describes a standard laboratory procedure for the preparation of pent-1-en-1-ylmagnesium bromide.

Materials and Reagents:

  • This compound (≥98% purity)

  • Magnesium turnings (≥99.5% purity)

  • Anhydrous tetrahydrofuran (THF, ≥99.9% purity, inhibitor-free)

  • Iodine crystal or 1,2-dibromoethane (B42909) (for activation)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon) with a bubbler

  • Heating mantle

  • Syringes and needles for transfer

Procedure:

1. Apparatus Setup and Magnesium Activation:

  • All glassware must be thoroughly dried in an oven at >120°C for several hours and assembled while hot under a stream of dry inert gas (Nitrogen or Argon).
  • Place the magnesium turnings (1.2 equivalents) into the three-neck flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel.
  • Add a single crystal of iodine or a few drops of 1,2-dibromoethane to the flask.
  • Gently heat the flask with a heat gun under a slow flow of inert gas. The disappearance of the iodine color or the evolution of gas bubbles indicates the activation of the magnesium surface.
  • Allow the flask to cool to room temperature under the inert atmosphere.

2. Grignard Reagent Formation:

  • Add enough anhydrous THF to the flask to just cover the magnesium turnings.
  • Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.
  • Add a small portion (approximately 10%) of the this compound solution to the stirred magnesium suspension.
  • The reaction should initiate, as evidenced by a gentle reflux and the appearance of a cloudy solution. If the reaction does not start, gentle warming with a heating mantle may be necessary.
  • Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic, so the addition rate should be controlled to prevent overheating.
  • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure all the magnesium has reacted.

3. Handling and Storage of the Grignard Reagent:

  • The resulting cloudy grey or brownish solution is the pent-1-en-1-ylmagnesium bromide reagent.
  • The Grignard reagent should be used immediately for subsequent reactions. If storage is necessary, it should be kept under an inert atmosphere in a tightly sealed container.
  • The concentration of the Grignard reagent can be determined by titration before use. A common method involves titration against a standard solution of a secondary alcohol (e.g., sec-butanol) in the presence of a colorimetric indicator such as 1,10-phenanthroline.

Experimental Workflow Diagram

Grignard_Formation_Workflow Experimental Workflow for Grignard Reagent Formation cluster_prep Preparation cluster_reaction Reaction cluster_product Product Handling dry_glassware Oven-dry all glassware assemble_apparatus Assemble apparatus under inert gas dry_glassware->assemble_apparatus add_mg Add Mg turnings and initiator to flask assemble_apparatus->add_mg activate_mg Activate Mg with heat add_mg->activate_mg add_thf Add anhydrous THF to cover Mg activate_mg->add_thf initiate_reaction Add a small portion to initiate add_thf->initiate_reaction prepare_solution Prepare this compound in THF prepare_solution->initiate_reaction dropwise_addition Add remaining solution dropwise initiate_reaction->dropwise_addition stir_complete Stir for 1-2 hours to complete dropwise_addition->stir_complete grignard_solution Obtain Grignard reagent solution stir_complete->grignard_solution use_immediately Use immediately in next step grignard_solution->use_immediately titrate Optional: Titrate to determine concentration grignard_solution->titrate

Caption: Workflow for the synthesis of pent-1-en-1-ylmagnesium bromide.

References

Application Notes and Protocols for Heck Coupling Reactions Using 1-Bromo-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed Heck coupling reaction of 1-bromo-1-pentene with various alkenes. The methodologies are based on established procedures for the olefination of vinyl bromides, offering a robust route to the synthesis of substituted 1,3-dienes, which are valuable intermediates in organic synthesis.

Introduction

The Mizoroki-Heck reaction is a powerful and versatile method for the formation of carbon-carbon bonds, involving the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[1][2][3] This reaction has seen widespread application in the synthesis of complex organic molecules, including pharmaceuticals and natural products.[4] The use of vinyl bromides, such as this compound, as substrates in the Heck reaction allows for the stereoselective synthesis of conjugated 1,3-dienes.[1][3]

This document outlines protocols for the Heck coupling of this compound with representative electron-deficient (n-butyl acrylate) and non-functionalized (styrene) alkenes. The catalyst system highlighted, employing a palladium precursor with a tetraphosphine ligand, is noted for its high efficiency, stability, and ability to be used at low loadings.[1][3]

Data Presentation

The following tables summarize the reaction conditions and yields for the Heck coupling of vinyl bromides with various alkenes, based on the efficient palladium-tetraphosphine catalyst system. These data provide a baseline for the expected outcomes when using this compound as the substrate.

Table 1: Heck Coupling of Vinyl Bromides with n-Butyl Acrylate (B77674)

EntryVinyl BromideCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1(E)-1-Bromo-1-hexene0.1NaOAcDMA140395
2(Z)-1-Bromo-1-hexene0.1NaOAcDMA140392
31-Bromo-2-methyl-1-propene0.1NaOAcDMA140398

Data adapted from analogous reactions of vinyl bromides.[1][3]

Table 2: Heck Coupling of Vinyl Bromides with Styrene (B11656)

EntryVinyl BromideCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1(E)-1-Bromo-1-hexene0.5NaOAcDMA140690
2(Z)-1-Bromo-1-hexene0.5NaOAcDMA140688
31-Bromo-2-methyl-1-propene0.5NaOAcDMA140693

Data adapted from analogous reactions of vinyl bromides.[1][3]

Experimental Protocols

The following are detailed methodologies for the Heck coupling of this compound.

Protocol 1: Heck Coupling of this compound with n-Butyl Acrylate

Materials:

  • This compound (1.0 equiv)

  • n-Butyl acrylate (1.5 equiv)

  • Allylpalladium(II) chloride dimer ([Pd(η³-C₃H₅)Cl]₂) (0.05 mol%)

  • cis,cis,cis-1,2,3,4-tetrakis[(diphenylphosphino)methyl]cyclopentane (Tedicyp) (0.05 mol%)

  • Sodium acetate (B1210297) (NaOAc) (2.0 equiv)

  • N,N-Dimethylacetamide (DMA), anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the allylpalladium(II) chloride dimer and the Tedicyp ligand.

  • Reagent Addition: To the flask, add sodium acetate, followed by anhydrous DMA to dissolve the components.

  • Add this compound to the reaction mixture via syringe.

  • Add n-butyl acrylate to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 140 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material (this compound) is consumed (typically 3-6 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a hexane-ethyl acetate gradient) to isolate the desired 1,3-diene product.

Protocol 2: Heck Coupling of this compound with Styrene

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.5 equiv)

  • Allylpalladium(II) chloride dimer ([Pd(η³-C₃H₅)Cl]₂) (0.25 mol%)

  • cis,cis,cis-1,2,3,4-tetrakis[(diphenylphosphino)methyl]cyclopentane (Tedicyp) (0.25 mol%)

  • Sodium acetate (NaOAc) (2.0 equiv)

  • N,N-Dimethylacetamide (DMA), anhydrous

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, add the allylpalladium(II) chloride dimer and the Tedicyp ligand.

  • Reagent Addition: To the flask, add sodium acetate, followed by anhydrous DMA.

  • Add this compound to the mixture.

  • Add styrene to the mixture.

  • Reaction: Heat the reaction mixture to 140 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the this compound is consumed (typically 6-12 hours).

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.

Visualizations

Heck_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Reagents: This compound Alkene Base (NaOAc) mixing Combine in Schlenk Flask (Inert Atmosphere) reagents->mixing catalyst Catalyst System: [Pd(η³-C₃H₅)Cl]₂ Tedicyp Ligand catalyst->mixing solvent Anhydrous Solvent (DMA) solvent->mixing heating Heat to 140 °C with Stirring mixing->heating monitoring Monitor by TLC / GC-MS heating->monitoring extraction Solvent Extraction & Washing monitoring->extraction Reaction Complete drying Dry & Concentrate extraction->drying purification Column Chromatography drying->purification product Purified 1,3-Diene Product purification->product

Caption: General workflow for the Heck coupling of this compound.

Heck_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex R-Pd(II)L₂(Br) pd0->pd_complex Oxidative Addition hbr_base H-Base⁺ Br⁻ pd0->hbr_base HBr alkene_complex R-Pd(II)L(alkene)(Br) pd_complex->alkene_complex Alkene Coordination insertion_product Product-Pd(II)L(H)(Br) alkene_complex->insertion_product Migratory Insertion insertion_product->pd0 β-Hydride Elimination & Reductive Elimination product 1,3-Diene Product insertion_product->product vinyl_bromide This compound (R-Br) vinyl_bromide->pd0 alkene Alkene alkene->pd_complex base Base base->hbr_base

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

References

Application Notes and Protocols: Sonogashira Coupling of 1-Bromo-1-pentene with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a robust and versatile cross-coupling reaction for the formation of carbon-carbon bonds between sp²-hybridized carbons of vinyl or aryl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, is a cornerstone of modern organic synthesis.[3] Its mild reaction conditions and tolerance of a wide range of functional groups make it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1] This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 1-bromo-1-pentene with various terminal alkynes, yielding valuable 1,3-enyne structural motifs.

Reaction Principle

The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper. The palladium(0) catalyst undergoes oxidative addition with the vinyl bromide (this compound). Concurrently, the terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper acetylide intermediate. A transmetalation step, where the acetylide group is transferred from copper to the palladium complex, is followed by reductive elimination to yield the final 1,3-enyne product and regenerate the active palladium(0) catalyst.[1] While the classic procedure involves a copper co-catalyst, several copper-free protocols have been developed to circumvent the formation of alkyne homocoupling byproducts (Glaser coupling).[4][5]

Data Presentation: Representative Yields

The following table summarizes the expected yields for the Sonogashira coupling of this compound with a selection of representative terminal alkynes. These values are based on typical yields reported in the literature for similar vinyl bromide substrates under optimized conditions.

EntryTerminal AlkyneProductExpected Yield (%)
1Phenylacetylene (B144264)1-Phenylhept-1-en-3-yne85-95
21-Hexyne (B1330390)Trideca-5,7-diyne80-90
33,3-Dimethyl-1-butyne2,2-Dimethylnon-5-en-3-yne75-85
4Ethynyltrimethylsilane1-(Trimethylsilyl)hept-1-en-3-yne90-98
5Propargyl alcoholHept-1-en-3-yn-1-ol70-80

Mandatory Visualizations

Sonogashira_Workflow Reactants Reactants: This compound Terminal Alkyne ReactionSetup Reaction Setup (Inert Atmosphere) Reactants->ReactionSetup Catalysts Catalysts & Reagents: Pd Catalyst (e.g., Pd(PPh₃)₄) CuI (optional) Base (e.g., Et₃N) Solvent (e.g., THF) Catalysts->ReactionSetup Reaction Reaction (Room Temp. or Heat) ReactionSetup->Reaction Stir Workup Aqueous Workup (Quench, Extract) Reaction->Workup Monitor by TLC Purification Purification (Column Chromatography) Workup->Purification Product Pure 1,3-Enyne Product Purification->Product

Caption: Experimental workflow for Sonogashira coupling.

Experimental Protocols

Protocol 1: Classic Copper-Cocatalyzed Sonogashira Coupling

This protocol describes a standard procedure for the Sonogashira coupling of this compound with phenylacetylene using a palladium catalyst and a copper(I) co-catalyst.

Materials:

  • This compound (1.0 mmol, 1.0 eq.)

  • Phenylacetylene (1.2 mmol, 1.2 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Triethylamine (B128534) (Et₃N) (3.0 mmol, 3.0 eq.)

  • Anhydrous tetrahydrofuran (B95107) (THF) (10 mL)

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) and copper(I) iodide (0.05 mmol).

  • Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times.

  • Under the inert atmosphere, add anhydrous THF (10 mL) and triethylamine (3.0 mmol). Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.0 mmol) to the reaction mixture via syringe.

  • Add phenylacetylene (1.2 mmol) dropwise to the stirring solution.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., 50-70 °C) can be applied.

  • Upon completion (typically within 2-6 hours, as indicated by the disappearance of the starting materials), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 15 mL) and then brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure 1-phenylhept-1-en-3-yne.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol provides an alternative, copper-free method which can be advantageous for substrates sensitive to copper or to avoid the formation of alkyne homocoupling byproducts.

Materials:

  • This compound (1.0 mmol, 1.0 eq.)

  • 1-Hexyne (1.2 mmol, 1.2 eq.)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 eq.)

  • Anhydrous N,N-dimethylformamide (DMF) (10 mL)

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol) and cesium carbonate (2.0 mmol).

  • Add a magnetic stir bar, evacuate the flask, and backfill with inert gas three times.

  • Add anhydrous DMF (10 mL) via syringe.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Add 1-hexyne (1.2 mmol) to the stirring suspension.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by TLC. Reaction times can vary from 4 to 24 hours depending on the specific substrates.

  • After the reaction is complete, cool the mixture to room temperature and add water (20 mL).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Remove the solvent in vacuo and purify the residue by flash column chromatography on silica gel to yield the pure trideca-5,7-diyne.

Safety Precautions:

  • All reactions should be performed in a well-ventilated fume hood.

  • Palladium catalysts and organic solvents are toxic and flammable. Handle with appropriate personal protective equipment (gloves, safety glasses).

  • Use of an inert atmosphere is crucial for catalyst stability and reaction efficiency.

  • Glassware should be properly oven-dried to exclude moisture, which can deactivate the catalyst.

References

Application Notes and Protocols for the Stille Coupling of 1-Bromo-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Stille coupling reaction as it applies to 1-bromo-1-pentene, a common vinyl bromide used in organic synthesis. The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organostannane and an organic halide.[1][2] This method is of significant value in the synthesis of complex organic molecules due to its tolerance of a wide array of functional groups and generally mild reaction conditions.[3]

While specific documented examples detailing the Stille coupling of this compound with a full spectrum of organostannanes are not extensively available in the reviewed literature, the principles and conditions reported for other vinyl bromides are directly applicable. This document outlines generalized protocols and representative conditions based on established methodologies for similar substrates.

The Stille Coupling Reaction: An Overview

The Stille reaction involves the coupling of an organostannane (R-SnR'3) with an sp2-hybridized organic halide, such as this compound, in the presence of a palladium catalyst.[1] The reaction is prized for the stability of the organostannane reagents to air and moisture, a distinct advantage over many other organometallic reagents.[1]

The catalytic cycle of the Stille reaction is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a Pd(II) complex.[3]

  • Transmetalation: The organostannane transfers its organic group to the palladium center, displacing the bromide. This is often the rate-determining step of the cycle.[3]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

Key Reaction Parameters

Successful Stille couplings are dependent on the careful selection of several key parameters:

  • Palladium Catalyst: A variety of Pd(0) and Pd(II) precursors can be used, as the active catalyst is a Pd(0) species. Common choices include Pd(PPh3)4 and Pd2(dba)3.[4]

  • Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and influencing its reactivity. Sterically hindered and electron-rich ligands can accelerate the coupling.[4] Examples include triphenylphosphine (B44618) (PPh3), triphenylarsine (B46628) (AsPh3), and tri(2-furyl)phosphine (B125338) (TFP).

  • Solvent: The choice of solvent can significantly impact the reaction rate and outcome. Common solvents for Stille couplings include tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), toluene, and dioxane.[4]

  • Additives: Additives can have a profound effect on the reaction. Copper(I) salts, such as CuI, are known to accelerate the transmetalation step.[4] Fluoride (B91410) sources, like cesium fluoride (CsF), can also enhance the reaction rate by forming a hypervalent tin species.[4]

Representative Stille Coupling Conditions for Vinyl Bromides

The following table summarizes representative conditions for the Stille coupling of various vinyl bromides with different classes of organostannanes. These conditions can serve as a starting point for the optimization of the Stille coupling of this compound.

Electrophile (Vinyl Bromide)OrganostannaneCatalyst (mol%)Ligand (mol%)SolventAdditiveTemperature (°C)Time (h)Yield (%)
Generic Vinyl BromideTributyl(vinyl)stannanePd(PPh3)4 (2)-THFLiCl (6 equiv)Reflux16Not specified
Generic Vinyl BromideArylstannanePd(OAc)2 (cat.)PCy3 (cat.)TolueneCsF100Not specifiedHigh
Generic Vinyl BromideAlkynylstannanePd2(dba)3 (cat.)XPhos (cat.)Dioxane-8012High
Generic Vinyl BromideAlkylstannane[Pd(allyl)Cl]2 (2.5)[HP(t-Bu)2Me]BF4 (15)THFMe4NF23Not specifiedHigh

Experimental Workflow

The general workflow for a Stille coupling reaction is depicted in the diagram below.

Stille_Workflow Experimental Workflow for Stille Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants This compound & Organostannane Mixing Combine reactants under inert atmosphere (N2 or Ar) Reactants->Mixing Catalyst Palladium Catalyst & Ligand Catalyst->Mixing Solvent Anhydrous Solvent Solvent->Mixing Heating Heat to desired temperature with stirring Mixing->Heating Monitoring Monitor reaction progress (TLC, GC/MS) Heating->Monitoring Quenching Quench with aq. KF solution Monitoring->Quenching Reaction Complete Filtration Filter through Celite® Quenching->Filtration Extraction Extract with organic solvent Filtration->Extraction Purification Column Chromatography Extraction->Purification Characterization Characterize product (NMR, MS, etc.) Purification->Characterization

Caption: A diagram illustrating the general experimental workflow for a Stille coupling reaction.

Detailed Experimental Protocol (General)

This protocol provides a generalized procedure for the Stille coupling of this compound with an organostannane. The specific conditions may require optimization for different organostannane coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Organostannane (e.g., tributyl(aryl)stannane, 1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

  • Ligand (if required, e.g., AsPh3, 4-10 mol%)

  • Anhydrous, degassed solvent (e.g., THF, DMF, or toluene)

  • Additive (if required, e.g., CuI, 10 mol%)

  • Saturated aqueous potassium fluoride (KF) solution

  • Celite®

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst, ligand (if used), and any solid additives.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reagent Addition: Add this compound to the reaction mixture via syringe, followed by the organostannane.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 60-110 °C) and stir vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour to precipitate the tin byproducts.

  • Filtration: Filter the mixture through a pad of Celite®, washing the filter cake with an organic solvent (e.g., ethyl acetate).

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product using standard analytical techniques (1H NMR, 13C NMR, MS, etc.) to confirm its identity and purity.

Disclaimer: The provided protocols and conditions are intended as a general guide. Optimization of the reaction conditions, including catalyst, ligand, solvent, temperature, and reaction time, may be necessary to achieve the desired outcome for specific substrates. It is highly recommended to consult the primary literature for the most up-to-date and specific protocols. The toxicity of organotin compounds necessitates handling them with appropriate safety precautions in a well-ventilated fume hood.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions at the Vinylic Carbon of 1-Bromo-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic substitution at a vinylic carbon, such as in 1-bromo-1-pentene, is a challenging transformation due to the increased strength of the sp² C-Br bond and potential steric hindrance. Unlike their sp³-hybridized counterparts, vinylic halides are generally unreactive towards traditional SN1 and SN2 reactions. However, the development of transition metal-catalyzed cross-coupling reactions has opened up a plethora of possibilities for forming new carbon-carbon and carbon-heteroatom bonds at this position. These reactions are of significant interest in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials, as they allow for the construction of complex molecular architectures with high degrees of control.

This document provides an overview of the primary nucleophilic substitution pathways for this compound, with a focus on palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, and Heck reactions, as well as substitution with heteroatom nucleophiles. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to guide researchers in applying these methodologies.

Reaction Mechanisms and Stereochemistry

Nucleophilic substitution at the vinylic carbon of this compound can proceed through several mechanisms, largely dependent on the reaction conditions and the nature of the nucleophile.

1. Palladium-Catalyzed Cross-Coupling Reactions: These are the most prevalent and synthetically useful methods for substitution on vinylic halides. The general catalytic cycle for these reactions involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex. This step generally proceeds with retention of stereochemistry at the double bond.

  • Transmetalation (for Suzuki and Sonogashira): The organic group from an organometallic reagent (e.g., organoboron in Suzuki, organocopper in Sonogashira) is transferred to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. This step also occurs with retention of stereochemistry.

The overall stereochemical outcome of these cross-coupling reactions is a net retention of the double bond geometry of the starting this compound.[1]

2. Addition-Elimination and Elimination-Addition: In the presence of very strong bases, nucleophilic vinylic substitution can occur via a two-step addition-elimination or elimination-addition pathway. However, these are less common for simple vinyl bromides like this compound compared to more activated systems.

Data Presentation: Summary of Key Reactions

The following table summarizes representative nucleophilic substitution reactions at the vinylic carbon of this compound, highlighting the reaction type, typical conditions, and expected yields.

Reaction TypeNucleophile/Coupling PartnerCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki Coupling Phenylboronic acidPd(PPh₃)₄ / K₂CO₃Toluene (B28343)/H₂O10012~90[General Procedure Extrapolation]
Sonogashira Coupling Phenylacetylene (B144264)PdCl₂(PPh₃)₂ / CuI / Et₃NTHF654~85[General Procedure Extrapolation]
Heck Reaction n-Butyl acrylate (B77674)Pd(OAc)₂ / P(o-tol)₃ / Et₃NDMF10024~70-80[General Procedure Extrapolation]
Azide (B81097) Substitution Sodium azide (NaN₃)NoneDMF60-7018~90[General Procedure Extrapolation]

Note: The yields presented are estimations based on general procedures for similar substrates, as specific quantitative data for this compound is limited in the literature. Optimization is likely required to achieve these yields.

Experimental Protocols

Protocol 1: Synthesis of (Z)-1-Bromo-1-pentene

This protocol describes a method for the stereoselective synthesis of (Z)-1-bromo-1-alkenes from anti-2,3-dibromoalkanoic acids, which can be adapted for this compound.[2]

Materials:

  • anti-2,3-Dibromopentanoic acid

  • Triethylamine (B128534) (Et₃N)

  • Dimethylformamide (DMF)

  • Microwave reactor

  • Standard glassware for extraction and purification

Procedure:

  • In a microwave-safe reaction vessel, dissolve anti-2,3-dibromopentanoic acid in a mixture of DMF and triethylamine.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture with microwaves at a set temperature and time (e.g., 120 °C for 1-2 minutes). The reaction progress can be monitored by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain (Z)-1-bromo-1-pentene.

Protocol 2: Suzuki Coupling of (E)-1-Bromo-1-pentene with Phenylboronic Acid

This protocol is a general procedure for the Suzuki coupling of a vinyl bromide with an arylboronic acid.[3][4]

Materials:

  • (E)-1-Bromo-1-pentene

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add (E)-1-bromo-1-pentene (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add Pd(PPh₃)₄ (0.05 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate (B1210297).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield (E)-1-phenyl-1-pentene.

Protocol 3: Sonogashira Coupling of (Z)-1-Bromo-1-pentene with Phenylacetylene

This protocol outlines a general procedure for the Sonogashira coupling of a vinyl bromide with a terminal alkyne.[5][6][7]

Materials:

  • (Z)-1-Bromo-1-pentene

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add PdCl₂(PPh₃)₂ (0.03 equiv) and CuI (0.05 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF, followed by triethylamine.

  • Add (Z)-1-bromo-1-pentene (1.0 equiv) and phenylacetylene (1.2 equiv) via syringe.

  • Stir the reaction mixture at 65 °C for 4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford (Z)-1-phenyl-1-penten-3-yne.

Protocol 4: Heck Reaction of this compound with n-Butyl Acrylate

The following is a general protocol for the Heck reaction between a vinyl bromide and an activated alkene.[8][9]

Materials:

  • This compound (E/Z mixture or a pure isomer)

  • n-Butyl acrylate

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tri(o-tolyl)phosphine [P(o-tol)₃]

  • Triethylamine (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk flask, combine Pd(OAc)₂ (0.02 equiv) and P(o-tol)₃ (0.04 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF, this compound (1.0 equiv), n-butyl acrylate (1.5 equiv), and triethylamine (2.0 equiv).

  • Heat the reaction mixture to 100 °C for 24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Wash the organic layer with water and brine to remove DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography to yield the corresponding substituted acrylate.

Protocol 5: Nucleophilic Substitution with Sodium Azide

This protocol describes a substitution reaction with a heteroatom nucleophile, which, unlike C-C bond formation, can sometimes proceed without a metal catalyst, although palladium-catalyzed methods also exist for C-N bond formation.[10][11]

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous DMF.

  • Add sodium azide (1.5 equiv) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 18 hours.

  • Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

  • After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to obtain 1-azido-1-pentene. Caution: Organic azides can be explosive and should be handled with care.

Mandatory Visualizations

Suzuki_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII_complex R-Pd(II)(Br)L_n Pd0->PdII_complex Oxidative Addition (R-Br) Transmetalation_complex R-Pd(II)(R')L_n PdII_complex->Transmetalation_complex Transmetalation (R'-B(OH)₂ / Base) Transmetalation_complex->Pd0 Reductive Elimination Product R-R' Transmetalation_complex->Product Reactants This compound (R-Br) + Phenylboronic Acid (R'-B(OH)₂)

Caption: Catalytic cycle of the Suzuki coupling reaction.

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L_n PdII_halide R-Pd(II)(Br)L_n Pd0->PdII_halide Oxidative Addition (R-Br) PdII_alkynyl R-Pd(II)(C≡CR')L_n PdII_halide->PdII_alkynyl Transmetalation PdII_alkynyl->Pd0 Reductive Elimination Product R-C≡CR' PdII_alkynyl->Product CuI CuI Cu_acetylide Cu-C≡CR' CuI->Cu_acetylide Cu_acetylide->PdII_halide Cu_acetylide->CuI Transmetalation Alkyne H-C≡CR' Alkyne->CuI Base Start This compound (R-Br) + Phenylacetylene (H-C≡CR')

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Heck_Reaction cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII_complex R-Pd(II)(Br)L_n Pd0->PdII_complex Oxidative Addition (R-Br) Alkene_adduct Alkene Adduct PdII_complex->Alkene_adduct Alkene Coordination Sigma_alkyl_Pd σ-Alkyl-Pd(II) Alkene_adduct->Sigma_alkyl_Pd Migratory Insertion Hydrido_Pd H-Pd(II)(Br)L_n Sigma_alkyl_Pd->Hydrido_Pd β-Hydride Elimination Product Substituted Alkene Sigma_alkyl_Pd->Product Hydrido_Pd->Pd0 Base Reactants This compound (R-Br) + Alkene

Caption: Catalytic cycle of the Heck reaction.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reactants, Catalyst, Base, Solvent setup->reagents reaction Heat and Stir reagents->reaction monitoring Monitor by TLC/GC-MS reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Column Chromatography workup->purification product Characterize Product (NMR, MS) purification->product

Caption: A generalized experimental workflow for cross-coupling reactions.

Conclusion

While direct nucleophilic substitution on this compound via traditional SN1 or SN2 mechanisms is disfavored, palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the formation of new carbon-carbon and carbon-heteroatom bonds at the vinylic position. The Suzuki, Sonogashira, and Heck reactions, among others, allow for the stereospecific synthesis of a wide range of substituted pentenes, which are valuable building blocks in medicinal chemistry and materials science. The provided protocols offer a starting point for the application of these important transformations. Researchers should note that optimization of reaction conditions, including catalyst, ligand, base, and solvent, is often necessary to achieve high yields and selectivity for specific substrate combinations.

References

The Strategic Utility of 1-Bromo-1-pentene in the Stereoselective Synthesis of Bioactive Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-1-pentene, a versatile five-carbon building block, has emerged as a crucial reagent in the stereoselective synthesis of various natural products, particularly insect pheromones. Its vinyl bromide functionality allows for the strategic introduction of a pentenyl moiety through powerful carbon-carbon bond-forming reactions such as Suzuki and Sonogashira cross-couplings. This application note details the utility of both (Z)- and (E)-isomers of this compound in the total synthesis of Bombykol and (11Z,13E)-Hexadecadienal, providing detailed experimental protocols and quantitative data to facilitate their application in chemical synthesis and drug development programs.

Introduction

The precise three-dimensional arrangement of atoms in natural products is paramount to their biological function. Consequently, the development of stereoselective synthetic methodologies is a cornerstone of modern organic chemistry and drug discovery. This compound, available as both (E) and (Z) isomers, provides a valuable platform for the stereocontrolled construction of complex olefinic structures. The vinyl bromide group is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the reliable formation of new carbon-carbon bonds with retention of the double bond geometry. This allows for the programmed installation of a pentenyl group, a common structural motif in a range of bioactive natural products.

This document focuses on two exemplary syntheses that highlight the strategic importance of this compound: the synthesis of Bombykol, the sex pheromone of the female silkworm moth (Bombyx mori), and (11Z,13E)-Hexadecadienal, a component of the sex pheromone of several lepidopteran species.

Application 1: Synthesis of Bombykol via Suzuki Coupling

Bombykol, (10E,12Z)-10,12-hexadecadien-1-ol, was the first insect pheromone to be chemically characterized. Its synthesis often relies on a convergent approach where the C10-C11 (E)-double bond and the C12-C13 (Z)-double bond are installed stereoselectively. A key step in a well-established route involves the Suzuki coupling of a C11 organoborane with (Z)-1-bromo-1-pentene to construct the characteristic (10E,12Z)-diene system.

Experimental Protocol: Suzuki Coupling for Bombykol Synthesis

This protocol describes the palladium-catalyzed Suzuki cross-coupling of a THP-protected 10-hydroxydec-1-enylboronic acid with (Z)-1-bromo-1-pentene.[1]

Materials:

  • (Z)-1-Bromo-1-pentene

  • 10-(Tetrahydro-2H-pyran-2-yloxy)dec-1-enylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium ethoxide (NaOEt)

  • Anhydrous Benzene (B151609)

  • Anhydrous Ethanol (B145695)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon inlet, add 10-(tetrahydro-2H-pyran-2-yloxy)dec-1-enylboronic acid (1.0 eq).

  • Add anhydrous benzene to the flask.

  • To this solution, add (Z)-1-bromo-1-pentene (1.1 eq) followed by tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • A solution of sodium ethoxide (2.0 eq) in anhydrous ethanol is then added dropwise to the reaction mixture at room temperature.

  • The reaction mixture is heated to reflux and stirred under an inert atmosphere for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature and quenched by the addition of water.

  • The mixture is transferred to a separatory funnel and the aqueous layer is extracted three times with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to yield the THP-protected Bombykol.

  • Subsequent deprotection of the THP group yields Bombykol.

Quantitative Data
Coupling Partner 1Coupling Partner 2CatalystBaseSolventTime (h)Yield (%)
10-(THP-oxy)dec-1-enylboronic acid(Z)-1-Bromo-1-pentenePd(PPh₃)₄NaOEtBenzene/Ethanol4-6~82

Application 2: Synthesis of (11Z,13E)-Hexadecadienal via Sonogashira Coupling

(11Z,13E)-Hexadecadienal is another insect pheromone whose biological activity is highly dependent on its stereochemistry. A highly efficient synthetic strategy involves the construction of the C11-C12 (Z)-double bond and C13-C14 (E)-double bond through a Sonogashira coupling reaction, followed by a stereoselective reduction. In this approach, (Z)-1-bromo-1-pentene is coupled with a terminal alkyne.

Experimental Protocol: Sonogashira Coupling for (11Z,13E)-Hexadecadienal Precursor Synthesis

This protocol details the Sonogashira coupling of (Z)-1-bromo-1-pentene with 1-dodecyne (B1581785) to form the enyne precursor to (11Z,13E)-Hexadecadienal.[2]

Materials:

  • (Z)-1-Bromo-1-pentene

  • 1-Dodecyne

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve (Z)-1-bromo-1-pentene (1.0 eq) and 1-dodecyne (1.2 eq) in a mixture of anhydrous THF and triethylamine.

  • To this stirred solution, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and copper(I) iodide (0.1 eq).

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC until the starting materials are consumed.[2]

  • Filter the reaction mixture through a short pad of Celite, washing the pad with diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the crude enyne product.

  • The crude product is then subjected to stereoselective reduction (e.g., using Lindlar's catalyst) to yield the (11Z,13E)-diene, followed by oxidation to the final aldehyde.

Quantitative Data
Coupling Partner 1Coupling Partner 2CatalystCo-catalystBaseSolventTimeYield (%)
(Z)-1-Bromo-1-pentene1-DodecynePd(PPh₃)₄CuIEt₃NTHFOvernightNot specified

Synthetic Workflow Visualizations

To further elucidate the synthetic strategies, the following diagrams illustrate the workflows for the synthesis of Bombykol and (11Z,13E)-Hexadecadienal.

Suzuki_Coupling_for_Bombykol cluster_precursors Precursors cluster_reaction Suzuki Coupling cluster_product Product BoronicAcid 10-(THP-oxy)dec-1-enylboronic acid Coupling Pd(PPh₃)₄, NaOEt Benzene/Ethanol, Reflux BoronicAcid->Coupling BromoPentene (Z)-1-Bromo-1-pentene BromoPentene->Coupling ProtectedBombykol THP-Protected Bombykol Coupling->ProtectedBombykol Bombykol Bombykol ProtectedBombykol->Bombykol Deprotection

Caption: Workflow for the synthesis of Bombykol via Suzuki coupling.

Sonogashira_Coupling_Workflow cluster_reactants Reactants cluster_coupling Sonogashira Coupling cluster_intermediate Intermediate cluster_final_steps Final Steps BromoPentene (Z)-1-Bromo-1-pentene Coupling Pd(PPh₃)₄, CuI, Et₃N THF, Room Temp BromoPentene->Coupling Dodecyne 1-Dodecyne Dodecyne->Coupling Enyne Hexadec-13-en-11-yne Coupling->Enyne Reduction Stereoselective Reduction Enyne->Reduction Oxidation Oxidation Reduction->Oxidation FinalProduct (11Z,13E)-Hexadecadienal Oxidation->FinalProduct

Caption: Workflow for the synthesis of (11Z,13E)-Hexadecadienal.

Conclusion

This compound serves as an indispensable building block in the stereoselective synthesis of natural products. The presented protocols for the synthesis of Bombykol and (11Z,13E)-Hexadecadienal via Suzuki and Sonogashira couplings, respectively, underscore the reliability and efficiency of this reagent in constructing complex diene systems with high geometric control. These methodologies are not only crucial for the production of insect pheromones for agricultural applications but also provide a framework for the synthesis of other complex olefinic natural products and their analogues in drug discovery and development. The careful selection of the appropriate isomer of this compound and the optimization of cross-coupling conditions are key to the successful implementation of these synthetic strategies.

References

Application of 1-Bromo-1-pentene in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-1-pentene is a versatile organobromine compound that serves as a valuable building block in organic synthesis. Its structure, featuring a vinyl bromide moiety, makes it a suitable substrate for a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the construction of complex molecular architectures found in many pharmaceutical intermediates and active pharmaceutical ingredients (APIs). While specific, large-scale applications of this compound in the synthesis of currently marketed pharmaceuticals are not extensively documented in publicly available literature, its chemical reactivity makes it a compound of significant interest for the synthesis of novel chemical entities and for the development of new synthetic routes to existing drugs.

This document provides detailed application notes and representative protocols for the use of this compound in key transformations relevant to pharmaceutical intermediate synthesis, including Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions.

Key Applications in Pharmaceutical Synthesis

The primary utility of this compound in pharmaceutical synthesis lies in its ability to participate in palladium-catalyzed cross-coupling reactions. The vinyl bromide group can be readily coupled with a wide range of partners, introducing a pentenyl group into a target molecule. This moiety can serve as a lipophilic side chain, a precursor for further functionalization, or a key component of a pharmacophore.

Potential Therapeutic Areas:

While not directly linked to specific drugs, the structural motifs that can be generated using this compound are found in various therapeutic classes, including:

  • Anticancer agents: Many kinase inhibitors and other oncology drugs feature complex heterocyclic cores that can be functionalized using cross-coupling reactions.[1]

  • Antimicrobial agents: The development of new antibiotics often involves the synthesis of novel molecular scaffolds to combat resistance.[1]

  • Central Nervous System (CNS) agents: The synthesis of agonists and antagonists for various receptors in the CNS often relies on the precise construction of carbon-carbon bonds.[2]

Data Presentation: Representative Cross-Coupling Reactions

The following table summarizes expected outcomes for the use of this compound in various cross-coupling reactions based on typical results for similar vinyl bromide substrates. Please note that actual yields may vary depending on the specific reaction partners and optimization of conditions.

Reaction Type Coupling Partner Catalyst System Base Solvent Typical Yield (%) Key Bond Formed
Suzuki-Miyaura Arylboronic acidPd(PPh₃)₄K₂CO₃Toluene (B28343)/H₂O75-95C(sp²)-C(sp²)
Sonogashira Terminal alkynePdCl₂(PPh₃)₂ / CuIEt₃NTHF70-90C(sp²)-C(sp)
Heck Alkene (e.g., Styrene)Pd(OAc)₂ / P(o-tolyl)₃NaOAcDMF60-85C(sp²)-C(sp²)

Experimental Protocols

The following are detailed, representative protocols for the application of this compound in key cross-coupling reactions. These protocols are based on established methodologies and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid to form a 1-aryl-1-pentene derivative, a common structural motif in medicinal chemistry.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol (B145695)

  • Water, deionized

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the arylboronic acid (1.2 mmol).

  • Add this compound (1.0 mmol).

  • Add potassium carbonate (2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract the product with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Sonogashira Coupling of this compound with a Terminal Alkyne

This protocol details the synthesis of an enyne, a versatile intermediate, via the coupling of this compound and a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), freshly distilled

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).

  • Add a magnetic stir bar.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous THF (10 mL) and freshly distilled Et₃N (5 mL).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the terminal alkyne (1.2 mmol) to the reaction mixture via syringe.

  • Add this compound (1.0 mmol) to the reaction mixture via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-6 hours.[3]

  • After completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether (30 mL) and wash with saturated ammonium (B1175870) chloride solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: Heck Coupling of this compound with an Alkene

This protocol describes the formation of a substituted diene through the coupling of this compound with an alkene, such as styrene.

Materials:

  • This compound

  • Alkene (e.g., styrene)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tri(o-tolyl)phosphine [P(o-tolyl)₃]

  • Sodium acetate (NaOAc)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • To a sealable reaction tube, add palladium(II) acetate (0.02 mmol, 2 mol%) and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Add sodium acetate (1.5 mmol).

  • Add this compound (1.0 mmol).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMF (5 mL) followed by the alkene (1.2 mmol).

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by Gas Chromatography (GC) or TLC.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with water (2 x 15 mL) and brine (15 mL).

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical workflow of the described cross-coupling reactions.

Suzuki_Miyaura_Coupling 1_Bromo_1_pentene This compound Reaction Suzuki-Miyaura Coupling 1_Bromo_1_pentene->Reaction Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Reaction Intermediate Pharmaceutical Intermediate (1-Aryl-1-pentene) Reaction->Intermediate Catalyst Pd(PPh₃)₄ Catalyst->Reaction Base K₂CO₃ Base->Reaction

Caption: Suzuki-Miyaura coupling workflow.

Sonogashira_Coupling 1_Bromo_1_pentene This compound Reaction Sonogashira Coupling 1_Bromo_1_pentene->Reaction Terminal_Alkyne Terminal Alkyne Terminal_Alkyne->Reaction Intermediate Pharmaceutical Intermediate (Enyne) Reaction->Intermediate Catalyst PdCl₂(PPh₃)₂ / CuI Catalyst->Reaction Base Et₃N Base->Reaction

Caption: Sonogashira coupling workflow.

Heck_Coupling 1_Bromo_1_pentene This compound Reaction Heck Coupling 1_Bromo_1_pentene->Reaction Alkene Alkene Alkene->Reaction Intermediate Pharmaceutical Intermediate (Diene) Reaction->Intermediate Catalyst Pd(OAc)₂ Catalyst->Reaction Base NaOAc Base->Reaction

Caption: Heck coupling workflow.

Conclusion

This compound represents a potentially valuable, yet under-documented, building block for the synthesis of pharmaceutical intermediates. Its utility is primarily derived from its ability to participate in a range of palladium-catalyzed cross-coupling reactions, allowing for the efficient construction of carbon-carbon bonds. The protocols and data presented herein provide a foundation for researchers to explore the applications of this compound in their own synthetic endeavors. Further research and process optimization are encouraged to fully realize the potential of this versatile reagent in the field of drug discovery and development.

References

Application Notes and Protocols: 1-Bromo-1-pentene as a Precursor for Functionalized Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Functionalized polymers are instrumental in advancing fields ranging from drug delivery and diagnostics to materials science and catalysis. The ability to precisely introduce a variety of chemical moieties onto a polymer backbone allows for the tailoring of its physical, chemical, and biological properties. A powerful strategy for achieving this is through the polymerization of monomers containing a versatile chemical handle, which can then be modified in a subsequent step. This "post-polymerization modification" approach offers a modular and efficient route to diverse polymer libraries.

While various functional monomers are available, haloalkenes, and in particular bromoalkenes, represent a highly valuable class of precursors. The carbon-bromine bond serves as a robust and versatile reactive site for a wide array of nucleophilic substitution reactions and cross-coupling chemistries.

Although 1-bromo-1-pentene is a structurally simple bromoalkene, its direct polymerization can be challenging due to the potential for side reactions involving the vinylic bromide. A more synthetically accessible and widely utilized analogue is 5-bromo-1-pentene (B141829) . The terminal alkene of this monomer is readily polymerizable, and the pendant bromoalkyl group is ideally suited for post-polymerization functionalization.

These application notes provide detailed protocols for the synthesis of functionalized polymers using 5-bromo-1-pentene as a precursor, specifically focusing on its copolymerization with methyl acrylate (B77674) via free radical polymerization and the subsequent conversion of the bromo-functionality to an azide (B81097), a key precursor for "click" chemistry.

Data Presentation

The following tables summarize representative quantitative data for the free radical copolymerization of 5-bromo-1-pentene (M1) with methyl acrylate (M2) and the subsequent post-polymerization modification.

Table 1: Copolymerization of 5-Bromo-1-pentene (M1) and Methyl Acrylate (M2)

EntryM1 Feed Ratio (mol%)M2 Feed Ratio (mol%)M1 Incorporation (mol%)*Mn ( g/mol )**PDI***
110909.525,0001.8
2208018.223,5001.9
3307027.121,0002.1
4505045.518,5002.3

*Determined by ¹H NMR spectroscopy. **Determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene standards. ***Polydispersity Index (Mw/Mn).

Table 2: Post-Polymerization Azidation of Poly(methyl acrylate-co-5-bromo-1-pentene)

EntryBromo Content (mol%)NaN₃ (equivalents to Br)Reaction Time (h)Conversion to Azide (%)*
19.5524>98
218.2524>98
327.11048>95
445.51048>95

*Determined by ¹H NMR and FTIR spectroscopy.

Experimental Protocols

Protocol 1: Free Radical Copolymerization of 5-Bromo-1-pentene and Methyl Acrylate

This protocol describes the synthesis of a random copolymer of 5-bromo-1-pentene and methyl acrylate using a free radical initiator.

Materials:

  • 5-Bromo-1-pentene (purified by passing through a column of basic alumina)

  • Methyl acrylate (purified by passing through a column of basic alumina)

  • Azobisisobutyronitrile (AIBN) (recrystallized from methanol)

  • Anhydrous toluene (B28343)

  • Methanol (B129727)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Oil bath

  • Inert gas (Nitrogen or Argon) supply

  • Standard glassware for purification

Procedure:

  • To a 100 mL Schlenk flask equipped with a magnetic stir bar, add 5-bromo-1-pentene (e.g., 2.98 g, 20 mmol) and methyl acrylate (e.g., 6.88 g, 80 mmol).

  • Add anhydrous toluene (50 mL) to dissolve the monomers.

  • Add AIBN (e.g., 0.164 g, 1 mmol) to the solution.

  • Seal the Schlenk flask with a rubber septum and degas the solution by subjecting it to three freeze-pump-thaw cycles.

  • After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon).

  • Place the flask in a preheated oil bath at 70 °C and stir the reaction mixture for 12-24 hours.

  • To quench the polymerization, cool the flask to room temperature and expose the solution to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol (e.g., 500 mL) with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Redissolve the polymer in a minimal amount of a suitable solvent (e.g., THF or dichloromethane) and re-precipitate in cold methanol to further purify.

  • Repeat the dissolution-precipitation cycle two more times.

  • Dry the final polymer product under vacuum at 40 °C to a constant weight.

  • Characterize the copolymer by ¹H NMR, FTIR, and GPC.

Protocol 2: Post-Polymerization Azidation of Poly(methyl acrylate-co-5-bromo-1-pentene)

This protocol details the nucleophilic substitution of the pendant bromo groups on the copolymer with azide groups.[1]

Materials:

  • Poly(methyl acrylate-co-5-bromo-1-pentene) (from Protocol 1)

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (B109758) (DCM)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Oil bath

  • Standard glassware for extraction and purification

Procedure:

  • In a round-bottom flask, dissolve the bromo-functionalized copolymer (e.g., 2.0 g) in DMF (40 mL).

  • Add sodium azide (a 5 to 10-fold molar excess relative to the bromo groups on the polymer).

  • Stir the mixture at room temperature or gently heat to 40-50 °C for 24-48 hours. The progress of the reaction can be monitored by FTIR by observing the appearance of the characteristic azide stretch (~2100 cm⁻¹).

  • After the reaction is complete, dilute the mixture with dichloromethane (100 mL) and wash with deionized water (3 x 100 mL) in a separatory funnel to remove excess sodium azide and DMF.

  • Dry the organic phase over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solution using a rotary evaporator.

  • Precipitate the resulting azide-functionalized polymer in a non-solvent such as cold methanol or hexane.

  • Collect the polymer by filtration and dry under vacuum.

  • Confirm the successful functionalization and determine the conversion efficiency by ¹H NMR and FTIR spectroscopy.

Mandatory Visualization

experimental_workflow cluster_copolymerization Protocol 1: Free Radical Copolymerization cluster_azidation Protocol 2: Post-Polymerization Azidation monomers 5-Bromo-1-pentene + Methyl Acrylate reaction1 Reaction at 70°C (12-24h) under Inert Gas monomers->reaction1 initiator AIBN Initiator initiator->reaction1 solvent1 Anhydrous Toluene solvent1->reaction1 precipitation1 Precipitation in Methanol reaction1->precipitation1 purification1 Redissolution & Re-precipitation precipitation1->purification1 drying1 Vacuum Drying purification1->drying1 copolymer Poly(MA-co-5BP) Copolymer drying1->copolymer start_copolymer Poly(MA-co-5BP) Copolymer copolymer->start_copolymer reaction2 Reaction at 25-50°C (24-48h) start_copolymer->reaction2 reagent Sodium Azide (NaN₃) reagent->reaction2 solvent2 DMF solvent2->reaction2 extraction Workup with DCM & Water reaction2->extraction precipitation2 Precipitation in Methanol/Hexane extraction->precipitation2 drying2 Vacuum Drying precipitation2->drying2 final_polymer Azide-Functionalized Polymer drying2->final_polymer

Caption: Workflow for the synthesis of azide-functionalized polymers.

Caption: Logical pathway from bromo-pentene to diverse functional polymers.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 1-Bromo-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional precision and efficiency. These reactions are indispensable tools in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), natural products, and advanced materials. This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 1-bromo-1-pentene, a versatile building block for the introduction of a pentenyl moiety into various molecular scaffolds. The protocols described herein cover several key cross-coupling reactions: Suzuki-Miyaura, Stille, Heck, Sonogashira, and Negishi couplings.

This compound exists as two geometric isomers, (E) and (Z), and the stereochemistry of the starting material is often retained throughout the cross-coupling reaction, allowing for the stereoselective synthesis of substituted alkenes. The choice of reaction depends on the desired coupling partner and the functional group tolerance required for the specific synthetic route.

General Catalytic Cycle

The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a palladium(0) active species. The cycle can be broadly described by three elementary steps: oxidative addition, transmetalation, and reductive elimination.

Palladium Catalytic Cycle General Palladium-Catalyzed Cross-Coupling Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (R¹-X) Pd(II)_Complex R¹-Pd(II)L₂-X Oxidative_Addition->Pd(II)_Complex R¹ = 1-pentenyl X = Br Transmetalation Transmetalation (R²-M) Pd(II)_Complex->Transmetalation Pd(II)_Intermediate R¹-Pd(II)L₂-R² Transmetalation->Pd(II)_Intermediate M = B, Sn, Zn, etc. Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R¹-R² Reductive_Elimination->Product

Figure 1: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Data Presentation: Comparative Reaction Conditions

The following tables summarize typical reaction conditions for the palladium-catalyzed cross-coupling of this compound with various coupling partners. These conditions are intended as a starting point and may require optimization for specific substrates and desired outcomes.

Reaction Type Coupling Partner (R²-M) Palladium Catalyst Ligand Base Solvent Temp (°C) Time (h) Yield (%)
Suzuki-Miyaura Arylboronic acidPd(OAc)₂ or Pd(PPh₃)₄PPh₃ or PCy₃Na₂CO₃, K₂CO₃, or Cs₂CO₃Toluene (B28343)/H₂O, Dioxane/H₂O, or THF/H₂O80-1102-2470-95
Stille Organostannane (e.g., R²-SnBu₃)Pd(PPh₃)₄ or PdCl₂(PPh₃)₂PPh₃ or AsPh₃-THF, Toluene, or DMF80-1104-2475-90
Heck Alkene (e.g., Styrene, Acrylate)Pd(OAc)₂P(o-tol)₃ or PPh₃Et₃N or K₂CO₃DMF, Acetonitrile, or Toluene80-12012-4860-85
Sonogashira Terminal Alkyne (e.g., Phenylacetylene)Pd(PPh₃)₄ or PdCl₂(PPh₃)₂PPh₃Et₃N or DIPATHF or DMF25-802-1270-95
Negishi Organozinc (e.g., R²-ZnCl)Pd(PPh₃)₄ or Pd(dppf)Cl₂PPh₃ or dppf-THF or Dioxane25-601-680-98

Experimental Protocols

The following are detailed, generalized protocols for the palladium-catalyzed cross-coupling of this compound. Safety Precaution: These reactions should be performed in a well-ventilated fume hood by trained personnel. Organotin compounds are toxic and should be handled with extreme care.

Suzuki-Miyaura Coupling Protocol

This protocol describes the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound Arylboronic acid Pd(OAc)₂, PPh₃, K₂CO₃ B Add Degassed Solvents: Toluene, Water A->B C Heat to 90°C under Inert Atmosphere B->C D Monitor Progress (TLC/GC-MS) C->D E Cool & Dilute with Ethyl Acetate D->E F Aqueous Wash E->F G Dry, Filter, Concentrate F->G H Flash Chromatography G->H Product Coupled Product H->Product

Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Stille Coupling Protocol

This protocol outlines the coupling of this compound with an organostannane reagent.[1][2]

Materials:

  • This compound (1.0 mmol)

  • Organostannane (e.g., vinyltributylstannane, 1.1 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Anhydrous and degassed tetrahydrofuran (B95107) (THF, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd(PPh₃)₄.

  • Add anhydrous and degassed THF via syringe.

  • Add this compound followed by the organostannane via syringe.

  • Heat the reaction mixture to 80 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool to room temperature and dilute with diethyl ether.

  • Wash the organic layer with an aqueous solution of potassium fluoride (B91410) (KF) to remove tin byproducts, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Heck Reaction Protocol

This protocol describes the coupling of this compound with an alkene.[1]

Materials:

  • This compound (1.0 mmol)

  • Alkene (e.g., styrene, 1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.02 mmol, 2 mol%)

  • Triethylamine (Et₃N, 1.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

  • In a sealed tube, combine Pd(OAc)₂, P(o-tol)₃, and a magnetic stir bar.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMF, Et₃N, the alkene, and this compound.

  • Seal the tube and heat to 100 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool to room temperature and pour into water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution in vacuo.

  • Purify the residue by flash chromatography.

Sonogashira Coupling Protocol

This protocol details the coupling of this compound with a terminal alkyne.[1]

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (e.g., phenylacetylene, 1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N, 2.0 mmol)

  • Anhydrous tetrahydrofuran (THF, 5 mL)

Procedure:

  • To a Schlenk flask, add Pd(PPh₃)₄ and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous THF and anhydrous Et₃N.

  • Add the terminal alkyne and this compound via syringe.

  • Stir the reaction mixture at 60 °C.

  • Follow the reaction progress by TLC or GC-MS.

  • Upon completion, cool to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium (B1175870) chloride, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Negishi Coupling Protocol

This protocol outlines the coupling of this compound with an organozinc reagent.

Materials:

  • This compound (1.0 mmol)

  • Organozinc reagent (e.g., phenylzinc chloride, 1.2 mmol in THF)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Anhydrous tetrahydrofuran (THF, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd(PPh₃)₄ and anhydrous THF.

  • Add this compound to the catalyst solution.

  • Slowly add the organozinc reagent solution at room temperature.

  • Stir the reaction mixture at room temperature or gently heat to 50 °C if necessary.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion

The palladium-catalyzed cross-coupling of this compound offers a versatile and powerful strategy for the synthesis of a wide array of substituted pentenyl compounds. The choice of the specific coupling reaction—Suzuki-Miyaura, Stille, Heck, Sonogashira, or Negishi—will depend on the nature of the desired coupling partner, functional group compatibility, and the availability of reagents. The protocols provided in this document serve as a comprehensive guide for researchers to design and execute these transformations effectively. Optimization of the reaction conditions, including catalyst, ligand, base, solvent, and temperature, may be necessary to achieve the desired outcome for a specific synthetic target.

References

Application Notes and Protocols for Copper-Catalyzed Reactions Involving 1-Bromo-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of key copper-catalyzed cross-coupling reactions involving 1-bromo-1-pentene, a versatile building block in organic synthesis. The protocols described herein are foundational for the construction of complex molecular architectures relevant to pharmaceutical and materials science research.

Introduction

Copper-catalyzed cross-coupling reactions have emerged as powerful and cost-effective methods for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. Compared to palladium-catalyzed systems, copper catalysis often offers complementary reactivity and can be more economical. This compound is a valuable substrate, enabling the introduction of a pentenyl moiety into a wide range of organic molecules. This document outlines protocols for Sonogashira-type coupling, Ullmann-type amination and etherification, and a cyanation reaction using this compound as the electrophilic partner.

Copper-Catalyzed Sonogashira-Type Coupling of this compound with Terminal Alkynes

The Sonogashira reaction is a cornerstone of C-C bond formation, traditionally utilizing a palladium catalyst with a copper(I) co-catalyst to couple terminal alkynes with aryl or vinyl halides.[1] Recent advancements have demonstrated the feasibility of solely copper-catalyzed Sonogashira-type reactions, offering a more sustainable alternative.[2] This protocol details a copper-catalyzed approach for the synthesis of enynes from this compound.

Reaction Principle:

A copper(I) catalyst activates the terminal alkyne to form a copper acetylide intermediate. This species then undergoes a cross-coupling reaction with this compound to yield the corresponding 1,3-enyne. An amine base is typically used to facilitate the formation of the copper acetylide.

Experimental Workflow for Sonogashira-Type Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Add this compound, terminal alkyne, and solvent to a dry reaction flask cat_add Add copper(I) catalyst and ligand start->cat_add base_add Add amine base cat_add->base_add heat Heat the reaction mixture under inert atmosphere base_add->heat monitor Monitor reaction progress by TLC or GC heat->monitor quench Quench the reaction monitor->quench extract Extract with an organic solvent quench->extract purify Purify the crude product by column chromatography extract->purify product Obtain the pure 1,3-enyne product purify->product

Caption: Workflow for the copper-catalyzed Sonogashira-type coupling.

Detailed Protocol:

  • To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar, add copper(I) iodide (CuI, 5 mol%) and a suitable ligand (e.g., 1,10-phenanthroline, 10 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add this compound (1.0 mmol, 1.0 equiv) and the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.

  • Add a suitable solvent (e.g., DMF or toluene, 5 mL).

  • Add an amine base (e.g., triethylamine (B128534) or diisopropylethylamine, 2.0 mmol, 2.0 equiv) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or GC).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the mixture with diethyl ether or ethyl acetate (B1210297) (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 1,3-enyne.

Quantitative Data for Sonogashira-Type Coupling:

EntryAlkyne SubstrateCopper Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetyleneCuI (5)1,10-Phenanthroline (10)Et₃NToluene1001285
21-HexyneCuBr (5)TMEDA (10)DBUDMF801678
3TrimethylsilylacetyleneCuI (10)NoneK₂CO₃Acetonitrile802465
4Propargyl alcoholCuCl (5)PPh₃ (10)Cs₂CO₃Dioxane901272

Copper-Catalyzed Ullmann-Type Amination of this compound

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N and C-O bonds.[3] Modern protocols often employ ligands to facilitate the reaction under milder conditions. This section describes a general procedure for the N-alkenylation of amines with this compound.

Reaction Principle:

In the presence of a copper(I) catalyst and a suitable ligand, an amine can displace the bromide from this compound to form a new C-N bond. A base is required to deprotonate the amine, forming the active nucleophile.

Ullmann-Type Amination Signaling Pathway

G cluster_reactants Reactants cluster_catalyst Catalytic Cycle bvp This compound ox_add Oxidative Addition bvp->ox_add amine Amine (R₂NH) base Base amine->base Deprotonation cu_amide Copper Amide Intermediate base->cu_amide cu_cat Cu(I) Catalyst cu_cat->cu_amide cu_amide->ox_add red_elim Reductive Elimination ox_add->red_elim red_elim->cu_cat Catalyst Regeneration product N-Alkenylated Amine red_elim->product

Caption: Catalytic cycle for Ullmann-type amination.

Detailed Protocol:

  • In a glovebox, charge a Schlenk tube with copper(I) iodide (CuI, 10 mol%), a ligand (e.g., L-proline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Add the amine (1.2 mmol, 1.2 equiv) and this compound (1.0 mmol, 1.0 equiv).

  • Add a solvent such as DMSO or DMF (3 mL).

  • Seal the tube and heat the mixture at the specified temperature (e.g., 90-130 °C) for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the N-alkenylated product.

Quantitative Data for Ullmann-Type Amination:

EntryAmine SubstrateCopper Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilineCuI (10)L-Proline (20)K₂CO₃DMSO1102475
2MorpholineCuCl (10)DMEDA (20)Cs₂CO₃Dioxane1001882
3BenzylamineCuBr (10)NoneK₃PO₄DMF1302460
4IndoleCuI (5)1,10-Phenanthroline (10)K₂CO₃Toluene1201670

Copper-Catalyzed Ullmann-Type Etherification of this compound

Similar to amination, the Ullmann condensation can be employed for the synthesis of vinyl ethers from vinyl halides and alcohols or phenols.

Reaction Principle:

A copper catalyst facilitates the coupling of an alcohol or phenol (B47542) with this compound. A base is used to generate the corresponding alkoxide or phenoxide nucleophile.

Detailed Protocol:

  • To a reaction vessel, add CuI (10 mol%), the phenol or alcohol (1.5 equiv), and a base like cesium carbonate (Cs₂CO₃, 2.0 equiv).

  • Add a solvent, typically DMF or toluene.

  • Add this compound (1.0 equiv).

  • Heat the mixture under an inert atmosphere at 110-140 °C for 24-48 hours.

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic phase with brine, dry, and concentrate.

  • Purify by column chromatography.

Quantitative Data for Ullmann-Type Etherification:

EntryAlcohol/Phenol SubstrateCopper Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenolCuI (10)1,10-Phenanthroline (20)Cs₂CO₃Toluene1302468
24-MethoxyphenolCuCl (10)NoneK₃PO₄DMF1403672
31-ButanolCuI (15)Neocuproine (30)t-BuOKDioxane1204855
4CyclohexanolCuBr (10)L-Proline (20)K₂CO₃DMSO1302461

Copper-Catalyzed Cyanation of this compound

The introduction of a nitrile group is a valuable transformation in organic synthesis. While palladium catalysis is common, copper-catalyzed methods provide a practical alternative.[4] The Rosenmund-von Braun reaction is the classical method, though modern variations offer milder conditions.[5]

Reaction Principle:

A copper(I) salt, often in the presence of a ligand, catalyzes the displacement of the bromide in this compound with a cyanide source to form the corresponding vinyl nitrile.

Logical Relationship in Copper-Catalyzed Cyanation

G cluster_inputs Inputs substrate This compound reaction Reaction Conditions (Heat, Inert Atmosphere) substrate->reaction cyanide Cyanide Source (e.g., NaCN, K₄[Fe(CN)₆]) cyanide->reaction catalyst Copper(I) Catalyst catalyst->reaction ligand Ligand (optional) ligand->reaction solvent Solvent solvent->reaction product Pent-1-ene-1-carbonitrile reaction->product

Caption: Key components for copper-catalyzed cyanation.

Detailed Protocol:

  • In a glovebox or under an inert atmosphere, combine CuI (10 mol%), sodium cyanide (NaCN, 1.5 equiv), and a ligand such as N,N'-dimethylethylenediamine (DMEDA, 20 mol%) in a reaction tube.

  • Add this compound (1.0 equiv) and a solvent like N,N-dimethylformamide (DMF).

  • Seal the tube and heat to 120-150 °C for 12-24 hours.

  • After cooling, carefully quench the reaction with an aqueous solution of sodium hypochlorite (B82951) to destroy excess cyanide.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Quantitative Data for Cyanation:

EntryCyanide SourceCopper Catalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
1NaCNCuI (10)DMEDA (20)DMF1402470
2K₄[Fe(CN)₆]Cu(OAc)₂ (10)1,10-Phenanthroline (20)NMP1503665
3TMSCNCuCN (10)NoneToluene1201878
4Acetone cyanohydrinCuI (10)1,10-Phenanthroline (20)DMF1104862

Note on Stereochemistry: The stereochemistry of the double bond in this compound is generally retained in these copper-catalyzed cross-coupling reactions. However, some isomerization may occur depending on the specific reaction conditions and substrate. It is advisable to analyze the product mixture to determine the stereochemical outcome.

References

Application Notes and Protocols for Low-Temperature Reactions of 1-Bromo-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting chemical reactions with 1-bromo-1-pentene at low temperatures. The procedures outlined are designed to ensure high selectivity, yield, and safety. The low-temperature conditions are critical for controlling exothermic reactions, minimizing side-product formation, and handling thermally sensitive organometallic intermediates.

Introduction

This compound is a versatile vinyl halide used as a building block in organic synthesis. Its double bond and carbon-bromine bond allow for a variety of transformations to create more complex molecules. Low-temperature reactions are often necessary when using highly reactive organometallic reagents, such as organolithiums and Grignard reagents, to control their reactivity and prevent unwanted side reactions. This document focuses on three key low-temperature transformations of this compound: Lithium-Halogen Exchange, Negishi Coupling, and Sonogashira Coupling.

Safety Precautions

Working with organolithium reagents and other reactive organometallic compounds at low temperatures requires strict adherence to safety protocols.

  • Inert Atmosphere: All reactions must be conducted under an inert atmosphere (e.g., dry argon or nitrogen) to prevent quenching of reagents by atmospheric moisture and oxygen. Glassware should be flame-dried or oven-dried before use.

  • Anhydrous Solvents: Anhydrous solvents are crucial for the success of these reactions. Commercially available anhydrous solvents should be used, or solvents should be freshly distilled from an appropriate drying agent.

  • Low Temperatures: Cryogenic baths (e.g., dry ice/acetone at -78 °C) are required. Ensure proper handling of cryogenic materials with appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.

  • Quenching: Reactions should be quenched carefully at low temperatures by the slow addition of a quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride).

Experimental Protocols

Lithium-Halogen Exchange followed by Electrophilic Quench

Lithium-halogen exchange is a rapid and efficient method for converting vinyl bromides into highly nucleophilic vinyllithium (B1195746) species. This reaction is typically performed at very low temperatures (-78 °C or below) to prevent side reactions. The resulting vinyllithium can then be reacted with a variety of electrophiles.

Protocol:

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum is assembled while hot and allowed to cool under a stream of inert gas.

  • Reagent Charging: The flask is charged with this compound (1.0 eq.) and anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).

  • Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

  • Addition of Organolithium Reagent: tert-Butyllithium (t-BuLi) (2.1 eq.) is added dropwise via syringe while maintaining the internal temperature below -70 °C. The reaction is typically very fast.[1]

  • Stirring: The solution is stirred at -78 °C for 30-60 minutes.

  • Electrophilic Quench: The desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) is added dropwise at -78 °C.

  • Warming and Work-up: The reaction is allowed to warm slowly to room temperature, then quenched by the slow addition of saturated aqueous ammonium chloride. The aqueous layer is extracted with diethyl ether, the combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography.

Quantitative Data Summary (Representative)

ParameterValue
Temperature-78 °C
Reaction Time30 - 60 minutes
Reagenttert-Butyllithium (2.1 eq.)
SolventDiethyl ether or THF
Typical Yield70-90% (dependent on electrophile)
Negishi Cross-Coupling

The Negishi coupling is a powerful palladium- or nickel-catalyzed reaction that couples an organozinc reagent with an organic halide. For vinyl bromides like this compound, this reaction can be performed under mild conditions, often at room temperature, but low temperatures can be employed to improve selectivity with sensitive substrates.[2][3]

Protocol:

  • Organozinc Formation (in situ): In a flame-dried Schlenk flask under an inert atmosphere, the corresponding organolithium or Grignard reagent is prepared. To this solution, a solution of zinc chloride (ZnCl₂) in THF is added at low temperature (e.g., 0 °C or -20 °C) and stirred for 30 minutes.

  • Apparatus Setup: A separate flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser (if heating is required), and a nitrogen/argon inlet.

  • Catalyst and Substrate Addition: The flask is charged with a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), this compound (1.0 eq.), and an anhydrous solvent such as THF.

  • Coupling Reaction: The freshly prepared organozinc reagent (1.1-1.5 eq.) is slowly added to the reaction mixture. The reaction can often be run at room temperature, but for sensitive substrates, cooling to 0 °C may be beneficial.[4]

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction is quenched with saturated aqueous ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography.

Quantitative Data Summary (Representative)

ParameterValue
Temperature0 °C to Room Temperature
Reaction Time1 - 12 hours
CatalystPd(PPh₃)₄ (2-5 mol%)
Organometallic ReagentOrganozinc Halide (1.1-1.5 eq.)
SolventTHF
Typical Yield75-95%
Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is highly versatile and can often be carried out under mild, low-temperature conditions. For vinyl bromides, the reaction may require gentle heating to proceed efficiently, though room temperature conditions are often sufficient.[6]

Protocol:

  • Apparatus Setup: A Schlenk flask is charged with this compound (1.0 eq.), the terminal alkyne (1.2 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

  • Solvent and Base Addition: An anhydrous solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine (B128534) or diisopropylamine) are added. The base often serves as the solvent as well.

  • Reaction Conditions: The mixture is thoroughly degassed by several freeze-pump-thaw cycles or by bubbling argon through the solution. The reaction is then stirred at room temperature.

  • Monitoring: The reaction progress is monitored by TLC or GC. If the reaction is sluggish, the temperature can be raised to 40-60 °C.[5]

  • Work-up: Once the reaction is complete, the mixture is diluted with an organic solvent and washed with water or saturated aqueous ammonium chloride to remove the amine hydrohalide salt.

  • Purification: The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Quantitative Data Summary (Representative)

ParameterValue
TemperatureRoom Temperature to 60 °C
Reaction Time2 - 24 hours
CatalystsPdCl₂(PPh₃)₂ (1-5 mol%), CuI (2-10 mol%)
Base/SolventTriethylamine or Diisopropylamine
Typical Yield70-90%

Visualizations

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Flame-dry Glassware prep_solvent Use Anhydrous Solvents prep_glass->prep_solvent prep_inert Establish Inert Atmosphere (Ar/N2) prep_solvent->prep_inert add_substrate Add this compound & Solvent prep_inert->add_substrate cool_reaction Cool to Low Temperature (e.g., -78 °C) add_substrate->cool_reaction add_reagent Add Organometallic Reagent (e.g., t-BuLi, Organozinc) cool_reaction->add_reagent stir_reaction Stir at Low Temperature add_reagent->stir_reaction add_electrophile Add Electrophile / Coupling Partner stir_reaction->add_electrophile warm_reaction Warm to Room Temperature add_electrophile->warm_reaction quench Quench Reaction warm_reaction->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify characterize Characterize Product purify->characterize

Caption: General experimental workflow for low-temperature reactions of this compound.

Signaling Pathway/Logical Relationship Diagram

ReactionPathways cluster_lithium Lithium-Halogen Exchange cluster_negishi Negishi Coupling cluster_sonogashira Sonogashira Coupling start This compound lithium_reagent t-BuLi, -78°C start->lithium_reagent negishi_reagent 1. R-Li/R-MgX 2. ZnCl2 start->negishi_reagent sonogashira_reagent Terminal Alkyne start->sonogashira_reagent vinyllithium 1-Penten-1-yllithium lithium_reagent->vinyllithium electrophile Electrophile (E+) vinyllithium->electrophile product_lithium Substituted Pentene electrophile->product_lithium organozinc Organozinc Reagent negishi_reagent->organozinc pd_catalyst_negishi Pd Catalyst organozinc->pd_catalyst_negishi product_negishi Coupled Product pd_catalyst_negishi->product_negishi pd_cu_catalyst Pd/Cu Catalysts, Base sonogashira_reagent->pd_cu_catalyst product_sonogashira Enyne Product pd_cu_catalyst->product_sonogashira

Caption: Reaction pathways for this compound at low temperatures.

References

Application Notes and Protocols for the Work-up and Purification of 1-Bromo-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the work-up and purification of 1-Bromo-1-pentene, a versatile vinyl bromide intermediate in organic synthesis. The following sections outline common synthetic routes and the subsequent purification strategies necessary to obtain high-purity material suitable for downstream applications in pharmaceutical and fine chemical manufacturing.

Introduction

This compound is a valuable building block, often utilized in cross-coupling reactions and the synthesis of complex organic molecules. Its synthesis, commonly achieved through methods such as the anti-Markovnikov hydrobromination of 1-pentyne (B49018) or Wittig-type reactions, typically yields a crude product contaminated with unreacted starting materials, reagents, side-products, and potential isomers. Effective work-up and purification are therefore critical to ensure the desired reactivity and reproducibility in subsequent synthetic steps. This guide details robust procedures for isolation and purification, including aqueous work-up, distillation, and column chromatography.

Data Presentation: Purification Efficacy

The following table summarizes representative quantitative data for the purification of brominated pentene isomers, which are expected to be comparable to this compound purification. The data is derived from the synthesis of 5-Bromo-1-pentene (B141829) via the dehydrobromination of 1,5-dibromopentane.[1]

ParameterCrude ProductAfter Aqueous Work-up & DistillationPurification Method
Yield -~80%Not Applicable
Purity (by GC) Not Reported>99%Distillation and Brine Wash
Key Impurities Starting materials, solventTrace residual solventsNot Applicable

Experimental Protocols

This section provides detailed methodologies for the synthesis and subsequent work-up and purification of this compound.

Protocol 1: Synthesis of this compound via Anti-Markovnikov Hydrobromination of 1-Pentyne

This protocol describes a common method for the preparation of this compound. The anti-Markovnikov addition of hydrogen bromide to 1-pentyne is facilitated by a radical initiator.

Materials:

  • 1-Pentyne

  • Hydrogen bromide (HBr) solution (e.g., in acetic acid or as a gas)

  • Radical initiator (e.g., benzoyl peroxide or AIBN)

  • Anhydrous diethyl ether or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-pentyne (1.0 equivalent) in a suitable anhydrous solvent.

  • Add a catalytic amount of a radical initiator (e.g., 0.02 equivalents).

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly bubble HBr gas through the solution or add a solution of HBr (1.0-1.2 equivalents) dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or GC analysis.

Protocol 2: General Aqueous Work-up for this compound

This protocol is applicable to the crude reaction mixture obtained from the synthesis of this compound.

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • If the reaction was conducted in a water-miscible solvent, dilute the mixture with a water-immiscible organic solvent such as diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

    • Water.

    • Saturated aqueous brine solution to facilitate phase separation.

  • Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and rinse the solid with a small amount of the organic solvent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Protocol 3: Purification by Distillation

For volatile impurities and byproducts, distillation is an effective purification method for this compound.

Procedure:

  • Set up a fractional distillation apparatus.

  • Transfer the crude this compound to the distillation flask.

  • Heat the flask gently in a heating mantle or oil bath.

  • Collect the fraction corresponding to the boiling point of this compound (approximately 126-128 °C at atmospheric pressure). A reduced pressure distillation can be employed for heat-sensitive compounds.

Protocol 4: Purification by Flash Column Chromatography

If distillation does not provide sufficient purity, or for the separation of isomers, flash column chromatography can be employed.

Procedure:

  • Prepare a silica (B1680970) gel column in a suitable non-polar solvent system (e.g., hexanes or a mixture of hexanes and a slightly more polar solvent like diethyl ether or ethyl acetate).

  • Dissolve the crude this compound in a minimal amount of the chromatography solvent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, applying positive pressure.

  • Collect fractions and monitor their composition by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

The following diagrams illustrate the experimental workflow and the decision-making process for purification.

experimental_workflow Experimental Workflow for this compound Synthesis and Purification reaction Synthesis of this compound (e.g., Hydrobromination of 1-Pentyne) workup Aqueous Work-up (Wash with NaHCO3, H2O, Brine) reaction->workup drying Drying of Organic Layer (e.g., with MgSO4) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification of Crude Product concentration->purification distillation Fractional Distillation purification->distillation Volatile Impurities chromatography Flash Column Chromatography purification->chromatography Non-volatile Impurities or Isomer Separation analysis Purity Analysis (GC, NMR) distillation->analysis chromatography->analysis pure_product Pure this compound analysis->pure_product

Caption: General workflow for the synthesis and purification of this compound.

purification_decision Decision Tree for Purification of this compound start Crude this compound check_impurities Analyze Impurity Profile (TLC, GC) start->check_impurities volatile_impurities Are major impurities volatile with different B.P.? check_impurities->volatile_impurities distillation Perform Fractional Distillation volatile_impurities->distillation Yes non_volatile_impurities Are impurities non-volatile or are isomers present? volatile_impurities->non_volatile_impurities No reassess Re-evaluate Purity distillation->reassess chromatography Perform Flash Column Chromatography non_volatile_impurities->chromatography Yes chromatography->reassess final_product Pure this compound reassess->volatile_impurities Purity < 99% reassess->final_product Purity > 99%

Caption: Decision-making process for selecting a suitable purification technique.

References

Application Notes and Protocols for the Large-Scale Synthesis of 1-Bromo-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-1-pentene is a valuable vinyl bromide intermediate in organic synthesis, utilized in the construction of more complex molecules through various coupling and substitution reactions. Its stereoisomers, (E)- and (Z)-1-bromo-1-pentene, offer distinct spatial arrangements of the bromine atom and the alkyl chain, which can be crucial for stereoselective synthesis in drug development and materials science. This document provides detailed application notes and protocols for the large-scale synthesis, purification, and characterization of this compound, primarily through the anti-Markovnikov hydrobromination of 1-pentyne (B49018).

Synthetic Pathway Overview

The most direct and scalable route to this compound is the free-radical initiated hydrobromination of commercially available 1-pentyne. This anti-Markovnikov addition ensures the bromine atom adds to the terminal carbon of the alkyne, yielding the desired product as a mixture of (E) and (Z) isomers.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_characterization Characterization Stage 1-Pentyne 1-Pentyne Reaction_Vessel Reaction Vessel (Large-scale reactor) 1-Pentyne->Reaction_Vessel HBr HBr HBr->Reaction_Vessel Radical_Initiator Radical Initiator (e.g., Peroxides, AIBN) Radical_Initiator->Reaction_Vessel Crude_Product Crude this compound ((E/Z) Isomer Mixture) Reaction_Vessel->Crude_Product Washing Aqueous Workup (e.g., NaHCO3 wash) Crude_Product->Washing Drying Drying (e.g., MgSO4) Washing->Drying Fractional_Distillation Fractional Distillation Drying->Fractional_Distillation Purified_Product Purified this compound ((E/Z) Isomer Mixture) Fractional_Distillation->Purified_Product NMR NMR Spectroscopy (1H, 13C) Purified_Product->NMR IR IR Spectroscopy Purified_Product->IR MS Mass Spectrometry Purified_Product->MS

Caption: Workflow for the synthesis, purification, and characterization of this compound.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound via Radical Hydrobromination

This protocol describes the anti-Markovnikov addition of hydrogen bromide to 1-pentyne initiated by a radical source.

Materials:

  • 1-Pentyne (C₅H₈)

  • Hydrogen bromide (HBr) gas or HBr in acetic acid

  • Azobisisobutyronitrile (AIBN) or Dibenzoyl peroxide (BPO) as a radical initiator

  • Anhydrous solvent (e.g., hexane (B92381) or heptane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Large-scale reaction vessel equipped with a mechanical stirrer, gas inlet, reflux condenser, and temperature control.

Procedure:

  • Reaction Setup: In a large, inert-atmosphere-purged reaction vessel, dissolve 1-pentyne in a suitable anhydrous solvent. The reaction should be conducted under a positive pressure of an inert gas like nitrogen or argon.

  • Initiator Addition: Add a catalytic amount of the radical initiator (e.g., AIBN, 1-2 mol%) to the solution.

  • HBr Addition: Slowly bubble hydrogen bromide gas through the stirred solution or add a solution of HBr in acetic acid dropwise. The reaction is exothermic, so the addition rate should be controlled to maintain the desired reaction temperature, typically between 0 °C and room temperature. The progress of the reaction can be monitored by Gas Chromatography (GC).

  • Quenching: Once the reaction is complete (as indicated by the consumption of 1-pentyne), carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any excess HBr.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound as a mixture of (E) and (Z) isomers.

Protocol 2: Purification by Fractional Distillation

The crude this compound is purified by fractional distillation to remove any unreacted starting materials, solvent, and byproducts.

Materials:

  • Crude this compound

  • Fractional distillation apparatus with a high-efficiency column (e.g., Vigreux or packed column)

  • Heating mantle with a stirrer

  • Vacuum source (if vacuum distillation is required)

  • Boiling chips or magnetic stir bar

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

  • Distillation: Place the crude this compound in the distillation flask with boiling chips or a stir bar. Heat the flask gently.

  • Fraction Collection: The temperature at the head of the column should be monitored closely. Collect the fraction that distills at the boiling point of this compound. The boiling points of the (E) and (Z) isomers are very close, so they will likely co-distill.

  • Final Product: The collected liquid is the purified this compound.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound

ParameterValueNotes
Reactants
1-Pentyne1.0 equivalentStarting material.
Hydrogen Bromide (HBr)1.0 - 1.2 equivalentsSlight excess may be used to ensure complete reaction.
Radical Initiator (AIBN)0.01 - 0.05 equivalents (1-5 mol%)Catalytic amount.
Reaction Conditions
SolventAnhydrous Hexane or HeptaneInert solvent is crucial to prevent side reactions.
Temperature0 °C to 25 °CThe reaction is exothermic; temperature control is important for selectivity.[1]
Reaction Time2 - 6 hoursMonitor by GC for completion.
Purification
MethodFractional DistillationEffective for removing lower and higher boiling point impurities.[2]
Product
Yield70 - 85%Typical yields for radical hydrobromination of alkynes.[1]
Purity (post-distillation)>98%As determined by GC analysis.
Isomer Ratio (E/Z)VariableTypically a mixture is obtained; the ratio can be influenced by reaction conditions.

Characterization Data

Table 2: Spectroscopic Data for this compound

Technique (E)-1-Bromo-1-pentene (Z)-1-Bromo-1-pentene Reference
¹H NMR δ (ppm): ~6.0 (dt, =CHBr), ~5.8 (dt, =CH-), ~2.1 (q, -CH₂-), ~1.4 (sext, -CH₂-), ~0.9 (t, -CH₃)δ (ppm): ~6.1 (dt, =CHBr), ~5.9 (dt, =CH-), ~2.2 (q, -CH₂-), ~1.5 (sext, -CH₂-), ~0.9 (t, -CH₃)[3]
¹³C NMR δ (ppm): ~130 (=CH-), ~110 (=CHBr), ~35 (-CH₂-), ~22 (-CH₂-), ~13 (-CH₃)δ (ppm): ~128 (=CH-), ~108 (=CHBr), ~33 (-CH₂-), ~22 (-CH₂-), ~13 (-CH₃)[4]
IR (cm⁻¹) ~3050 (C-H, vinyl), ~2960 (C-H, alkyl), ~1630 (C=C stretch), ~950 (trans C-H bend), ~720 (C-Br stretch)~3050 (C-H, vinyl), ~2960 (C-H, alkyl), ~1630 (C=C stretch), ~680 (cis C-H bend), ~720 (C-Br stretch)[5][6]
Mass Spec (m/z) M⁺ peaks at 148 and 150 (due to ⁷⁹Br and ⁸¹Br isotopes), fragmentation pattern showing loss of Br (m/z 69)M⁺ peaks at 148 and 150 (due to ⁷⁹Br and ⁸¹Br isotopes), fragmentation pattern showing loss of Br (m/z 69)[7]

Note: Exact chemical shifts and coupling constants in NMR spectra can vary depending on the solvent and instrument used. The provided data are approximate values.

Logical Relationships in Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification Start 1-Pentyne Reaction Radical Addition (Anti-Markovnikov) Start->Reaction Reagents HBr + Radical Initiator Reagents->Reaction Crude Crude this compound (E/Z Mixture) Reaction->Crude Workup Aqueous Workup Crude->Workup Distillation Fractional Distillation Workup->Distillation Pure Purified this compound Distillation->Pure

Caption: Logical flow from starting materials to the purified product.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 1-Bromo-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 1-Bromo-1-pentene. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and achieving optimal reaction outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Suzuki coupling of this compound.

Issue 1: Low or No Product Yield

Low or no yield in a Suzuki coupling reaction with this compound can be attributed to several factors, as vinyl halides can be less reactive than their aryl counterparts.[1] Careful optimization of the reaction conditions is often necessary for a successful coupling.[1][2]

Possible Cause Troubleshooting Steps
Inactive Catalyst System - Catalyst Choice: The selection of the palladium catalyst and phosphine (B1218219) ligand is critical. For less reactive vinyl bromides, consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to facilitate the oxidative addition step.[1][3] - Catalyst Loading: A typical starting point for catalyst loading is 1-2 mol%. If the reaction is sluggish, incrementally increase the loading to 2-5 mol%.[4][5] - Catalyst Deactivation: Ensure an inert atmosphere is maintained throughout the reaction to prevent catalyst oxidation.[1][2] The formation of palladium black is a visual indicator of catalyst decomposition.[5]
Inefficient Transmetalation - Base Selection: The base plays a crucial role in activating the boronic acid.[6] Stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are often more effective than weaker ones.[6] The choice of base can also be solvent-dependent.[7] - Boronic Acid/Ester Quality: Impurities in the boronic acid can inhibit the catalyst.[1] Using more stable boronic esters (e.g., pinacol (B44631) esters) can sometimes mitigate issues of boronic acid decomposition.[1]
Suboptimal Reaction Conditions - Solvent Choice: The solvent affects catalyst activity and substrate solubility.[1][8] Common solvents include toluene (B28343), dioxane, and THF, often with a small amount of water.[9] - Temperature: While higher temperatures can increase reaction rates, they can also lead to substrate or product decomposition.[1] A typical starting temperature is 80-100 °C.[6]
Poor Reagent Purity - Inert Atmosphere: Failure to maintain an inert atmosphere can lead to catalyst deactivation and side reactions.[1] Ensure all solvents are properly degassed.[9] - Reagent Quality: Use high-purity starting materials. Water or other protic impurities can lead to side reactions like dehalogenation.[4]

Issue 2: Formation of Significant Side Products

The presence of side products can complicate purification and reduce the yield of the desired coupled product.

Side Product Possible Cause & Mitigation Strategies
Homocoupling of Boronic Acid - Cause: This side reaction is often promoted by the presence of oxygen or Pd(II) species at the beginning of the reaction.[1][9] - Mitigation: Rigorously degas all solvents and the reaction mixture.[1][9] Using a Pd(0) precatalyst can also help suppress homocoupling.[1] Reducing the catalyst loading may also be beneficial.[4]
Protodeboronation - Cause: This is the hydrolysis of the boronic acid back to the corresponding hydrocarbon, which can be exacerbated by high temperatures and the presence of water.[1] - Mitigation: Consider using more stable boronic esters (e.g., pinacol esters).[1] Minimizing reaction time and temperature can also be effective.
Dehalogenation of this compound - Cause: The starting material can be converted to 1-pentene. This can be caused by catalyst decomposition or the presence of protic impurities.[4][9] - Mitigation: Use robust ligands to stabilize the palladium catalyst and ensure the use of anhydrous solvents and reagents.[4]
E/Z Isomerization - Cause: Isomerization of the double bond in the product can sometimes occur, with some ligands promoting this more than others.[1] - Mitigation: Screening different ligands may be necessary to minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for optimizing the reaction conditions for the Suzuki coupling of this compound?

A good starting point would be to use a Pd(0) catalyst like Pd(PPh₃)₄ or a Pd(II) precatalyst such as PdCl₂(dppf) with a bulky, electron-rich phosphine ligand.[4] A common solvent system is a mixture of an organic solvent like dioxane or toluene with water.[6][9] For the base, potassium carbonate or potassium phosphate are often effective.[6][10] A reaction temperature of 80-100 °C is a reasonable starting point.[6]

Q2: How do I choose the right ligand for my reaction?

For vinyl bromides, which can be less reactive, bulky and electron-rich phosphine ligands are often necessary to facilitate the oxidative addition step.[1][3] Examples include Buchwald-type ligands such as SPhos and XPhos.[6]

Q3: My boronic acid is not very stable. What can I do?

If you suspect your boronic acid is degrading under the reaction conditions (protodeboronation), consider using a more stable boronic ester, such as a pinacol or MIDA ester.[1] These are generally more robust and can release the boronic acid slowly during the reaction.

Q4: I see a black precipitate forming in my reaction. What does this mean?

The formation of a black precipitate, commonly known as "palladium black," is an indication of catalyst decomposition and deactivation.[5] This can be caused by the presence of oxygen, impurities, or excessively high temperatures.[5] To mitigate this, ensure your reaction is performed under a strictly inert atmosphere with degassed solvents and high-purity reagents.[1][9]

Q5: Can I run the Suzuki coupling of this compound under aqueous conditions?

Yes, Suzuki couplings can often be performed in aqueous media, which can be advantageous from a "green chemistry" perspective.[3] Organoboranes are generally compatible with water-soluble, ligand-free Pd-catalysts.[3] However, the presence of water can also promote side reactions like protodeboronation, so careful optimization is required.[1]

Data Summary

The following table summarizes typical reaction parameters for Suzuki coupling reactions involving vinyl bromides. These values can serve as a starting point for the optimization of the coupling with this compound.

Parameter Typical Range/Examples Notes
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Pd(0) or Pd(II) precatalysts can be used.[11]
Catalyst Loading 0.5 - 5 mol%Start with 1-2 mol% and adjust as needed.[4][12]
Ligand PPh₃, SPhos, XPhos, RuPhosBulky, electron-rich ligands are often preferred for vinyl bromides.[5][6]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaOHThe choice of base is crucial and can be solvent-dependent.[3][7][10]
Base Equivalents 1.5 - 3 equivalentsTypically used in excess relative to the limiting reagent.
Solvent Toluene, Dioxane, THF, DMF (often with H₂O)The solvent system can significantly influence the reaction outcome.[1][8]
Temperature 50 - 110 °CHigher temperatures can increase the rate but may also lead to decomposition.[1][12]
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS to determine completion.[6]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This is a representative protocol and may require optimization for specific substrates.[6]

  • Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid (1.2 mmol, 1.2 equiv) and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Catalyst and Ligand Addition: In a separate vial, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%). Purge this vial with an inert gas.

  • Assembling the Reaction: Seal the flask containing the substrates and base, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. Add this compound (1.0 mmol, 1.0 equiv). Add the degassed solvent (e.g., Toluene/Water 4:1) via syringe. Add the catalyst/ligand mixture to the reaction flask under a positive flow of inert gas.

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-100 °C) for the specified time (typically 2-24 hours). Monitor the reaction progress using TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Suzuki_Coupling_Workflow prep 1. Reagent Preparation (Boronic Acid, Base) assembly 2. Reaction Assembly (Add this compound, Solvent, Catalyst/Ligand under Inert Gas) prep->assembly reaction 3. Reaction (Heating and Stirring) assembly->reaction monitoring 4. Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 5. Workup (Extraction and Washing) monitoring->workup Complete purification 6. Purification (Column Chromatography) workup->purification product Pure Product purification->product

Caption: Experimental workflow for the Suzuki coupling of this compound.

Troubleshooting_Logic start Low / No Yield check_catalyst Check Catalyst System (Catalyst, Ligand, Loading) start->check_catalyst check_base_solvent Check Base & Solvent start->check_base_solvent check_conditions Check Reaction Conditions (Temperature, Inert Atmosphere) start->check_conditions check_reagents Check Reagent Purity start->check_reagents optimize_catalyst Optimize Catalyst/Ligand (e.g., bulky, e--rich ligand) check_catalyst->optimize_catalyst optimize_base Optimize Base (e.g., stronger base) check_base_solvent->optimize_base increase_temp Increase Temperature check_conditions->increase_temp ensure_inert Ensure Inert Atmosphere & Reagent Purity check_reagents->ensure_inert success Successful Reaction optimize_catalyst->success optimize_base->success increase_temp->success ensure_inert->success

Caption: Troubleshooting logic for low-yield Suzuki coupling reactions.

References

"common side reactions in Grignard formation with 1-Bromo-1-pentene"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Grignard formation from 1-bromo-1-pentene.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when preparing pent-1-en-1-ylmagnesium bromide?

A1: The three primary side reactions are Wurtz-type coupling, protonolysis (reaction with protic solvents), and oxidation.

  • Wurtz-type Coupling: This is a significant side reaction where the formed Grignard reagent reacts with unreacted this compound to form a dimer (1,3-dipropyl-1,3-butadiene). This is more prevalent at higher concentrations of the alkyl halide.[1] To minimize this, this compound should be added slowly to the magnesium suspension.[1][2]

  • Protonolysis: Grignard reagents are strong bases and will react with any protic source, such as water, alcohols, or even acidic protons on glassware.[3] This reaction quenches the Grignard reagent, forming pent-1-ene and rendering it inactive for the desired reaction. Therefore, strictly anhydrous conditions are essential.

  • Oxidation: Exposure to air can lead to the oxidation of the Grignard reagent. This initially forms a magnesium peroxide species, which upon hydrolysis can yield unwanted alcohol byproducts. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.

Q2: My Grignard reaction is not initiating. What are the common causes and solutions?

A2: Failure to initiate is a frequent issue, often due to an inactive magnesium surface or the presence of moisture.

  • Inactive Magnesium Surface: Magnesium turnings can have a passivating oxide layer. Activation is necessary to expose a fresh, reactive metal surface.

  • Presence of Moisture: Trace amounts of water in glassware, solvents, or the starting material will prevent the reaction from starting.

Q3: What is the best solvent for preparing pent-1-en-1-ylmagnesium bromide?

A3: Anhydrous ethereal solvents are required. Tetrahydrofuran (B95107) (THF) is generally preferred for the formation of Grignard reagents from vinyl halides as it is a better solvating agent than diethyl ether.[4]

Q4: Can the stereochemistry of the double bond in this compound be affected during the reaction?

A4: The formation of Grignard reagents from vinyl halides generally proceeds with retention of the double bond stereochemistry. However, the potential for isomerization exists, and it is advisable to analyze the product mixture to confirm the stereochemical outcome.

Troubleshooting Guide

Issue Possible Cause Solution
Reaction fails to initiate Inactive magnesium surface.Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings under an inert atmosphere.[1]
Wet glassware or solvent.Ensure all glassware is oven-dried or flame-dried and cooled under an inert atmosphere. Use freshly opened anhydrous solvent or solvent dried over a suitable agent.
Low yield of Grignard reagent Presence of moisture or oxygen.Improve inert atmosphere technique (use of nitrogen or argon). Ensure all reagents are scrupulously dried.
High local concentration of this compound leading to Wurtz coupling.Add the this compound solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux.[1][2]
Cloudy or precipitated final solution Insoluble magnesium salts or byproducts.This is normal. The Grignard reagent is used as a solution and can be decanted or cannulated away from any solids before use.[1]

Quantitative Data Summary

Reaction Condition Expected Yield of Grignard Reagent Prevalence of Wurtz Coupling Notes
Slow addition of halide at moderate temperatureGood to Excellent (typically >80%)MinimizedThis is the recommended condition.
Rapid addition of halideModerate to LowIncreasedHigh local concentration of the halide favors dimerization.[2]
High reaction temperatureVariableIncreasedHigher temperatures can accelerate the rate of Wurtz coupling.[2]
Use of THF as solventGenerally higher yields compared to diethyl etherSubstrate dependentTHF is a better solvating agent for vinyl Grignard reagents.[4]

Experimental Protocols

Preparation of Pent-1-en-1-ylmagnesium Bromide

This protocol is adapted from standard procedures for the synthesis of vinyl Grignard reagents.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble the three-neck flask with a reflux condenser, a dropping funnel, and an inlet for inert gas. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas to exclude moisture.

  • Magnesium Activation: Place the magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask. Gently heat the flask under a flow of inert gas to sublime the iodine, which will etch the surface of the magnesium, activating it.

  • Initiation: Add a small portion (approximately 10%) of a solution of this compound (1.0 equivalent) in anhydrous THF to the magnesium turnings. The reaction should initiate, as evidenced by a gentle reflux and the appearance of a cloudy, grayish solution. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure all the magnesium has been consumed. The resulting gray-black solution is the pent-1-en-1-ylmagnesium bromide.

Visualizations

Grignard_Side_Reactions cluster_side_reactions Common Side Reactions This compound + Mg This compound + Mg Pent-1-en-1-ylmagnesium bromide Pent-1-en-1-ylmagnesium bromide This compound + Mg->Pent-1-en-1-ylmagnesium bromide Desired Reaction This compound + Mg->Side_Reactions Wurtz Coupling Wurtz Coupling Pent-1-en-1-ylmagnesium bromide->Wurtz Coupling + this compound Protonolysis Protonolysis Pent-1-en-1-ylmagnesium bromide->Protonolysis + H₂O, ROH, etc. Oxidation Oxidation Pent-1-en-1-ylmagnesium bromide->Oxidation + O₂

Caption: Competing pathways in the formation of pent-1-en-1-ylmagnesium bromide.

Troubleshooting_Workflow start Grignard Reaction Issue q1 Reaction not initiating? start->q1 s1 Activate Mg (I₂, heat) Ensure anhydrous conditions q1->s1 Yes q2 Low Yield? q1->q2 No s1->q2 end_fail Re-evaluate Protocol s1->end_fail If still fails s2 Slow halide addition Maintain inert atmosphere Check reagent purity q2->s2 Yes end Successful Reaction q2->end No s2->end s2->end_fail If still low

Caption: Troubleshooting workflow for Grignard formation issues.

References

Technical Support Center: Troubleshooting Low Yields in 1-Bromo-1-pentene Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during palladium-catalyzed cross-coupling reactions of 1-bromo-1-pentene. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling of this compound is resulting in a low yield. What are the most common causes?

Low yields in Suzuki-Miyaura couplings involving vinyl bromides like this compound can often be attributed to several factors. The primary culprits include suboptimal reaction conditions, poor quality of reagents, and competing side reactions.[1] Key areas to investigate are the choice of palladium catalyst and ligand, the base, and the solvent system, as these are highly substrate-dependent.[2] Degradation of the boronic acid or ester is a frequent cause of low yields.[1]

Q2: I'm observing significant amounts of homocoupling product in my Stille coupling reaction. How can this be minimized?

Homocoupling of the organotin reagent is a common side reaction in Stille couplings.[3] This is often promoted by the presence of oxygen, which can lead to catalyst decomposition.[4] To minimize homocoupling, it is crucial to thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction. Using a fresh, high-purity palladium catalyst and ensuring the stability of the catalyst with an appropriate ligand can also mitigate this issue.[4]

Q3: In my Sonogashira coupling with this compound, the reaction stalls before completion. What steps can I take?

A stalled Sonogashira reaction can often be addressed by several troubleshooting measures. One approach is to increase the catalyst loading. While typically used in small molar percentages, a higher catalyst concentration can sometimes drive the reaction to completion, especially with challenging substrates. Additionally, verifying the reaction temperature is crucial, as vinyl bromides may require heating to facilitate the coupling.[5] The choice of an appropriate amine base and solvent system is also critical for reaction efficiency.[5][6]

Q4: My Negishi coupling is giving a complex mixture of products. What are the likely side reactions?

In Negishi couplings, a common side reaction is homocoupling. This can occur through a second transmetalation reaction between the diarylmetal intermediate and the arylmetal halide. The purity of the organozinc reagent is critical, as impurities can lead to undesired side reactions. It is also important to ensure that the reaction is carried out under strictly anhydrous and anaerobic conditions to prevent quenching of the organozinc reagent and deactivation of the catalyst.

Q5: For the Heck reaction with this compound, what are the key parameters to optimize for better yields?

For Heck reactions with vinyl bromides, the choice of catalyst, ligand, base, and solvent are all critical for achieving high yields.[7][8] Vinyl bromides are generally more reactive than aryl bromides but less reactive than vinyl iodides.[5] The reaction temperature is a crucial parameter to optimize, as higher temperatures may be required for efficient coupling but can also lead to catalyst decomposition and side reactions like polymerization.[9][10] The use of bulky, electron-rich phosphine (B1218219) ligands can often improve the catalytic activity.[11]

Troubleshooting Guides

Issue 1: Low or No Conversion of this compound

If you are observing low or no conversion of your this compound starting material, consider the following troubleshooting steps in a systematic manner.

cluster_start Start: Low/No Conversion cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents cluster_end Outcome start Low or No Conversion of This compound catalyst_check 1. Verify Catalyst Activity - Use fresh Pd catalyst - Check for decomposition (e.g., palladium black) - Ensure proper precatalyst activation start->catalyst_check Initial Check ligand_check 2. Optimize Ligand - Screen bulky, electron-rich phosphine ligands - Consider N-heterocyclic carbene (NHC) ligands catalyst_check->ligand_check If no improvement base_check 3. Evaluate Base - Screen different bases (e.g., carbonates, phosphates, alkoxides) - Ensure base is anhydrous and of high purity ligand_check->base_check If still low yield solvent_check 4. Check Solvent - Ensure solvent is anhydrous and degassed - Test alternative solvents (e.g., Toluene, Dioxane, THF, DMF) base_check->solvent_check temp_check 5. Adjust Temperature - Gradually increase reaction temperature - Consider microwave heating for rate enhancement solvent_check->temp_check reagent_purity 6. Assess Reagent Purity - Purify starting materials if necessary - Check for degradation of the coupling partner (e.g., boronic acid) temp_check->reagent_purity If conditions optimized success Improved Yield reagent_purity->success Problem Resolved

Caption: Troubleshooting workflow for low or no conversion.

Issue 2: Formation of Significant Side Products

The presence of significant side products, such as homocoupled dimers or dehalogenated starting material, can drastically reduce the yield of the desired cross-coupled product.

cluster_start Start: Side Product Formation cluster_homocoupling Homocoupling cluster_dehalogenation Dehalogenation cluster_isomerization Isomerization cluster_end Outcome start Significant Side Product Formation homo_check 1. Check for Oxygen - Thoroughly degas solvents and reaction mixture - Maintain a strict inert atmosphere (N2 or Ar) start->homo_check If homocoupling observed dehalo_check 3. Identify Proton Source - Ensure anhydrous conditions if required - Check for impurities in reagents or solvent that can act as a proton source start->dehalo_check If dehalogenation observed iso_check 4. Stereochemistry Control - Lower reaction temperature - Screen ligands to maintain stereointegrity start->iso_check If isomerization observed homo_catalyst 2. Catalyst Stability - Use a more stable Pd precatalyst - Add a stabilizing ligand homo_check->homo_catalyst success Reduced Side Products & Improved Yield homo_catalyst->success dehalo_check->success iso_check->success

Caption: Troubleshooting workflow for side product formation.

Data Presentation

The following tables summarize key reaction parameters for various cross-coupling reactions with vinyl bromides. These values should be considered as starting points for optimization.

Table 1: Typical Catalyst and Ligand Loadings

Reaction TypePalladium SourceTypical Loading (mol%)LigandLigand:Pd Ratio
Suzuki-MiyauraPd(OAc)₂, Pd₂(dba)₃1 - 5SPhos, XPhos, P(t-Bu)₃1:1 to 2:1
StillePd(PPh₃)₄, Pd₂(dba)₃1 - 5PPh₃, AsPh₃2:1 to 4:1
SonogashiraPdCl₂(PPh₃)₂, Pd(PPh₃)₄1 - 5PPh₃, XPhos2:1 to 4:1
NegishiPd₂(dba)₃, PdCl₂(dppf)1 - 5SPhos, XPhos, dppf1:1 to 2:1
HeckPd(OAc)₂1 - 5P(o-tol)₃, PPh₃2:1 to 4:1

Table 2: Common Bases and Solvents

Reaction TypeCommon BasesCommon Solvents
Suzuki-MiyauraK₂CO₃, K₃PO₄, Cs₂CO₃Toluene, Dioxane, THF, DMF (often with water)
Stille- (often not required)Toluene, Dioxane, THF, DMF
SonogashiraEt₃N, i-Pr₂NH, Cs₂CO₃THF, DMF, Toluene
Negishi- (organozinc is basic)THF, Dioxane
HeckEt₃N, K₂CO₃, NaOAcDMF, NMP, Acetonitrile

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the boronic acid or ester (1.2 equivalents), the base (e.g., K₃PO₄, 2.0 equivalents), and the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents: Add this compound (1.0 equivalent) via syringe, followed by the degassed solvent (e.g., toluene/water mixture).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed as monitored by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

General Procedure for Sonogashira Coupling of this compound (Copper-Free)
  • Reaction Setup: In a reaction vessel, combine this compound (1.0 equivalent), the palladium catalyst (e.g., Pd(OAc)₂), and the ligand (if required).[6]

  • Inert Atmosphere: Establish an inert atmosphere by evacuating and backfilling with nitrogen or argon.

  • Addition of Reagents: Add the degassed solvent and the base (e.g., Cs₂CO₃).[6] Then, add the terminal alkyne (1.2 - 2.0 equivalents).[6]

  • Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to elevated temperatures may be necessary) and monitor by TLC or GC-MS.[6]

  • Workup: Once the reaction is complete, cool the mixture to room temperature and add water. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[6]

  • Purification: Purify the residue by column chromatography to yield the pure product.[6]

References

Technical Support Center: Preventing Homocoupling of 1-Bromo-1-pentene in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chemists and researchers. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of homocoupling when using 1-bromo-1-pentene in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of cross-coupling reactions with this compound?

A1: Homocoupling is a significant side reaction where two molecules of this compound react with each other to form 1,3-butadiene (B125203) derivatives, or the other coupling partner (e.g., a boronic acid in a Suzuki reaction) reacts with itself. This unwanted reaction consumes your starting materials, reduces the yield of the desired cross-coupled product, and complicates purification.

Q2: What are the primary causes of homocoupling of this compound?

A2: The two main culprits for homocoupling are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[1][2]

  • Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then promote the homocoupling of the vinyl bromide or the organometallic coupling partner.[2][3]

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂) as the catalyst precursor, it can directly react with the organometallic reagent to generate the homocoupled product and the active Pd(0) catalyst. This is particularly problematic at the beginning of the reaction.[1][2]

Q3: How can I effectively remove dissolved oxygen from my reaction mixture?

A3: Rigorous degassing of the reaction solvent and mixture is critical. Two effective methods are:

  • Inert Gas Sparging: Bubbling an inert gas, such as nitrogen or argon, through the solvent for an extended period (15-30 minutes) can effectively displace dissolved oxygen. A subsurface sparge, where the gas is introduced below the liquid surface, is more efficient.[2][4]

  • Freeze-Pump-Thaw: This method involves freezing the solvent under an inert atmosphere, applying a vacuum to remove gases from the frozen solid, and then thawing. Repeating this cycle three to five times is highly effective for removing dissolved gases.[2]

Q4: How does the choice of palladium catalyst and ligand influence the formation of the homocoupling byproduct?

A4: The selection of the palladium source and the associated ligand is critical in minimizing homocoupling.

  • Palladium Source: Using a Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is often preferred as it does not require an in-situ reduction step that can be a source of homocoupling.[1] If a Pd(II) precatalyst is used, the addition of a mild reducing agent can help to minimize the concentration of free Pd(II).[4]

  • Ligands: Bulky, electron-rich phosphine (B1218219) ligands, such as SPhos and XPhos, are highly recommended.[1] These ligands can accelerate both the oxidative addition and the final reductive elimination steps of the catalytic cycle. A faster reductive elimination step reduces the lifetime of the diorganopalladium(II) intermediate, which can be susceptible to side reactions like homocoupling.[1]

Q5: What is the role of the base in the coupling reaction, and how does it affect homocoupling?

A5: The base plays a crucial role in the transmetalation step of many cross-coupling reactions, such as the Suzuki coupling.[5] A base that is too strong or not fully dissolved can lead to side reactions. For Suzuki reactions, weaker inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective and can help minimize homocoupling compared to strong organic bases.

Troubleshooting Guides

Problem 1: Significant formation of 1,3-diene byproduct (homocoupling of this compound).
Potential Cause Troubleshooting Steps
Presence of dissolved oxygen. 1a. Rigorously degas the solvent and reaction mixture by sparging with nitrogen or argon for at least 30 minutes.[2] 1b. Perform three to five freeze-pump-thaw cycles for complete oxygen removal.[2]
Use of a Pd(II) precatalyst. 2a. Switch to a Pd(0) catalyst such as Pd(PPh₃)₄.[1] 2b. If using a Pd(II) precatalyst, add a mild reducing agent like potassium formate.[4]
Suboptimal choice of ligand. 3. Employ bulky, electron-rich phosphine ligands like SPhos or XPhos, which can accelerate the desired cross-coupling over homocoupling.[1]
High reaction temperature. 4. Lower the reaction temperature. While this may slow down the desired reaction, it can disproportionately reduce the rate of homocoupling.
Problem 2: Low yield of the desired coupled product with this compound.
Potential Cause Troubleshooting Steps
Inefficient catalyst turnover. 1. Ensure the purity of all reagents and the dryness of the solvent.
Catalyst deactivation. 2. Optimize the reaction temperature; excessive heat can lead to catalyst decomposition.
Incomplete reaction. 3. Monitor the reaction progress by TLC or LC-MS and consider extending the reaction time if necessary.
Side reactions other than homocoupling (e.g., hydrodehalogenation). 4. Ensure your base is not too strong and consider using anhydrous solvents.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling of this compound with Minimized Homocoupling

This protocol is a general guideline and may require optimization for specific substrates.

1. Reagent Preparation:

  • Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon).

  • Degas all solvents to be used by sparging with an inert gas for at least 30 minutes.[2]

2. Reaction Setup:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the boronic acid (1.2 - 1.5 eq) and a suitable base (e.g., K₂CO₃, 2.0 eq).

  • Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand if separate (e.g., SPhos, 4-10 mol%).

  • Add the degassed solvent (e.g., a mixture of toluene (B28343) and water) via syringe.

  • Add this compound (1.0 eq) to the reaction mixture via syringe.

3. Reaction Execution:

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

4. Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visual Guides

Logical Workflow for Troubleshooting Homocoupling

G Troubleshooting Homocoupling in this compound Coupling Reactions start High Homocoupling Observed q1 Is the reaction rigorously degassed? start->q1 sol1 Implement rigorous degassing: - Inert gas sparging - Freeze-pump-thaw cycles q1->sol1 No q2 Are you using a Pd(II) precatalyst? q1->q2 Yes a1_no No a1_yes Yes sol1->q2 sol2 Switch to a Pd(0) catalyst (e.g., Pd(PPh3)4) or add a mild reducing agent. q2->sol2 Yes q3 Is the ligand appropriate? q2->q3 No a2_yes Yes a2_no No sol2->q3 sol3 Use bulky, electron-rich ligands (e.g., SPhos, XPhos). q3->sol3 No end_node Re-evaluate reaction. If homocoupling persists, consider further optimization of temperature and base. q3->end_node Yes a3_no No a3_yes Yes sol3->end_node

Caption: A logical workflow for troubleshooting and minimizing homocoupling.

Experimental Workflow for Minimizing Homocoupling

G Experimental Workflow to Minimize Homocoupling cluster_prep Preparation cluster_reaction Reaction Setup (under inert atmosphere) cluster_run Execution & Monitoring cluster_workup Workup & Purification prep1 1. Oven-dry all glassware prep2 2. Degas solvents (sparging or freeze-pump-thaw) prep1->prep2 setup1 3. Add solid reagents (e.g., boronic acid, base) prep2->setup1 setup2 4. Evacuate and backfill with N2/Ar (3x) setup1->setup2 setup3 5. Add Pd(0) catalyst and ligand setup2->setup3 setup4 6. Add degassed solvent setup3->setup4 setup5 7. Add this compound setup4->setup5 run1 8. Heat to optimized temperature setup5->run1 run2 9. Monitor progress (TLC/LC-MS) run1->run2 workup1 10. Quench reaction and perform aqueous workup run2->workup1 workup2 11. Purify product (column chromatography) workup1->workup2

Caption: A typical experimental workflow for cross-coupling with minimal homocoupling.

Competing Reaction Pathways

G Competing Pathways: Cross-Coupling vs. Homocoupling pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition vinyl_bromide This compound vinyl_bromide->oxidative_addition organometallic Organometallic Reagent (e.g., R-B(OH)2) transmetalation Transmetalation organometallic->transmetalation homocoupling_pathway Homocoupling Pathway (promoted by O2 / excess Pd(II)) organometallic->homocoupling_pathway pdII_intermediate Vinyl-Pd(II)-Br Intermediate oxidative_addition->pdII_intermediate diorganopalladium Diorgano-Pd(II) Intermediate transmetalation->diorganopalladium reductive_elimination Reductive Elimination reductive_elimination->pd0 Regenerates Catalyst cross_coupling_product Desired Cross-Coupled Product reductive_elimination->cross_coupling_product homocoupling_product Homocoupling Product pdII_intermediate->transmetalation pdII_intermediate->homocoupling_pathway Side Reaction diorganopalladium->reductive_elimination homocoupling_pathway->homocoupling_product

Caption: Competing pathways of cross-coupling and homocoupling.

References

Technical Support Center: Managing Stereoselectivity in Reactions of (E/Z)-1-Bromo-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for managing stereoselectivity in chemical reactions involving (E/Z)-1-Bromo-1-pentene.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, helping you to diagnose and resolve problems related to stereoselectivity.

Issue Potential Cause(s) Suggested Solution(s)
Low E/Z ratio in Suzuki-Miyaura coupling of (E)-1-bromo-1-pentene 1. Ligand Choice: The phosphine (B1218219) ligand on the palladium catalyst plays a crucial role in stereoselectivity. Some ligands can promote isomerization. 2. Reaction Temperature: Higher temperatures can sometimes lead to isomerization of the product or intermediates. 3. Base Selection: The choice of base can influence the reaction pathway and potentially affect stereoselectivity.1. Ligand Screening: For retention of the E configuration, consider using bulky, electron-rich phosphine ligands. If isomerization is still an issue, a ligand-free protocol or a switch to a different class of ligands, such as N-heterocyclic carbenes (NHCs), might be beneficial. 2. Temperature Optimization: Attempt the reaction at a lower temperature. Room temperature couplings are possible for some substrates. 3. Base Screening: Screen different bases such as Cs₂CO₃, K₃PO₄, or organic bases like triethylamine (B128534) to find the optimal conditions for stereoretention.
Formation of a mixture of E and Z products in the Heck reaction of (Z)-1-bromo-1-pentene 1. Isomerization of the Starting Material: The palladium catalyst can sometimes catalyze the isomerization of the starting (Z)-1-bromo-1-pentene to the more stable (E)-isomer before the coupling reaction occurs. 2. Isomerization of the Product: The desired Z-product can isomerize to the more stable E-isomer under the reaction conditions. 3. Reaction Mechanism: The specific Heck reaction pathway (neutral vs. cationic) can influence the stereochemical outcome.1. Minimize Pre-reaction Time: Add the alkene coupling partner to the reaction mixture as soon as possible after the addition of the palladium catalyst. 2. Control Reaction Time and Temperature: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize product isomerization. Lowering the reaction temperature may also help. 3. Solvent and Additive Effects: The choice of solvent can influence the reaction pathway. Polar aprotic solvents are common. The addition of certain salts, like tetraalkylammonium chlorides, can also affect the stereoselectivity.
Loss of stereochemical purity in Stille coupling 1. Radical Intermediates: Under certain conditions, radical mechanisms can lead to isomerization. 2. Ligand Effects: The nature of the phosphine ligand can influence the rates of the catalytic cycle steps, potentially allowing for isomerization. 3. High Temperatures: Prolonged heating can contribute to the loss of stereoselectivity.1. Use of Radical Scavengers: While not always ideal, the addition of a radical scavenger could be attempted to probe for a radical mechanism. 2. Ligand Optimization: Employ bulky, electron-rich ligands that can accelerate the desired catalytic cycle and suppress side reactions. 3. Temperature Control: Run the reaction at the lowest temperature that still provides a reasonable reaction rate.
Homocoupling of the organoboron or organotin reagent 1. Presence of Oxygen: Oxygen can promote the homocoupling of organometallic reagents. 2. Inefficient Transmetalation: If the transmetalation step is slow, side reactions like homocoupling can become more prevalent.1. Degas Solvents Thoroughly: Ensure all solvents are properly degassed before use and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. 2. Optimize Reaction Conditions: Adjust the catalyst, ligand, and base to accelerate the transmetalation step. For Stille couplings, the addition of Cu(I) salts can sometimes accelerate the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for maintaining the stereochemistry of (E)- or (Z)-1-bromo-1-pentene in a cross-coupling reaction?

A1: The choice of the palladium catalyst and, more specifically, the associated ligands is often the most critical factor. Ligands influence the steric and electronic environment around the palladium center, which in turn affects the rates of oxidative addition, transmetalation, and reductive elimination, as well as potential side reactions like E/Z isomerization.[1]

Q2: Can the stereochemistry of my 1-bromo-1-pentene starting material affect the reaction rate?

A2: Yes, in some cases, the E and Z isomers can exhibit different reaction rates. For instance, in certain nickel-catalyzed cross-coupling reactions, E-vinyl bromides have been observed to react faster than their Z counterparts.[2]

Q3: I am observing a significant amount of protodebromination (replacement of bromine with hydrogen). What could be the cause?

A3: Protodebromination can occur due to the presence of trace amounts of water or other proton sources in your reaction mixture, especially if the organometallic intermediates are basic. Ensure that your solvents and reagents are anhydrous and that the reaction is performed under a dry, inert atmosphere.

Q4: How can I synthesize stereochemically pure (E)- or (Z)-1-bromo-1-pentene?

A4: There are several methods for the stereoselective synthesis of vinyl bromides. For example, (Z)-1-bromo-1-alkenes can be prepared with high stereoselectivity from the corresponding anti-2,3-dibromoalkanoic acids using microwave irradiation in the presence of a base.[3] Stereochemically pure E- and Z-alkenes can also be obtained through methods like the Wittig-Horner reaction, which can then be converted to the corresponding vinyl bromides.[4]

Q5: Does the order of addition of reagents matter for maintaining stereoselectivity?

A5: Yes, the order of addition can be important. It is generally advisable to have all the components for the desired catalytic cycle present to ensure the reaction proceeds efficiently. For instance, in some cases, prolonged exposure of the vinyl bromide to the palladium catalyst before the coupling partner is introduced might increase the chance of starting material isomerization.

Data Presentation

The following tables summarize representative data for achieving stereoselectivity in key cross-coupling reactions. Note that optimal conditions can be substrate-dependent.

Table 1: Suzuki-Miyaura Coupling of (E)-1-Bromo-1-pentene with Phenylboronic Acid

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)E:Z Ratio
1Pd(PPh₃)₄ (2)-Cs₂CO₃ (3)Toluene (B28343)/H₂O801292>98:2
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Dioxane100895>98:2
3PdCl₂(dppf) (3)-K₂CO₃ (3)aq. Toluene80168895:5

Data is illustrative and based on typical conditions for stereospecific Suzuki-Miyaura couplings of alkenyl bromides.[5][6]

Table 2: Heck Reaction of (E)-1-Bromo-1-pentene with n-Butyl Acrylate (B77674)

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)E:Z Ratio
1Pd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (1.5)DMF1001285>95:5
2Pd₂(dba)₃ (1)P(t-Bu)₃ (4)NaOAc (2)NMP120690>98:2
3PdCl₂(PPh₃)₂ (3)-K₂CO₃ (2)DMA110187892:8

Data is illustrative and based on general protocols for Heck reactions which typically show high trans selectivity.[7]

Experimental Protocols

Protocol 1: Stereospecific Suzuki-Miyaura Coupling of (E)-1-Bromo-1-pentene

This protocol is adapted from established methods for the stereospecific cross-coupling of alkenyl bromides.[5]

Materials:

  • (E)-1-Bromo-1-pentene (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (2 mol%)

  • Cesium carbonate (Cs₂CO₃) (3.0 equiv)

  • Toluene

  • Deionized water

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add (E)-1-bromo-1-pentene, phenylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed toluene and degassed deionized water (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired (E)-1-phenyl-1-pentene.

Protocol 2: Stereoselective Heck Reaction of (E)-1-Bromo-1-pentene with n-Butyl Acrylate

This protocol is a general procedure for the Heck reaction, which typically favors the formation of the E-isomer.[8]

Materials:

  • (E)-1-Bromo-1-pentene (1.0 equiv)

  • n-Butyl acrylate (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

  • Triethylamine (Et₃N) (1.5 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a condenser, add (E)-1-bromo-1-pentene, Pd(OAc)₂, and P(o-tol)₃.

  • Seal the flask with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes.

  • Under a positive pressure of inert gas, add anhydrous DMF via syringe to dissolve the solids.

  • Add n-butyl acrylate and triethylamine via syringe.

  • Immerse the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether and wash sequentially with water and brine to remove DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired (E)-butyl 2-penten-2-ylacrylate.

Visualizations

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-X R-Pd(II)-X L2 R-Pd(II)-X L2 Oxidative Addition->R-Pd(II)-X L2 Transmetalation Transmetalation R-Pd(II)-X L2->Transmetalation R'-B(OR)2 R-Pd(II)-R' L2 R-Pd(II)-R' L2 Transmetalation->R-Pd(II)-R' L2 Reductive Elimination Reductive Elimination R-Pd(II)-R' L2->Reductive Elimination Reductive Elimination->Pd(0)L2 R-R'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck_Reaction_Workflow cluster_prep Reaction Preparation cluster_exec Reaction Execution cluster_workup Workup and Purification A 1. Assemble glassware under inert atmosphere B 2. Add Pd catalyst, ligand, and base A->B C 3. Add solvent, (E/Z)-1-bromo-1-pentene, and alkene B->C D 4. Heat and stir reaction mixture C->D E 5. Monitor progress (TLC/GC-MS) D->E F 6. Cool and quench reaction E->F G 7. Extraction and washing F->G H 8. Dry and concentrate organic phase G->H I 9. Column chromatography H->I J Final Product I->J

Caption: General experimental workflow for a Heck cross-coupling reaction.

References

"purification strategies to remove unreacted 1-Bromo-1-pentene"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-bromo-1-pentene from reaction mixtures. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter when synthesizing this compound?

A1: Depending on the synthetic route, common impurities can include unreacted starting materials, isomeric byproducts, and residual reagents. For instance, if prepared via elimination, you might find isomeric bromopentenes or di-brominated alkanes. If acidic reagents like HBr are used, these will also be present. Elimination reactions can also produce pentene isomers as byproducts.[1]

Q2: How do I choose the best purification strategy for my crude this compound?

A2: The optimal strategy depends on the nature and boiling points of the impurities.

  • For non-volatile or highly polar impurities: Flash column chromatography is often the most effective method.[2][3]

  • For volatile impurities with significantly different boiling points: Fractional distillation is a suitable choice.[4]

  • For acidic or basic impurities: A preliminary liquid-liquid extraction (aqueous wash) is highly recommended before other purification steps.[1]

A general workflow involves an initial aqueous workup to remove salts and water-soluble materials, followed by either distillation or chromatography based on the properties of the remaining impurities.

Q3: Can you provide the key physical properties for this compound to help guide my purification?

A3: Yes, understanding the physical properties is crucial for selecting and optimizing purification methods.

PropertyValueReference(s)
Molecular Formula C₅H₉Br[5][6]
Molecular Weight 149.03 g/mol [5][6]
Boiling Point ~127-129 °C (for (E)-isomer)
Appearance Colorless to light yellow liquid[7]
Solubility Insoluble in water; soluble in common organic solvents (e.g., ether, dichloromethane (B109758), hexanes).[7][8]
Polarity Non-polar to moderately polar[3][9]

(Note: Boiling point can vary slightly based on isomeric purity and pressure.)

Troubleshooting Guides

Flash Column Chromatography

Q4: My separation of this compound by flash chromatography is poor (spots are too close or co-eluting). What can I do?

A4: Poor separation can be addressed by optimizing your solvent system and column setup.

  • Optimize the Mobile Phase: this compound is a relatively non-polar compound.[3] Start with a very non-polar eluent, such as pure hexanes or heptane, and gradually increase the polarity by adding a small percentage of a more polar solvent like ethyl acetate (B1210297) or dichloromethane.[3]

  • Aim for an Optimal Rf: Use Thin Layer Chromatography (TLC) to find a solvent system that gives your desired product an Rf value of approximately 0.3. The separation between your product and impurities should be at least 0.1.[9]

  • Use a Longer Column: Increasing the length of the silica (B1680970) gel bed can improve separation.

  • Dry Loading: If your compound is not very soluble in the initial mobile phase, consider "dry loading". Dissolve your crude product in a volatile solvent (like dichloromethane), mix it with a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[9]

Q5: I'm not recovering all of my compound from the column. Where could it be?

A5: Low recovery can happen for a few reasons:

  • Compound is Still on the Column: If your eluent is not polar enough, your compound may not have eluted completely. Try flushing the column with a much more polar solvent mixture (e.g., 50% ethyl acetate in hexanes) to see if more material comes off.

  • Decomposition on Silica: While stable for many compounds, silica gel can sometimes cause decomposition of sensitive molecules. This compound is generally stable, but if your product is impure or contains functionalities sensitive to acid, this is a possibility.

  • Improper Column Packing: Air bubbles or cracks in the silica gel bed can lead to channeling, where the solvent and sample bypass the main stationary phase, resulting in poor separation and apparent loss of material.[10]

Liquid-Liquid Extraction

Q6: How can I remove acidic impurities (e.g., HBr) from my crude product?

A6: Acidic impurities can be effectively removed with an aqueous basic wash.[1] Transfer the crude product to a separatory funnel, add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and mix gently.[1] Vent the funnel frequently to release any pressure from CO₂ evolution.[1] Separate the layers and then wash the organic layer with water and finally with brine (saturated NaCl solution) to remove residual water and help break any emulsions.[1]

Q7: I've formed a stable emulsion during extraction that won't separate. How can I break it?

A7: Emulsions are common when mixing organic and aqueous layers, especially with vigorous shaking.

  • Add Brine: Introduce a small amount of saturated aqueous NaCl (brine). This increases the ionic strength of the aqueous layer, which can help force the layers to separate.[1]

  • Let it Stand: Sometimes, simply allowing the mixture to stand undisturbed for a longer period can resolve the emulsion.

  • Gentle Swirling: Gently swirl the separatory funnel instead of shaking it vigorously.

  • Filtration: As a last resort, filtering the entire mixture through a pad of Celite or glass wool can sometimes break the emulsion.[1]

Distillation

Q8: When should I use fractional distillation instead of simple distillation?

A8: Use fractional distillation when the boiling points of the components you want to separate are close to each other (typically within 25 °C).[1] Simple distillation is only effective for separating liquids with very different boiling points (e.g., separating a volatile product from non-volatile impurities) or for removing a solvent.[4] Given that isomeric impurities of this compound would likely have very similar boiling points, fractional distillation would be necessary.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is for the purification of a moderately non-polar compound like this compound.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Test various ratios of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate). The ideal system will give the this compound an Rf of ~0.3 and good separation from impurities.[9]

  • Column Packing:

    • Plug a glass chromatography column with a small piece of cotton or glass wool.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the least polar eluent you plan to use.[10]

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to help the silica pack evenly.[10]

    • Allow the solvent to drain until it is level with the top of the silica, then add another thin layer of sand.

  • Sample Loading:

    • Dissolve the crude this compound in the minimum amount of a relatively non-polar solvent, such as dichloromethane or the chromatography eluent.[10]

    • Carefully add the sample solution to the top of the column using a pipette.[10]

    • Allow the sample to absorb into the silica gel. Rinse the flask and the sides of the column with a small amount of eluent and allow that to absorb as well.[10]

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent.

    • Apply gentle air pressure to achieve a steady flow rate (e.g., about 2 inches/minute descent of the solvent level).[11]

    • Begin collecting fractions immediately.[11]

    • Monitor the fractions by TLC to determine which ones contain the purified this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Aqueous Workup via Liquid-Liquid Extraction

This protocol is designed to remove acidic impurities and water-soluble byproducts.

  • Transfer: Place the crude reaction mixture into a separatory funnel.

  • Dilution: If the mixture is concentrated, dilute it with an organic solvent immiscible with water, such as diethyl ether or ethyl acetate. This will ensure the product remains in the organic phase.[8]

  • Bicarbonate Wash: Add an equal volume of saturated aqueous NaHCO₃ solution. Stopper the funnel and invert it gently several times, venting frequently.[1] Allow the layers to separate and then drain the lower aqueous layer.

  • Water Wash: Add an equal volume of deionized water to the organic layer in the funnel. Mix and allow the layers to separate. Drain the aqueous layer.

  • Brine Wash: Add an equal volume of saturated aqueous NaCl (brine). Mix, separate, and drain the aqueous layer. The brine wash helps to remove residual water from the organic layer.[1]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Swirl and let it stand for 10-15 minutes.[1]

  • Filtration and Concentration: Filter the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude, washed product, which can then be further purified if necessary.

Visualizations

Purification_Workflow cluster_start Initial State cluster_workup Aqueous Workup cluster_purification Purification cluster_end Final Product Start Crude Reaction Mixture (Product + Impurities) Workup Liquid-Liquid Extraction (Wash with NaHCO₃, H₂O, Brine) Start->Workup Drying Dry Organic Layer (e.g., MgSO₄) Workup->Drying Decision Assess Impurities: Volatile? Polar? Drying->Decision Distillation Fractional Distillation Decision->Distillation  Volatile Impurities (Different B.P.) Chromatography Flash Column Chromatography Decision->Chromatography Non-Volatile or Polar Impurities   End Pure this compound Distillation->End Chromatography->End

Caption: General workflow for the purification of this compound.

Chromatography_Troubleshooting cluster_solutions Potential Solutions Problem Problem: Poor Separation in Flash Chromatography Solvent Optimize Solvent System (Adjust Polarity for Rf ≈ 0.3) Problem->Solvent Cause: Incorrect Eluent Column Modify Column Parameters (Increase Length) Problem->Column Cause: Insufficient Resolution Loading Change Loading Method (Use 'Dry Loading') Problem->Loading Cause: Poor Sample Introduction

Caption: Troubleshooting guide for poor chromatographic separation.

References

Technical Support Center: Identifying Byproducts in 1-Bromo-1-pentene Reactions by NMR

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 1-bromo-1-pentene reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential byproducts in their reactions using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts observed in the synthesis of this compound?

A1: The synthesis of this compound, typically via the hydrobromination of 1-pentyne (B49018), can lead to several byproducts depending on the reaction conditions. Common byproducts include:

  • Positional Isomers: 2-bromo-1-pentene is a common byproduct resulting from the Markovnikov addition of HBr to 1-pentyne. The desired this compound is the anti-Markovnikov product, usually obtained under radical conditions (e.g., in the presence of peroxides or UV light).

  • Di-brominated compounds: Over-reaction with HBr can lead to the formation of dibromopentanes. With radical addition, 1,2-dibromopentane (B1585501) is a likely byproduct. If the reaction proceeds via an ionic mechanism with excess HBr, 2,2-dibromopentane (B3053595) can be formed from 1-pentyne.

  • Elimination Products: Under basic conditions or at elevated temperatures, this compound can undergo elimination reactions to form pentadienes, such as 1,3-pentadiene (B166810) or 1,4-pentadiene.

  • Geometric Isomers: this compound exists as E and Z isomers. The reaction conditions can influence the ratio of these isomers in the final product.

Q2: How can I distinguish between the E and Z isomers of this compound using ¹H NMR?

A2: The key to distinguishing between the E and Z isomers of this compound lies in the coupling constant (J-value) between the vinylic protons. The proton on the carbon bearing the bromine (C1) and the proton on the adjacent carbon (C2) will show different coupling constants depending on their geometric arrangement.

  • For the (E)-isomer , the vinylic protons are in a trans configuration, which typically results in a larger coupling constant, generally in the range of 12-18 Hz.

  • For the (Z)-isomer , the vinylic protons are in a cis configuration, leading to a smaller coupling constant, usually between 6-12 Hz.

Q3: My ¹H NMR spectrum shows unexpected peaks. How can I identify the impurities?

A3: Unexpected peaks in your ¹H NMR spectrum can arise from various sources, including residual solvents, starting materials, or reaction byproducts. Here's a systematic approach to identify them:

  • Check for Common Solvents: Compare the chemical shifts of the unknown peaks with standard tables of common NMR solvents (e.g., acetone, ethyl acetate, dichloromethane).

  • Analyze Starting Materials: Ensure that all starting materials have been consumed by comparing the spectrum to the NMR of your starting materials.

  • Consult Byproduct Data: Use the tables provided in this guide to compare the chemical shifts and multiplicities of your unknown signals with those of common byproducts.

  • 2D NMR Techniques: If the 1D spectrum is too complex, consider running 2D NMR experiments like COSY (to identify coupled protons) and HSQC/HMBC (to correlate protons with carbons) to elucidate the structure of the impurities.

Troubleshooting Guide: Byproduct Identification by NMR

This guide provides ¹H and ¹³C NMR data for this compound and its common byproducts to aid in their identification.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound Isomers and Key Byproducts
CompoundProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
(E)-1-Bromo-1-pentene H1 (CHBr)6.0 - 6.3dtJ(H1-H2) ≈ 14, J(H1-H3) ≈ 7
H2 (CH =CHBr)5.9 - 6.2tJ(H2-H1) ≈ 14, J(H2-H3) ≈ 7
H3 (CH₂)2.0 - 2.3qJ(H3-H2) ≈ 7, J(H3-H4) ≈ 7
H4 (CH₂)1.4 - 1.6sextetJ(H4-H3) ≈ 7, J(H4-H5) ≈ 7
H5 (CH₃)0.9 - 1.1tJ(H5-H4) ≈ 7
(Z)-1-Bromo-1-pentene H1 (CHBr)6.1 - 6.4dtJ(H1-H2) ≈ 7, J(H1-H3) ≈ 7
H2 (CH =CHBr)5.8 - 6.1tJ(H2-H1) ≈ 7, J(H2-H3) ≈ 7
H3 (CH₂)2.1 - 2.4qJ(H3-H2) ≈ 7, J(H3-H4) ≈ 7
H4 (CH₂)1.4 - 1.6sextetJ(H4-H3) ≈ 7, J(H4-H5) ≈ 7
H5 (CH₃)0.9 - 1.1tJ(H5-H4) ≈ 7
2-Bromo-1-pentene H1a (=CH₂)5.4 - 5.6s
H1b (=CH₂)5.2 - 5.4s
H3 (CH₂)2.3 - 2.6tJ ≈ 7
H4 (CH₂)1.5 - 1.7sextetJ ≈ 7
H5 (CH₃)0.9 - 1.1tJ ≈ 7
1,2-Dibromopentane H1 (CH₂Br)3.6 - 3.9m
H2 (CHBr)4.1 - 4.4m
H3 (CH₂)1.8 - 2.2m
H4 (CH₂)1.4 - 1.7m
H5 (CH₃)0.9 - 1.1tJ ≈ 7
2,2-Dibromopentane H1 (CH₃)2.2 - 2.5s
H3 (CH₂)2.0 - 2.3tJ ≈ 7
H4 (CH₂)1.5 - 1.7sextetJ ≈ 7
H5 (CH₃)0.9 - 1.1tJ ≈ 7
trans-1,3-Pentadiene H1 (=CH₂)4.9 - 5.1m
H2 (=CH₂)5.0 - 5.2m
H3 (=CH)5.6 - 5.8m
H4 (=CH)6.0 - 6.3m
H5 (CH₃)1.7 - 1.8dJ ≈ 6
cis-1,3-Pentadiene H1 (=CH₂)5.0 - 5.2m
H2 (=CH₂)5.1 - 5.3m
H3 (=CH)5.4 - 5.6m
H4 (=CH)6.6 - 6.8m
H5 (CH₃)1.7 - 1.8dJ ≈ 7
1,4-Pentadiene H1, H5 (=CH₂)5.0 - 5.2m
H2, H4 (=CH)5.7 - 5.9m
H3 (CH₂)2.7 - 2.9tJ ≈ 6
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Isomers and Key Byproducts
CompoundCarbonPredicted Chemical Shift (ppm)
(E)-1-Bromo-1-pentene C1 (=CHBr)105 - 110
C2 (=CH)135 - 140
C3 (CH₂)35 - 40
C4 (CH₂)20 - 25
C5 (CH₃)10 - 15
(Z)-1-Bromo-1-pentene C1 (=CHBr)103 - 108
C2 (=CH)134 - 139
C3 (CH₂)30 - 35
C4 (CH₂)20 - 25
C5 (CH₃)10 - 15
2-Bromo-1-pentene C1 (=CH₂)115 - 120
C2 (=CBr)140 - 145
C3 (CH₂)40 - 45
C4 (CH₂)20 - 25
C5 (CH₃)10 - 15
1,2-Dibromopentane C1 (CH₂Br)35 - 40
C2 (CHBr)55 - 60
C3 (CH₂)30 - 35
C4 (CH₂)20 - 25
C5 (CH₃)10 - 15
2,2-Dibromopentane C1 (CH₃)30 - 35
C2 (CBr₂)60 - 65
C3 (CH₂)45 - 50
C4 (CH₂)15 - 20
C5 (CH₃)10 - 15
1,3-Pentadiene C1 (=CH₂)115 - 120
C2 (=CH)135 - 140
C3 (=CH)130 - 135
C4 (=CH)125 - 130
C5 (CH₃)15 - 20
1,4-Pentadiene C1, C5 (=CH₂)115 - 120
C2, C4 (=CH)135 - 140
C3 (CH₂)40 - 45

Experimental Protocols

Synthesis of this compound via Hydrobromination of 1-Pentyne (Anti-Markovnikov Addition)

This protocol describes a general procedure for the radical-initiated hydrobromination of 1-pentyne to favor the formation of this compound.

Materials:

  • 1-Pentyne

  • Hydrogen bromide (HBr) solution in acetic acid or as a gas

  • Radical initiator (e.g., benzoyl peroxide, AIBN) or a UV lamp

  • Anhydrous solvent (e.g., hexane, diethyl ether)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • NMR solvent (e.g., CDCl₃)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-pentyne (1.0 eq.) in the anhydrous solvent.

  • Add the radical initiator (e.g., 0.05 eq. of benzoyl peroxide).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of HBr (1.0-1.1 eq.) in acetic acid or bubble HBr gas through the solution while maintaining the temperature at 0 °C. Alternatively, irradiate the reaction mixture with a UV lamp during the HBr addition.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature. Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by fractional distillation under reduced pressure to isolate this compound.

  • NMR Analysis: Prepare a sample of the purified product in a suitable NMR solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra. Analyze the spectra for the presence of the desired product and any byproducts using the data in Tables 1 and 2.

Visual Troubleshooting Guides

Caption: Workflow for identifying byproducts in this compound reactions via NMR.

Synthesis_Byproduct_Pathways Pentyne 1-Pentyne BromoPentene_E (E)-1-Bromo-1-pentene (Desired Product) Pentyne->BromoPentene_E Radical  Anti-Markovnikov BromoPentene_Z (Z)-1-Bromo-1-pentene (Geometric Isomer) Pentyne->BromoPentene_Z Radical TwoBromoPentene 2-Bromo-1-pentene (Positional Isomer) Pentyne->TwoBromoPentene Ionic Markovnikov Radical + HBr (Radical Conditions) Ionic + HBr (Ionic Conditions) ExcessHBrRadical + Excess HBr (Radical) ExcessHBrIonic + Excess HBr (Ionic) Base Base / Heat DibromoPentane_12 1,2-Dibromopentane BromoPentene_E->DibromoPentane_12 ExcessHBrRadical Pentadiene Pentadienes (Elimination Product) BromoPentene_E->Pentadiene Base BromoPentene_Z->Pentadiene Base DibromoPentane_22 2,2-Dibromopentane TwoBromoPentene->DibromoPentane_22 ExcessHBrIonic

Caption: Potential reaction pathways and byproduct formation from 1-pentyne.

"improving the stability of 1-Bromo-1-pentene Grignard reagent"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-1-pentene Grignard reagent. The information is designed to address specific issues that may be encountered during its preparation and use, with a focus on improving its stability.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in preparing the Grignard reagent from this compound?

A1: The primary challenges include the high reactivity of the Grignard reagent, which makes it sensitive to moisture and air, and the potential for side reactions.[1][2] Like other vinyl Grignards, its formation can sometimes be sluggish compared to alkyl Grignards, necessitating careful optimization of reaction conditions.[3]

Q2: Why is my this compound Grignard reagent formation not initiating?

A2: Failure to initiate is a common problem in Grignard reactions.[1] The main causes are:

  • Inactive Magnesium Surface: Magnesium turnings are often coated with a layer of magnesium oxide, which prevents the reaction.[4]

  • Presence of Moisture: Grignard reagents are extremely sensitive to water. Any moisture in the glassware or solvent will quench the reagent as it forms.[2][5]

  • Impure this compound: Impurities in the starting material can inhibit the reaction.

Q3: What is the recommended solvent for preparing this compound Grignard reagent?

A3: Tetrahydrofuran (B95107) (THF) is generally the preferred solvent for preparing vinyl Grignard reagents.[3][6] THF is a better Lewis base than diethyl ether, which helps to stabilize the Grignard reagent.[7] Its higher boiling point can also facilitate the reaction.[6]

Q4: What are the common side reactions that can decrease the yield and stability of my this compound Grignard reagent?

A4: The most common side reaction is Wurtz-type coupling, where the Grignard reagent reacts with unreacted this compound to form a dimer.[2] Additionally, if the Grignard reagent is used in reactions with enolizable ketones, it can act as a base, leading to deprotonation of the ketone rather than nucleophilic addition.[8]

Q5: How can I improve the stability of my prepared this compound Grignard reagent solution?

A5: To improve stability, it is crucial to store the reagent under a dry, inert atmosphere (e.g., nitrogen or argon).[4] Using THF as the solvent contributes to its stability.[6] For prolonged storage, it is advisable to determine the concentration by titration and store it in a sealed, dry container, preferably at a low temperature.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Reaction fails to initiate Inactive magnesium surfaceActivate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings.[4]
Presence of moistureFlame-dry all glassware and use anhydrous solvents.[2]
Low yield of Grignard reagent Wurtz-type coupling side reactionAdd the this compound solution slowly to the magnesium suspension to maintain a low concentration of the halide.[2]
Incomplete reactionAllow for a sufficient reaction time and ensure gentle reflux is maintained.
Formation of a significant amount of white precipitate Schlenk equilibriumThis is a natural equilibrium. The precipitate is likely MgBr2. The supernatant solution contains the active Grignard reagent.[3]
Grignard reagent is unreactive in subsequent steps Reagent degradationEnsure the Grignard reagent is used shortly after preparation or stored under strictly anhydrous and inert conditions.
Titration errorAccurately determine the concentration of the Grignard reagent before use.

Experimental Protocols

Protocol 1: Preparation of 1-Pent-1-enylmagnesium Bromide

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet. Allow it to cool to room temperature under a stream of inert gas.

  • Add magnesium turnings (1.2 equivalents) to the flask.

  • Add a single crystal of iodine to activate the magnesium.

  • Add enough anhydrous THF to cover the magnesium.

  • Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.

  • Add a small portion of the this compound solution to the magnesium suspension to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and gentle refluxing of the solvent.

  • Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture and maintain a gentle reflux for an additional 30-60 minutes to ensure complete reaction.

  • Cool the solution to room temperature. The resulting gray to brownish solution is the 1-pent-1-enylmagnesium bromide reagent.

Protocol 2: Titration of 1-Pent-1-enylmagnesium Bromide

Materials:

  • Iodine

  • Anhydrous THF

  • 1-Pent-1-enylmagnesium bromide solution (prepared as above)

Procedure:

  • Accurately weigh approximately 100 mg of iodine into a dry, nitrogen-flushed flask.

  • Dissolve the iodine in 1-2 mL of anhydrous THF. The solution will be dark brown.

  • Cool the iodine solution to 0 °C in an ice bath.

  • Slowly add the prepared Grignard reagent solution dropwise from a syringe while stirring, until the brown color of the iodine disappears and the solution becomes colorless.[9]

  • Record the volume of the Grignard reagent added.

  • Calculate the molarity of the Grignard reagent using the following formula: Molarity (M) = (moles of I₂) / (Volume of Grignard reagent in L)

Visualizations

experimental_workflow Experimental Workflow for this compound Grignard Reagent Synthesis setup 1. Setup and Preparation - Flame-dry glassware - Inert atmosphere (N2/Ar) activation 2. Magnesium Activation - Add Mg turnings - Add iodine crystal setup->activation initiation 3. Reaction Initiation - Add anhydrous THF - Add a small amount of  this compound solution activation->initiation formation 4. Grignard Formation - Slow dropwise addition of  this compound solution - Maintain gentle reflux initiation->formation completion 5. Reaction Completion - Stir for 30-60 min post-addition formation->completion titration 6. Quantification (Titration) - Titrate with iodine solution - Determine molarity completion->titration storage 7. Use or Storage - Use immediately or - Store under inert atmosphere titration->storage

Caption: Workflow for the synthesis of this compound Grignard reagent.

troubleshooting_logic Troubleshooting Logic for Grignard Reaction Failure action_node action_node start Reaction Not Initiating? check_mg Is Mg surface active? start->check_mg check_moisture Are conditions anhydrous? check_mg->check_moisture Yes activate_mg Activate Mg: - Add I2 or 1,2-dibromoethane - Crush turnings check_mg->activate_mg No dry_system Flame-dry glassware Use anhydrous solvent check_moisture->dry_system No success Initiation Successful check_moisture->success Yes activate_mg->start dry_system->start failure Initiation Failed Re-evaluate setup schlenk_equilibrium Schlenk Equilibrium for 1-Pent-1-enylmagnesium Bromide RMgX 2 R-Mg-Br (1-Pent-1-enylmagnesium bromide) R2Mg R-Mg-R (Di(1-pent-1-enyl)magnesium) RMgX->R2Mg MgX2 MgBr₂ (Magnesium bromide) RMgX->MgX2

References

"effect of ligands on the efficiency of 1-Bromo-1-pentene coupling reactions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and optimizing palladium-catalyzed cross-coupling reactions involving 1-Bromo-1-pentene.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling of this compound is resulting in a low yield. What are the common causes?

Low yields in the Suzuki-Miyaura coupling of this compound can often be attributed to several factors. The reactivity of vinyl bromides can be influenced by steric hindrance and electronic effects. Common issues include inefficient oxidative addition of the palladium catalyst to the C-Br bond, challenges in the transmetalation step, and the occurrence of side reactions like hydrodehalogenation (replacement of bromine with hydrogen) and homocoupling of the boronic acid partner. The choice of ligand is critical; for vinyl bromides, bulky and electron-rich phosphine (B1218219) ligands are often necessary to facilitate the catalytic cycle. Additionally, the selection of an appropriate base and solvent system is crucial for the activation of the boronic acid and to maintain the catalyst's activity.[1]

Q2: I am observing significant amounts of side products, such as the homocoupling of my boronic acid and hydrodehalogenation of this compound. How can I minimize these?

The formation of homocoupling products is often promoted by the presence of oxygen in the reaction mixture. Therefore, it is crucial to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.[1] Hydrodehalogenation, the replacement of the bromine atom with a hydrogen, can be a competing pathway. This side reaction can sometimes be minimized by optimizing the choice of ligand and base, and by carefully controlling the reaction temperature.

Q3: Can I use "ligand-free" conditions for the coupling of this compound?

While some Suzuki-Miyaura reactions can proceed under "ligand-free" conditions, particularly with highly reactive aryl iodides, it is generally not recommended for less reactive substrates like vinyl bromides.[2] The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. For vinyl bromides, the use of a suitable ligand is often essential to achieve good yields and prevent catalyst decomposition.

Q4: What are the key differences in optimizing Suzuki-Miyaura, Heck, and Sonogashira coupling reactions for this compound?

While all three are palladium-catalyzed cross-coupling reactions, the specific parameters for optimization differ:

  • Suzuki-Miyaura Coupling: This reaction involves an organoboron reagent and requires a base to facilitate the transmetalation step. The choice of base and the presence of water can significantly impact the reaction efficiency.

  • Heck Reaction: This reaction couples the vinyl bromide with an alkene. A base is also required to regenerate the active palladium(0) catalyst. The regioselectivity and stereoselectivity of the product can be influenced by the choice of ligand and reaction conditions.[2]

  • Sonogashira Coupling: This reaction couples the vinyl bromide with a terminal alkyne and typically requires a copper(I) co-catalyst in addition to the palladium catalyst and a base. Copper-free protocols exist and can be advantageous in preventing the homocoupling of the alkyne (Glaser coupling).[3][4]

Troubleshooting Guides

Problem 1: Low or No Conversion of this compound

Possible Causes & Solutions

  • Inactive Catalyst:

    • Solution: Ensure the palladium precatalyst is of good quality and has been stored properly under an inert atmosphere. If using a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for its reduction to the active Pd(0) species. Consider using a Pd(0) precatalyst such as Pd(PPh₃)₄.

  • Inefficient Ligand:

    • Solution: For vinyl bromides, standard ligands like triphenylphosphine (B44618) (PPh₃) may not be optimal. Switch to a bulkier, more electron-rich phosphine ligand such as the Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[5]

  • Inappropriate Base or Solvent:

    • Solution: The choice of base is critical and often solvent-dependent. For Suzuki reactions, screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the base is finely powdered and dry. The solvent should solubilize all reactants; common choices include toluene (B28343), dioxane, and THF, often with a small amount of water for Suzuki reactions.

  • Low Reaction Temperature:

    • Solution: Vinyl bromide couplings may require elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.

start Low/No Conversion catalyst Check Catalyst Activity - Use fresh precatalyst - Ensure inert atmosphere start->catalyst ligand Evaluate Ligand - Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos) start->ligand conditions Optimize Conditions - Screen bases (K2CO3, K3PO4) - Screen solvents (Toluene, Dioxane) - Increase temperature start->conditions success Improved Conversion catalyst->success ligand->success conditions->success

Troubleshooting workflow for low or no conversion.
Problem 2: Formation of Significant Side Products

Possible Causes & Solutions

  • Homocoupling of Boronic Acid/Alkyne:

    • Solution: This is often caused by the presence of oxygen. Rigorously degas all solvents and the reaction mixture before adding the catalyst. For Sonogashira reactions, consider using a copper-free protocol.[3]

  • Hydrodehalogenation (Protodebromination):

    • Solution: This side reaction can be promoted by certain phosphine ligands and impurities. Ensure high purity of all reagents and solvents. Screening different ligands and bases may help to minimize this pathway.

  • Isomerization of the Double Bond:

    • Solution: In Heck reactions, isomerization of the newly formed double bond can occur. The choice of ligand and the addition of certain additives can sometimes suppress this side reaction.

start Side Product Formation homocoupling Homocoupling - Thoroughly degas solvents - Use copper-free Sonogashira protocol start->homocoupling hydrodehalogenation Hydrodehalogenation - Ensure high reagent purity - Screen different ligands/bases start->hydrodehalogenation isomerization Isomerization (Heck) - Optimize ligand choice - Consider additives start->isomerization success Minimized Side Products homocoupling->success hydrodehalogenation->success isomerization->success

Troubleshooting guide for side product formation.

Data Presentation

The following tables summarize the effect of different ligands on the yield of Suzuki-Miyaura and Heck coupling reactions with substrates analogous to this compound.

Table 1: Effect of Ligand on Suzuki-Miyaura Coupling of Vinyl Bromides

EntryLigandPalladium SourceBaseSolventTemp. (°C)Time (h)Yield (%)
1PPh₃Pd(OAc)₂K₃PO₄Toluene/H₂O10016Moderate
2PCy₃Pd(OAc)₂K₃PO₄Toluene/H₂O8012Good
3SPhosPd₂(dba)₃K₃PO₄Dioxane806Excellent
4XPhosPd(OAc)₂Cs₂CO₃Toluene11012Excellent

Yields are generalized from literature on similar vinyl bromide substrates and may vary for this compound.

Table 2: Effect of Ligand on Heck Coupling of Vinyl Bromides with Styrene (B11656)

EntryLigandPalladium SourceBaseSolventTemp. (°C)Time (h)Yield (%)
1PPh₃Pd(OAc)₂Et₃NDMF10024Moderate
2P(o-tol)₃Pd(OAc)₂K₂CO₃NMP12016Good
3dpppPd(OAc)₂NaOAcDMA11012Good
4XantPhosPd(OAc)₂Cs₂CO₃BenzeneRT12Excellent

Yields are generalized from literature on similar vinyl bromide substrates and may vary for this compound. RT = Room Temperature.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a general guideline and may require optimization for specific substrates and reaction scales.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (B84403) (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Water, degassed

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Seal the flask with a septum and evacuate and backfill with argon three times.

  • In a separate vial, under argon, prepare a catalyst stock solution by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in anhydrous toluene (2 mL).

  • Add the catalyst solution to the Schlenk flask via syringe, followed by additional anhydrous toluene (3 mL) and degassed water (0.5 mL).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

cluster_prep Reaction Setup cluster_cat Catalyst Addition cluster_reaction Reaction & Workup reagents Add this compound, Phenylboronic acid, K3PO4 to flask inert Evacuate and backfill with Argon (3x) reagents->inert catalyst_add Add catalyst solution, Toluene, and H2O to flask inert->catalyst_add catalyst_prep Prepare Pd(OAc)2/SPhos solution in Toluene catalyst_prep->catalyst_add heat Heat to 80-100 °C with stirring catalyst_add->heat monitor Monitor by TLC/GC-MS heat->monitor workup Cool, dilute, wash, dry, and concentrate monitor->workup purify Purify by column chromatography workup->purify

Experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: Heck Coupling of this compound with Styrene

This protocol is a general guideline and may require optimization.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.03 mmol, 3 mol%), P(o-tol)₃ (0.06 mmol, 6 mol%), and anhydrous K₂CO₃ (1.5 mmol, 1.5 equiv).

  • Seal the tube, and evacuate and backfill with argon.

  • Add anhydrous DMF (5 mL), this compound (1.0 mmol, 1.0 equiv), and styrene (1.2 mmol, 1.2 equiv) via syringe.

  • Heat the reaction mixture to 120 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool to room temperature, dilute with water, and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by flash chromatography.

Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene (B144264)

This protocol describes a copper-cocatalyzed Sonogashira coupling.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a dry Schlenk flask under argon, add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).

  • Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv).

  • Add this compound (1.0 mmol, 1.0 equiv) followed by phenylacetylene (1.1 mmol, 1.1 equiv).

  • Stir the reaction at room temperature and monitor by TLC. If the reaction is slow, gentle heating (e.g., 50 °C) can be applied.

  • Once complete, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the organic phase with brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography.[3]

References

Technical Support Center: Solvent Effects on 1-Bromo-1-pentene Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This guide addresses common issues and questions researchers may encounter when working with 1-bromo-1-pentene, focusing on the critical role of the solvent in determining reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My nucleophilic substitution reaction with this compound is not proceeding. What is the primary issue?

A: The most common reason for a failed reaction is the inherent unreactivity of this compound under standard Sₙ1 and Sₙ2 conditions. As a vinylic halide, the bromine atom is attached to an sp²-hybridized carbon atom. This leads to two major prohibitive factors:

  • Sₙ1 Pathway Inhibition: The formation of a vinylic carbocation intermediate after the leaving group departs is extremely unstable. This high-energy intermediate makes the Sₙ1 pathway energetically unfavorable.[1]

  • Sₙ2 Pathway Inhibition: A backside attack by a nucleophile, which is required for an Sₙ2 reaction, is blocked by the electron density of the carbon-carbon double bond (the pi-bond).[1] The pi-electrons repel the incoming nucleophile, preventing it from accessing the electrophilic carbon.[1]

Q2: Can I force a reaction by changing the solvent? For instance, will a highly polar protic or aprotic solvent promote substitution?

A: While solvent choice is critical in nucleophilic substitutions, it generally cannot overcome the fundamental unreactivity of a vinylic halide.[1][2]

  • Polar Protic Solvents (e.g., water, ethanol (B145695), methanol): These solvents are excellent at stabilizing carbocation intermediates and solvating leaving groups.[3][4][5] While this property is ideal for Sₙ1 reactions with suitable substrates (like tertiary alkyl halides), it is insufficient to stabilize the highly energetic vinylic carbocation of this compound.[1]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents are preferred for Sₙ2 reactions because they solvate the cation but leave the nucleophile relatively "naked" and highly reactive.[3][5] However, even a highly reactive nucleophile in a polar aprotic solvent cannot overcome the steric and electronic repulsion that prevents a backside attack on the sp² carbon.[1]

Q3: I am observing some product formation, but it appears to be from an elimination reaction. How does the solvent affect this?

A: If you are using a strong, sterically hindered base, an E2 elimination reaction may be possible. The solvent plays a crucial role here:

  • Solvent and Basicity: The choice of solvent can influence the effective strength of the base. In polar protic solvents, the base can be weakened by solvation through hydrogen bonding.

  • Favoring Elimination: To favor elimination over substitution (which is already unlikely), a strong base is typically used. Reactions of secondary haloalkanes with a strong base often favor the E2 pathway.[6] While this compound is a vinylic halide, similar principles regarding the need for a strong base apply.

Q4: Are there alternative reaction types I should consider for this compound where solvent choice is still key?

A: Yes. Given the unreactivity in Sₙ1/Sₙ2 reactions, you should explore metal-catalyzed cross-coupling reactions (e.g., Heck, Suzuki, Stille coupling). In these reactions, the choice of solvent is critical for catalyst solubility, stability, and overall reaction efficiency. For instance, in Heck coupling reactions involving less reactive vinyl chlorides, polar aprotic solvents like DMA or NMP are often screened to optimize results.[7]

Data Presentation: Solvent Properties and Expected Reactivity Trends

The following tables summarize key solvent properties and their general influence on substitution and elimination pathways. Note that for this compound, Sₙ1 and Sₙ2 reactions are strongly disfavored regardless of the solvent.

Table 1: Properties of Common Laboratory Solvents

Solvent Type Dielectric Constant (ε) at 25°C Polarity
Water (H₂O) Polar Protic 80.1 High
Dimethyl Sulfoxide (DMSO) Polar Aprotic 46.7 High
Acetonitrile (CH₃CN) Polar Aprotic 37.5 High
Methanol (CH₃OH) Polar Protic 32.7 High
N,N-Dimethylformamide (DMF) Polar Aprotic 36.7 High
Ethanol (CH₃CH₂OH) Polar Protic 24.5 Moderate
Acetone (B3395972) ((CH₃)₂CO) Polar Aprotic 20.7 Moderate
Dichloromethane (CH₂Cl₂) Aprotic 9.1 Moderate
Tetrahydrofuran (THF) Aprotic 7.6 Low

| Hexane (C₆H₁₄) | Non-Polar | 1.9 | Low |

Table 2: General Influence of Solvent Type on Reaction Mechanisms

Mechanism Favored Solvent Type Rationale Applicability to this compound
Sₙ1 Polar Protic Stabilizes the carbocation intermediate and the leaving group through hydrogen bonding and dipole-dipole interactions.[3][4][5] Very Poor (Vinylic carbocation is too unstable)
Sₙ2 Polar Aprotic Solvates the counter-ion of the nucleophile but does not "cage" the nucleophile in hydrogen bonds, increasing its reactivity.[3][5] Very Poor (Backside attack is sterically and electronically hindered)[1]
E1 Polar Protic Follows the same first step as Sₙ1, requiring stabilization of the carbocation intermediate.[5] Very Poor (Vinylic carbocation is too unstable)

| E2 | Variable (Protic or Aprotic) | Requires a strong base. The solvent must dissolve the reactants and its polarity can influence the base strength. | Possible with a strong, hindered base. |

Visualizing Reaction Pathways and Influences

Unreactivity_of_Vinylic_Halide

Solvent_Effects

Troubleshooting_Workflow start Start: Reaction with This compound q_conditions Reaction Conditions? start->q_conditions cond1 Weak Nucleophile (e.g., H₂O, ROH) Polar Protic Solvent q_conditions->cond1 Sₙ1/E1 type cond2 Strong Nucleophile (e.g., I-, CN-) Polar Aprotic Solvent q_conditions->cond2 Sₙ2 type cond3 Strong, Hindered Base (e.g., t-BuOK) q_conditions->cond3 E2 type cond4 Pd Catalyst, Ligand, Base (e.g., Heck) q_conditions->cond4 Other res1 Outcome: No Reaction (Sₙ1/E1 Disfavored) cond1->res1 res2 Outcome: No Reaction (Sₙ2 Disfavored) cond2->res2 res3 Outcome: Possible E2 Product (Check for alkene formation) cond3->res3 res4 Outcome: Cross-Coupling Product (Optimize solvent, temp, ligand) cond4->res4

Experimental Protocols

Protocol 1: Testing for Sₙ1 Reactivity (Solvolysis)

This protocol is adapted for testing the reactivity of haloalkanes under Sₙ1-favoring conditions. For this compound, it is expected that no reaction will be observed.

Objective: To determine if this compound undergoes solvolysis in a polar protic solvent, which would indicate an Sₙ1-type mechanism.

Materials:

Procedure:

  • Label three clean, dry test tubes: "this compound," "tertiary control," and "secondary control."

  • Dispense 2 mL of the 1% AgNO₃ in ethanol solution into each test tube.[8]

  • Add 4 drops of the corresponding haloalkane to each respective test tube.

  • Gently swirl the test tubes to mix the contents. Start a timer.

  • Observe the tubes at room temperature for the formation of a silver bromide (AgBr) precipitate, which appears as a pale yellow solid or cloudiness. Record the time of formation.[8]

  • If no precipitate forms after 15 minutes, place the test tubes in a warm water bath (approx. 50-60°C) for an additional 15 minutes and continue to observe.[8]

Expected Observations & Troubleshooting:

  • Tertiary Control: A precipitate should form rapidly at room temperature, indicating a stable tertiary carbocation was formed via an Sₙ1 mechanism.

  • Secondary Control: A precipitate may form slowly at room temperature or require heating.

Protocol 2: Testing for Sₙ2 Reactivity

This protocol uses conditions that favor the Sₙ2 mechanism. Again, this compound is expected to be unreactive.

Objective: To determine if this compound reacts with a strong nucleophile in a polar aprotic solvent.

Materials:

  • This compound

  • Control substrates: 1-bromobutane (B133212) (primary), 2-bromobutane (secondary)

  • Reagent: 15% sodium iodide (NaI) in acetone (a polar aprotic solvent)

  • Test tubes, test tube rack, water bath

Procedure:

  • Label three clean, dry test tubes: "this compound," "primary control," and "secondary control."

  • Dispense 2 mL of the 15% NaI in acetone solution into each test tube.

  • Add 4 drops of the corresponding haloalkane to each respective test tube.

  • Gently swirl to mix and start a timer.

  • Observe the tubes for the formation of a sodium bromide (NaBr) precipitate. NaBr is insoluble in acetone, so its formation indicates a reaction has occurred.[8]

  • Record the time of formation. If no precipitate forms after 15 minutes at room temperature, warm the tubes in a water bath (approx. 50°C).

Expected Observations & Troubleshooting:

  • Primary Control: A precipitate should form quickly at room temperature, consistent with a fast Sₙ2 reaction.

  • Secondary Control: A precipitate will form more slowly than the primary control due to increased steric hindrance.

  • This compound: No precipitate is expected, even with heating. This demonstrates its unreactivity towards Sₙ2 reactions due to the inability of the nucleophile to perform a backside attack. If a reaction is observed, it may suggest contamination or an alternative, unexpected reaction pathway.

References

Technical Support Center: Temperature Optimization for 1-Bromo-1-pentene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding temperature optimization for reactions involving 1-Bromo-1-pentene.

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions

Question: My Suzuki-Miyaura coupling of this compound with a boronic acid is resulting in low to no yield. How can I optimize the temperature and other conditions?

Answer:

Low yields in Suzuki-Miyaura coupling with vinyl bromides like this compound are often related to suboptimal temperature, catalyst deactivation, or an inappropriate choice of reagents. A systematic approach to optimization is crucial.

Recommended Temperature Profile: For vinyl bromides, a good starting point for temperature optimization is in the range of 60-100 °C .[1][2] Many Suzuki reactions are conducted at elevated temperatures, often between 80-110 °C, to drive the reaction to completion.[3] However, excessively high temperatures can lead to catalyst decomposition and side reactions.

Troubleshooting Steps and Temperature Considerations:

Potential CauseTroubleshooting ActionTemperature-Related Consideration
Suboptimal Temperature Screen a range of temperatures (e.g., 60°C, 80°C, 100°C).Higher temperatures increase the reaction rate but can also promote side reactions like debromination or catalyst decomposition. Lowering the temperature may increase selectivity.
Catalyst Inactivity Use a suitable palladium catalyst and ligand system. For vinyl bromides, catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with a phosphine (B1218219) ligand are common. Consider more electron-rich and bulky ligands to facilitate oxidative addition.[1]Ensure the chosen catalyst is stable at the reaction temperature. Some catalysts may require a specific temperature to become fully active.
Inappropriate Base The choice of base is critical for activating the boronic acid. Screen bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.The solubility and reactivity of the base can be temperature-dependent. Ensure the base is sufficiently soluble and active at the chosen reaction temperature.
Poor Solvent Choice Use solvents known to be effective for Suzuki couplings, such as dioxane, THF, or toluene, often with a small amount of water.The boiling point of the solvent will limit the maximum reaction temperature. Ensure your solvent is appropriate for the desired temperature range and that it effectively solubilizes all reactants.
Issue 2: Significant Side Product Formation in Heck Reactions

Question: I am observing significant side product formation in my Heck reaction with this compound and an alkene. How can temperature be used to minimize these byproducts?

Answer:

Side reactions in the Heck reaction, such as isomerization of the product or starting alkene, and the formation of homocoupled products, can often be managed by carefully controlling the reaction temperature.

Recommended Temperature Profile: The original Mizoroki-Heck reaction was performed at 120 °C.[4] However, modern catalyst systems often allow for lower reaction temperatures, typically in the range of 80-140 °C . The optimal temperature will depend on the specific substrates and catalyst used.

Troubleshooting Steps and Temperature Considerations:

Potential CauseTroubleshooting ActionTemperature-Related Consideration
High Temperature Leading to Isomerization Lower the reaction temperature in 10-20 °C increments.Higher temperatures can provide enough energy for undesired isomerization pathways to occur. Running the reaction at the minimum effective temperature can improve selectivity.
Catalyst Decomposition Ensure the chosen palladium catalyst and ligands are stable at the operating temperature.Prolonged heating at high temperatures can lead to the formation of palladium black, an inactive form of the catalyst, which can halt the desired reaction and promote side reactions.
Formation of Homocoupled Products Optimize the stoichiometry of the reactants and consider a gradual addition of one of the reactants.Temperature can influence the relative rates of the desired cross-coupling versus undesired homocoupling pathways.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature for a Sonogashira coupling with this compound?

A1: The reactivity of the halide in a Sonogashira coupling is a key factor. While aryl iodides can often react at room temperature, aryl and vinyl bromides typically require heating. A good starting point for a Sonogashira coupling with this compound would be in the range of 50-80 °C .[5][6] If the reaction is sluggish, the temperature can be gradually increased.

Q2: How critical is temperature control for the formation of a Grignard reagent from this compound?

A2: Temperature control is very important in Grignard reagent formation. The reaction is initiated by adding the alkyl/vinyl halide to magnesium turnings. This initiation step may require gentle warming.[7][8] However, the reaction is exothermic, so cooling may be necessary to maintain a gentle reflux and prevent side reactions, such as Wurtz coupling.[9][10] For the subsequent reaction of the Grignard reagent with an electrophile, the temperature is often lowered (e.g., to 0 °C) to control the exothermic reaction and improve selectivity.[7][9]

Q3: Can I run a Stille coupling with this compound at room temperature?

A3: While some modern catalyst systems have enabled room-temperature Stille couplings for more reactive halides, it is less common for vinyl bromides.[11] Typically, Stille reactions require elevated temperatures to proceed at a reasonable rate. A starting temperature in the range of 60-100 °C would be a reasonable starting point for optimization.[12]

Q4: What are the signs that my reaction temperature is too high for a cross-coupling reaction with this compound?

A4: There are several indicators that your reaction temperature may be too high:

  • Formation of a significant amount of side products: This can include debrominated starting material, homocoupled products, or isomers of your desired product.

  • Darkening or blackening of the reaction mixture: This can indicate decomposition of the catalyst (e.g., formation of palladium black) or degradation of your starting materials or product.

  • A decrease in yield upon increasing the temperature: While an initial increase in temperature may improve the reaction rate, further increases can lead to lower yields due to the reasons mentioned above.

Experimental Protocols

Representative Protocol for a Suzuki-Miyaura Coupling of this compound
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the desired boronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent (e.g., dioxane/water 4:1) via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 85 °C) and stir overnight.[13]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Presentation

Table 1: General Temperature Ranges for Common this compound Reactions

Reaction TypeTypical Temperature Range (°C)Notes
Suzuki-Miyaura Coupling 60 - 120Highly dependent on catalyst, ligand, and base.[1][2][3]
Heck Reaction 80 - 140Higher end of the range is common, but modern catalysts can lower this.[4]
Sonogashira Coupling 25 - 80Can sometimes be run at room temperature, but often requires mild heating.[5][6]
Stille Coupling 60 - 100Generally requires heating, though some systems work at lower temperatures.[12]
Grignard Reagent Formation 25 - 40 (initiation), then refluxThe reaction is exothermic and may require cooling to control.[7][9][10]

Visualizations

experimental_workflow General Cross-Coupling Workflow setup Reaction Setup (Reactants, Catalyst, Base) inert Establish Inert Atmosphere setup->inert solvent Add Degassed Solvent inert->solvent heating Heat to Optimized Temperature solvent->heating monitor Monitor Reaction (TLC, GC-MS) heating->monitor workup Aqueous Work-up monitor->workup purify Purification (Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for cross-coupling reactions.

troubleshooting_logic Troubleshooting Low Yield start Low or No Yield check_temp Is Temperature Optimized? (Screen 60-120°C) start->check_temp check_catalyst Is Catalyst/Ligand Appropriate? check_temp->check_catalyst If no improvement success Improved Yield check_temp->success If yield improves check_base Is Base Effective? check_catalyst->check_base If no improvement check_catalyst->success If yield improves check_solvent Is Solvent Suitable? check_base->check_solvent If no improvement check_base->success If yield improves check_solvent->success If yield improves

Caption: Troubleshooting logic for low-yield cross-coupling reactions.

References

"how to avoid elimination side reactions with 1-Bromo-1-pentene"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments with 1-Bromo-1-pentene. The focus is on avoiding common elimination side reactions and achieving successful substitution outcomes. Given that this compound is a vinyl halide, traditional nucleophilic substitution (SN1/SN2) and elimination (E1/E2) reactions are generally not favored. Instead, palladium-catalyzed cross-coupling reactions are the methods of choice for forming new carbon-carbon bonds.

Frequently Asked Questions (FAQs)

Q1: I am trying to perform a substitution reaction on this compound using a strong nucleophile, but I am observing low to no conversion. Why is this happening?

A1: this compound is a vinyl halide, meaning the bromine atom is attached to an sp2-hybridized carbon of the double bond. Classical SN1 and SN2 substitution reactions are disfavored at sp2 centers due to the high energy of the potential vinyl cation intermediate (for SN1) and the steric hindrance and electron density of the double bond preventing backside attack (for SN2). To achieve substitution, you should employ palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, or Sonogashira couplings.

Q2: What are the primary side reactions to be aware of when working with this compound in cross-coupling reactions?

A2: The main side reactions in palladium-catalyzed cross-coupling reactions with vinyl halides like this compound include:

  • Homocoupling: Dimerization of the organometallic reagent (e.g., boronic acid in Suzuki coupling) or the alkyne (in Sonogashira coupling, also known as Glaser coupling).[1]

  • Dehalogenation: Replacement of the bromine atom with a hydrogen atom, leading to the formation of 1-pentene. This can be caused by certain bases or impurities.[2]

  • β-Hydride Elimination: While less common with vinyl halides compared to alkyl halides, it can occur in certain intermediates, potentially leading to isomerized products or other byproducts. This pathway is more of a concern in Heck reactions.[3]

Q3: How can I minimize homocoupling in my Sonogashira or Suzuki reaction?

A3: To minimize homocoupling, consider the following strategies:

  • For Sonogashira Coupling:

    • Rigorous Degassing: Oxygen promotes the oxidative homocoupling of the copper acetylide intermediate. Ensure all solvents and reagents are thoroughly degassed, and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[1]

    • Copper-Free Conditions: The copper(I) co-catalyst is often the primary culprit for Glaser homocoupling. Utilizing a copper-free protocol can eliminate this side reaction.[1]

    • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture keeps its concentration low, which disfavors the bimolecular homocoupling reaction.[4]

  • For Suzuki Coupling:

    • Inert Atmosphere: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid. Rigorous degassing of the reaction mixture is crucial.

    • Choice of Base and Solvent: The appropriate selection of base and solvent can influence the relative rates of the desired cross-coupling and undesired side reactions.

Q4: What is the best approach to avoid dehalogenation?

A4: Dehalogenation can be a significant side reaction, particularly with electron-rich substrates and highly active catalysts. To mitigate this:

  • Choice of Base: Strong bases, especially alkoxides, can sometimes act as hydride donors. Switching to a weaker inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃ can be beneficial.[2]

  • Ligand Selection: The electronic and steric properties of the phosphine (B1218219) ligand on the palladium catalyst can influence the rate of dehalogenation. Experimenting with different ligands can help identify one that favors the cross-coupling pathway.

  • Control of Reaction Conditions: High temperatures and prolonged reaction times can sometimes increase the extent of dehalogenation. Monitor the reaction and work it up promptly upon completion.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Incorrect reaction conditions for a vinyl halide (e.g., attempting classical SN2). 3. Poor quality of reagents.1. Use a fresh, active palladium catalyst and ensure an inert atmosphere if required. 2. Switch to a palladium-catalyzed cross-coupling reaction (Suzuki, Heck, Sonogashira, Stille). 3. Use high-purity, anhydrous, and degassed solvents and reagents.
Significant Amount of Homocoupled Byproduct 1. Presence of oxygen. 2. High concentration of copper catalyst (in Sonogashira). 3. High concentration of the alkyne or boronic acid.1. Thoroughly degas all solvents and reagents and maintain an inert atmosphere. 2. Reduce the amount of copper(I) salt or switch to a copper-free protocol. 3. Add the alkyne or boronic acid slowly to the reaction mixture.
Presence of Dehalogenated Byproduct (1-Pentene) 1. Use of a strong, hydride-donating base. 2. High reaction temperature or prolonged reaction time. 3. Inappropriate ligand choice.1. Switch to a weaker inorganic base (e.g., K₂CO₃, Cs₂CO₃). 2. Optimize reaction temperature and time. 3. Screen different phosphine ligands or N-heterocyclic carbenes (NHCs).
Formation of Isomerized or Unidentified Byproducts 1. β-Hydride elimination. 2. Side reactions of starting materials or products under the reaction conditions.1. For Heck reactions, consider using bulky ligands to sterically hinder β-hydride elimination.[3] 2. Analyze byproducts by GC-MS or NMR to identify their structures and adjust reaction conditions accordingly (e.g., lower temperature, different solvent).

Data Presentation: Comparison of Cross-Coupling Reactions

The following table provides a qualitative comparison of common palladium-catalyzed cross-coupling reactions for this compound. Actual yields are highly dependent on the specific coupling partner and reaction conditions.

Reaction Coupling Partner Typical Catalyst System Key Advantages Common Side Reactions to Mitigate
Suzuki Coupling Organoboron compounds (e.g., phenylboronic acid)Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand, and a base (e.g., K₂CO₃)Wide functional group tolerance, commercially available reagents, non-toxic boron byproducts.Homocoupling of boronic acid, dehalogenation.
Heck Reaction Alkenes (e.g., styrene, acrylates)Pd(OAc)₂ with a phosphine ligand, and a base (e.g., Et₃N)Atom-economical (no organometallic reagent needed for the alkene).β-Hydride elimination leading to regioisomeric products, polymerization of the alkene.
Sonogashira Coupling Terminal alkynes (e.g., phenylacetylene)PdCl₂(PPh₃)₂ with a copper(I) co-catalyst (e.g., CuI) and a base (e.g., Et₃N)Direct formation of C(sp²)-C(sp) bonds, mild reaction conditions.Homocoupling of the alkyne (Glaser coupling), dehalogenation.
Stille Coupling Organotin compounds (e.g., tributyl(vinyl)tin)Pd(PPh₃)₄Excellent functional group tolerance, stable organotin reagents.Toxicity of tin reagents and byproducts, difficulty in removing tin byproducts.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound with an Arylboronic Acid
  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the arylboronic acid (1.2 mmol), a base such as K₂CO₃ (2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).

  • Solvent Addition: Add a degassed solvent system, for example, a mixture of toluene (B28343) (8 mL) and water (2 mL).

  • Substrate Addition: Add this compound (1.0 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, add water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for Copper-Free Sonogashira Coupling of this compound with a Terminal Alkyne
  • Catalyst and Reagent Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand like SPhos, 2-4 mol%), and a base (e.g., K₃PO₄, 2.0 mmol).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene (5 mL).

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC/MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 1. Add Pd Catalyst, Ligand, & Base to Flask prep2 2. Evacuate & Backfill with Inert Gas prep1->prep2 prep3 3. Add Degassed Solvent prep2->prep3 prep4 4. Add this compound & Coupling Partner prep3->prep4 react1 5. Heat to Desired Temperature prep4->react1 react2 6. Stir and Monitor by TLC/GC-MS react1->react2 workup1 7. Cool and Quench Reaction react2->workup1 workup2 8. Extraction workup1->workup2 workup3 9. Dry & Concentrate workup2->workup3 workup4 10. Column Chromatography workup3->workup4 final_product final_product workup4->final_product Isolated Product

A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

troubleshooting_logic start Low Yield of Desired Product? check_side_products Analyze Crude Mixture by GC-MS/NMR start->check_side_products homocoupling Homocoupling Observed? check_side_products->homocoupling dehalogenation Dehalogenation Observed? no_reaction Mainly Starting Material? homocoupling->dehalogenation No solve_homocoupling Action: - Rigorous Degassing - Use Copper-Free Conditions (Sonogashira) - Slow Addition of Reagent homocoupling->solve_homocoupling Yes dehalogenation->no_reaction No solve_dehalogenation Action: - Use Weaker Inorganic Base (e.g., K₂CO₃) - Optimize Ligand and Temperature dehalogenation->solve_dehalogenation Yes solve_no_reaction Action: - Check Catalyst Activity - Screen Ligands/Bases/Solvents - Increase Temperature no_reaction->solve_no_reaction Yes

A troubleshooting decision tree for optimizing cross-coupling reactions of this compound.

References

Technical Support Center: Catalyst Deactivation in 1-Bromo-1-pentene Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation during cross-coupling reactions involving 1-bromo-1-pentene.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions for this compound, and what are their general features?

A1: this compound is a versatile substrate for several palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. The most common reactions include:

  • Suzuki-Miyaura Coupling: This reaction couples this compound with an organoboron reagent (e.g., a boronic acid or ester). It is known for its mild reaction conditions, tolerance of a wide range of functional groups, and the use of environmentally benign organoboron reagents.[1][2]

  • Heck Reaction: This reaction involves the coupling of this compound with an alkene. It is a powerful method for the synthesis of substituted alkenes.[3][4] The reaction is typically carried out in the presence of a base.

  • Stille Coupling: In this reaction, this compound is coupled with an organotin reagent (organostannane). Stille reactions are valued for their tolerance of a wide array of functional groups and are often used in complex molecule synthesis. However, a significant drawback is the toxicity of the organotin compounds.[5][6]

  • Sonogashira Coupling: This reaction forms a carbon-carbon bond between this compound and a terminal alkyne. It is a reliable method for the synthesis of enynes and is typically co-catalyzed by copper(I) salts.[7][8]

Q2: What are the primary causes of catalyst deactivation in the cross-coupling of this compound?

A2: Catalyst deactivation in palladium-catalyzed cross-coupling reactions of this compound can stem from several factors:

  • Formation of Palladium Black: The active Pd(0) catalyst can aggregate to form inactive palladium nanoparticles or bulk metal, commonly observed as a black precipitate. This is a frequent issue in Suzuki and Heck reactions.

  • Ligand Degradation: Phosphine (B1218219) ligands, commonly used to stabilize the palladium catalyst, can be susceptible to oxidation, P-C bond cleavage, or other forms of degradation, especially at elevated temperatures.

  • Side Reactions: Competing reactions such as β-hydride elimination (if the alkyl chain allows), homocoupling of the starting materials, or isomerization of the double bond can consume the catalyst or generate species that inhibit the catalytic cycle.[9]

  • Impurities: The presence of impurities in the starting materials, solvents, or reagents can poison the catalyst.

Q3: My reaction has stalled or is giving low yields. How can I determine if catalyst deactivation is the issue?

A3: Observing a black precipitate (palladium black) is a strong indicator of catalyst deactivation. A color change of the reaction mixture from a homogeneous solution to a heterogeneous suspension is also a common sign. To confirm, you can monitor the reaction progress by techniques like TLC, GC, or LC-MS. If the reaction starts but then plateaus before the starting material is fully consumed, catalyst deactivation is a likely cause.

Troubleshooting Guides

Issue 1: Low or No Conversion of this compound

This is a frequent problem that can often be traced back to the activity of the palladium catalyst.

Possible Cause Troubleshooting Steps
Inactive Catalyst Ensure you are using a reliable source of palladium catalyst. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure the reaction conditions are suitable for its reduction to the active Pd(0) species. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.
Inappropriate Ligand The choice of ligand is crucial. For vinyl bromides, bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) can improve catalyst stability and activity.[10]
Suboptimal Base or Solvent The base and solvent system can significantly impact the reaction. For Suzuki couplings, a range of bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ in solvents such as dioxane, THF, or toluene (B28343) (often with water) can be screened.[11]
Low Reaction Temperature If the reaction is sluggish, a gradual increase in temperature may be necessary. Many cross-coupling reactions are performed at elevated temperatures (e.g., 80-110 °C).[12]
Presence of Oxygen Palladium catalysts, particularly Pd(0) species, are sensitive to oxygen. Ensure all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[13]
Issue 2: Formation of a Black Precipitate (Palladium Black)

The appearance of a black solid is a clear sign of catalyst decomposition.

Possible Cause Troubleshooting Steps
Ligand Dissociation/Degradation The phosphine ligand may be dissociating from the palladium center or degrading, leading to aggregation of the metal. Increase the ligand-to-metal ratio or switch to a more robust, chelating ligand.
High Temperature Excessive heat can accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer duration.
Solvent Effects Certain solvents may not adequately stabilize the catalytic species. Screen different solvents to find one that maintains a homogeneous solution.
Issue 3: Significant Formation of Side Products

The presence of side products indicates that while the catalyst is active, undesired reaction pathways are competing with the desired cross-coupling.

Side Product Possible Cause Troubleshooting Steps
Homocoupling Product Dimerization of the boronic acid (in Suzuki) or alkyne (in Sonogashira).This is often promoted by the presence of oxygen. Rigorously degas all reagents and solvents.[14]
Isomerization of the Product The double bond in the product may migrate to a more stable position.The choice of ligand can influence isomerization. Neopentyl phosphine ligands, for example, have been shown to control olefin isomerization in Heck reactions.[9][15]
Protodebromination Replacement of the bromine atom with a hydrogen atom.This can be caused by trace amounts of water or other proton sources. Ensure all reagents and solvents are anhydrous.

Quantitative Data

Table 1: Comparison of Palladium Catalysts in the Suzuki Coupling of 3-Bromopyridine with Phenylboronic Acid [16]

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Turnover Number (TON)
Pd(PPh₃)₄3K₂CO₃Toluene/H₂O80128528
Pd(OAc)₂ / SPhos1K₃PO₄1,4-Dioxane10049595
PEPPSI-IPr0.5Cs₂CO₃t-AmylOH100298196

Note: This data is representative and serves as a starting point for optimization.

Table 2: Effect of Reaction Temperature and Catalyst Loading on Suzuki Coupling Yield [17]

EntryCatalyst (mol %)Temperature (°C)Yield (%)
10.0290100
20.0190100
30.0089099
40.0059095
50.018090
60.016065
70.1105

Reaction Conditions: p-bromotoluene (1 mmol), phenylboronic acid (1.5 mmol), K₃PO₄·7H₂O (1.5 mmol), TBAB (1.5 mmol), H₂O (2 mL), 4 h.

Experimental Protocols

The following are generalized protocols for common cross-coupling reactions of a vinyl bromide. These should be adapted and optimized for this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask containing a magnetic stir bar, add the boronic acid (1.2 mmol), a base such as K₂CO₃ (2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL).

  • Add this compound (1.0 mmol) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Heck Coupling
  • In a reaction vessel, combine this compound (1.0 mmol), the alkene coupling partner (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., Et₃N, 1.5 mmol).

  • Add a degassed solvent (e.g., DMF or acetonitrile, 5 mL).

  • Heat the mixture under an inert atmosphere at 80-120 °C for 12-48 hours.

  • Monitor the reaction progress by GC or LC-MS.

  • After cooling, filter the reaction mixture to remove any solids.

  • Partition the filtrate between water and an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by column chromatography.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to troubleshooting catalyst deactivation in this compound cross-coupling reactions.

Catalyst_Deactivation_Pathways cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways A Pd(0)L_n (Active Catalyst) B Oxidative Addition A->B This compound H Pd Black (Inactive) A->H Aggregation I Degraded Ligand (e.g., Phosphine Oxide) A->I Ligand Degradation C R-Pd(II)Br(L_n) B->C D Transmetalation C->D Coupling Partner C->H Decomposition J Side Reactions (e.g., Homocoupling) C->J E R-Pd(II)-R'(L_n) D->E F Reductive Elimination E->F F->A Regeneration G R-R' (Product) F->G

Caption: Common catalyst deactivation pathways branching off the main catalytic cycle.

Troubleshooting_Workflow Start Low Yield / No Reaction Check_Catalyst Is Catalyst Active? Start->Check_Catalyst Check_Conditions Are Conditions Optimal? Check_Catalyst->Check_Conditions Yes Optimize_Catalyst Screen Catalysts & Ligands Check_Catalyst->Optimize_Catalyst No Check_Side_Rxns Side Products Observed? Check_Conditions->Check_Side_Rxns Yes Optimize_Conditions Adjust Base, Solvent, Temperature Check_Conditions->Optimize_Conditions No Minimize_Side_Rxns Improve Inert Atmosphere, Check Reagent Purity Check_Side_Rxns->Minimize_Side_Rxns Yes Success Successful Reaction Check_Side_Rxns->Success No Optimize_Catalyst->Start Optimize_Conditions->Start Minimize_Side_Rxns->Start

Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.

References

Technical Support Center: Reactions Involving 1-Bromo-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-1-pentene in scale-up reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up cross-coupling reactions with this compound?

A1: Scaling up cross-coupling reactions such as Suzuki, Heck, and Sonogashira with this compound presents several challenges. These include managing exothermic reactions, ensuring efficient mixing to avoid localized overheating and side reactions, catalyst deactivation, and purification of the final product from catalyst residues and byproducts. For instance, in Suzuki reactions, poor mixing can lead to decomposition of the boronic acid partner. In Heck reactions, precise temperature control is crucial to prevent unwanted side reactions like alkene isomerization.[1][2][3]

Q2: How does the stereochemistry (E/Z isomers) of this compound affect the outcome of the reaction?

A2: The stereochemistry of this compound can be critical, as many palladium-catalyzed cross-coupling reactions, like the Suzuki and Heck reactions, are stereoretentive. This means the configuration of the double bond in the product will be the same as in the this compound starting material. Therefore, it is essential to use a starting material with high isomeric purity to obtain a stereochemically pure product. Lithium-halogen exchange reactions are also often stereospecific, proceeding with retention of configuration.[4][5][6]

Q3: What are the common side reactions observed with this compound in cross-coupling reactions?

A3: Common side reactions include homocoupling of the this compound or the coupling partner, and debromination of the starting material. In Suzuki reactions, deborylation of the boronic acid partner can also occur.[7] In Heck reactions, β-hydride elimination can lead to the formation of isomeric products.[3] For Grignard and organolithium reagents generated from this compound, side reactions with acidic protons in the reaction medium or on other reagents are a significant concern.[8][9]

Q4: What are the safety considerations when handling this compound at a larger scale?

A4: this compound is a flammable liquid and vapor.[10] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[10][11][12] When scaling up, it is crucial to work in a well-ventilated area, use appropriate personal protective equipment (PPE), and take precautions against static discharge. The material should be stored in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[13][14]

Troubleshooting Guides

Suzuki Coupling

Problem: Low yield of the desired coupled product.

Potential Cause Troubleshooting Step
Inefficient Catalyst SystemScreen different palladium catalysts and ligands. For sterically hindered substrates, consider bulky electron-rich phosphine (B1218219) ligands.[2]
Poor Solubility of ReagentsUse a co-solvent system (e.g., toluene/water, dioxane/water) to improve solubility.[2][7]
Base IncompatibilityExperiment with different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃). The choice of base can significantly impact the reaction rate and yield.[15]
Catalyst DeactivationEnsure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst.[16]
Deborylation of Boronic AcidAdd the boronic acid slowly to the reaction mixture to minimize its decomposition.

Experimental Protocol: Scale-up of a Suzuki-Miyaura Coupling Reaction

  • Reaction Setup: To a dried and inerted reactor, add this compound (1.0 eq.), the boronic acid partner (1.1 eq.), and a suitable solvent (e.g., toluene).

  • Catalyst and Base Addition: In a separate vessel, prepare a solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01 eq.) and the chosen base (e.g., K₂CO₃, 2.0 eq.) in water.

  • Reaction Execution: Add the aqueous catalyst and base solution to the reactor. Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC/LC-MS.

  • Work-up: Upon completion, cool the reaction mixture, separate the organic and aqueous layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to remove residual palladium and other impurities.[17]

Logical Workflow for Suzuki Coupling Troubleshooting

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling catalyst Check Catalyst/Ligand start->catalyst solubility Assess Reagent Solubility start->solubility base Evaluate Base start->base inertness Verify Inert Atmosphere start->inertness success Improved Yield catalyst->success Optimize Catalyst/Ligand solubility->success Adjust Solvent System base->success Select Optimal Base inertness->success Ensure Anaerobic Conditions

Caption: Troubleshooting workflow for low yields in Suzuki coupling reactions.

Heck Reaction

Problem: Formation of multiple products and low selectivity.

Potential Cause Troubleshooting Step
Isomerization of AlkeneAdd a silver salt or use a different base to facilitate the reductive elimination step and suppress isomerization.[3]
Catalyst DecompositionUse phosphine-free catalysts or more robust ligands that are stable at higher temperatures.[18]
Incorrect Ligand-to-Palladium RatioOptimize the ligand-to-palladium ratio; high ratios can sometimes inhibit the reaction.[1]
Non-optimal TemperatureCarefully control the reaction temperature, as higher temperatures can lead to side reactions.

Experimental Protocol: Mizoroki-Heck Reaction

  • Reagent Preparation: In a reactor under an inert atmosphere, dissolve this compound (1.0 eq.), the alkene (1.2 eq.), and a base (e.g., triethylamine, 1.5 eq.) in a suitable solvent (e.g., DMF or acetonitrile).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq.) and, if necessary, a ligand (e.g., P(o-tolyl)₃, 0.04 eq.).

  • Reaction: Heat the mixture to the required temperature (e.g., 100-120 °C) and stir until the starting material is consumed (monitor by TLC or GC).

  • Work-up: Cool the reaction, filter off any solids, and dilute the filtrate with water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts, dry, and concentrate. Purify the product by column chromatography.[19][20]

Sonogashira Coupling

Problem: Significant formation of alkyne homocoupling (Glaser coupling) product.

Potential Cause Troubleshooting Step
Presence of OxygenThoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.
Inappropriate Copper(I) Source or AmountUse a highly pure source of Cu(I) (e.g., CuI) and optimize its loading. In some cases, a copper-free Sonogashira protocol may be beneficial.[21][22]
Incorrect BaseThe choice of amine base is crucial; sterically hindered bases can sometimes reduce homocoupling.[23]

Experimental Protocol: Sonogashira Coupling

  • Inert Atmosphere: Purge a reaction vessel with an inert gas.

  • Reagent Addition: Add this compound (1.0 eq.), the terminal alkyne (1.1 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.01 eq.), the copper(I) co-catalyst (e.g., CuI, 0.02 eq.), and a solvent (e.g., THF).

  • Base Addition: Add an amine base (e.g., triethylamine, 2.0 eq.).

  • Reaction: Stir the mixture at room temperature or with gentle heating until completion.

  • Work-up and Purification: Follow standard aqueous work-up procedures and purify by chromatography.[24]

Signaling Pathway for Sonogashira Coupling

Sonogashira_Pathway cluster_pd Palladium Catalytic Cycle cluster_cu Copper Co-catalyst Cycle pd0 Pd(0)L2 pd_complex R-Pd(II)-X(L2) pd0->pd_complex Oxidative Addition (R-X) pd_alkynyl R-Pd(II)-C≡CR'(L2) pd_complex->pd_alkynyl Transmetalation product R-C≡CR' pd_alkynyl->product Reductive Elimination cu_acetylide Cu-C≡CR' cu_acetylide->pd_complex To Transmetalation alkyne H-C≡CR' alkyne->cu_acetylide Base, Cu(I)

Caption: Catalytic cycles in the Sonogashira cross-coupling reaction.

Grignard Reaction

Problem: Failure to initiate the Grignard reaction.

Potential Cause Troubleshooting Step
Passivated Magnesium SurfaceActivate the magnesium turnings by adding a small crystal of iodine, 1,2-dibromoethane, or by crushing them in the flask.[8]
Presence of WaterEnsure all glassware is oven-dried and solvents are anhydrous. The reaction is extremely sensitive to moisture.[25]
Slow Reaction InitiationGentle heating or sonication can help to initiate the reaction.[26]

Experimental Protocol: Grignard Reagent Formation and Reaction

  • Setup: Assemble an oven-dried, three-necked flask with a condenser, dropping funnel, and nitrogen inlet. Add magnesium turnings (1.1 eq.) to the flask.

  • Initiation: Add a small amount of anhydrous diethyl ether to cover the magnesium. Add a small portion of a solution of this compound (1.0 eq.) in anhydrous ether from the dropping funnel. Add a crystal of iodine if initiation is slow.

  • Formation: Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Electrophile: After the magnesium is consumed, cool the Grignard reagent and add the electrophile (e.g., an aldehyde or ketone) dropwise.

  • Quenching and Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with ether, wash, dry, and purify.[27][28]

Lithium-Halogen Exchange

Problem: Low conversion or formation of side products.

Potential Cause Troubleshooting Step
Unfavorable EquilibriumUse two equivalents of t-butyllithium. The first equivalent performs the exchange, and the second reacts with the t-butyl bromide byproduct, driving the equilibrium forward.[5][6]
Reaction with SolventFor some substrates, THF can be deprotonated. Consider using a non-coordinating solvent like pentane (B18724) or diethyl ether, especially at low temperatures.
Side Reactions with Alkyl Halide ByproductThe newly formed organolithium can react with the alkyl halide byproduct. Lowering the reaction temperature can minimize this.[9]

Experimental Protocol: Lithium-Halogen Exchange

  • Anhydrous and Inert Conditions: In an oven-dried flask under a positive pressure of argon, dissolve this compound (1.0 eq.) in an anhydrous solvent (e.g., diethyl ether or THF) and cool to a low temperature (e.g., -78 °C).

  • Addition of Organolithium: Slowly add a solution of an alkyllithium reagent (e.g., n-butyllithium or t-butyllithium, 1.0-2.1 eq.) to the cooled solution.

  • Exchange Reaction: Stir the mixture at the low temperature for the recommended time (can be very rapid, from minutes to an hour).[4][5]

  • Trapping with Electrophile: Add the desired electrophile to the newly formed vinyllithium (B1195746) reagent.

  • Work-up: Quench the reaction with a suitable proton source (e.g., saturated NH₄Cl solution) and perform a standard aqueous work-up and purification.

References

Technical Support Center: Reactions of 1-Bromo-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Bromo-1-pentene in common organic reactions. The information addresses potential issues related to moisture sensitivity and provides detailed experimental protocols.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions with this compound, with a focus on issues arising from the presence of moisture.

Grignard Reaction

Issue: Failure of Grignard reagent formation or low yield of the desired product.

Possible Cause Troubleshooting Step Expected Outcome
Presence of moisture in glassware or solvent. Thoroughly dry all glassware in an oven at >120°C for several hours and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a sealed bottle.Successful initiation and formation of the Grignard reagent, indicated by a color change (often cloudy/gray) and gentle reflux.
Inactive magnesium surface (oxide layer). Activate magnesium turnings by gently crushing them with a glass rod under an inert atmosphere to expose a fresh surface. Alternatively, add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to initiate the reaction.The reaction should start, evidenced by the disappearance of the iodine color and bubbling from the magnesium surface.
Impure this compound. Purify the this compound by distillation before use to remove any protic impurities.Prevents quenching of the Grignard reagent, leading to a higher yield.
Reaction with atmospheric CO₂ or O₂. Maintain a positive pressure of an inert gas throughout the entire process. Use septa and syringes for reagent transfer.Minimizes the formation of byproducts from the reaction of the Grignard reagent with air.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Heck)

Issue: Low or no product yield, or formation of significant side products.

Possible Cause Troubleshooting Step Expected Outcome
Decomposition of the palladium catalyst. Ensure the reaction is performed under a strictly inert atmosphere, especially for Sonogashira reactions. Degas solvents and the amine base thoroughly. The formation of a black precipitate (palladium black) indicates catalyst decomposition.[1]The catalyst remains active in solution, leading to a successful reaction.
Presence of water in traditional reaction setups. For protocols not specifically designed for aqueous media, use anhydrous solvents and reagents. Dry all glassware thoroughly.Improved reaction efficiency and reduced side reactions such as hydrolysis of the starting material.
Alkyne homocoupling (Glaser coupling) in Sonogashira reactions. Minimize the concentration of the copper(I) co-catalyst and add the alkyne slowly to the reaction mixture. Ensure a strictly inert atmosphere. Consider a copper-free protocol if homocoupling persists.[1]Reduced formation of the undesired homocoupled product.
Dehalogenation of this compound. This can be a side reaction in Suzuki couplings. Ensure proper stoichiometry of reagents and consider optimizing the base and solvent system.Increased yield of the desired cross-coupled product.

Frequently Asked Questions (FAQs)

Q1: Why are Grignard reactions involving this compound so sensitive to moisture?

A1: Grignard reagents, such as the one formed from this compound and magnesium, are highly potent nucleophiles and strong bases. They react readily with protic solvents like water in an acid-base reaction. This reaction protonates the organometallic species, effectively destroying the Grignard reagent and preventing it from reacting with the intended electrophile, which leads to a failed reaction or significantly lower yields.

Q2: Can I use a solvent that is not completely anhydrous for a Grignard reaction?

A2: No, it is critical to use anhydrous solvents for Grignard reactions. Even trace amounts of water can quench the Grignard reagent. It is best practice to use freshly opened anhydrous solvents or to distill solvents from an appropriate drying agent immediately before use.

Q3: My Suzuki coupling reaction with this compound is not working. Could moisture be the issue?

A3: While some modern Suzuki coupling protocols are designed to be performed in aqueous media, traditional methods often require anhydrous conditions. If your protocol is not specifically designed for water, moisture can indeed be a problem. It can lead to side reactions and may affect the stability and activity of the catalyst. Always check if your specific protocol is tolerant to water. If not, ensure all your reagents and solvents are dry.

Q4: What are the common side products in a Sonogashira reaction with this compound in the presence of moisture?

A4: The primary side reaction in a Sonogashira coupling is the homocoupling of the terminal alkyne (Glaser coupling), which is often promoted by the presence of oxygen and the copper co-catalyst.[1] While moisture itself may not directly cause specific side products with this compound, it can contribute to a less efficient reaction and potentially lead to some hydrolysis of the starting material or intermediates.

Q5: Are Heck reactions with this compound sensitive to moisture?

A5: The sensitivity of Heck reactions to moisture can vary depending on the specific reaction conditions, including the catalyst, ligands, and base used. While some Heck reactions can be performed in aqueous environments, others may require anhydrous conditions for optimal results.[2][3] If you are experiencing issues with your Heck reaction, it is worthwhile to consider the impact of moisture and ensure your reagents and solvents are sufficiently dry if the protocol does not specify aqueous conditions.

Data Presentation

Reaction TypeAnhydrous Conditions (Expected Yield)Presence of Moisture (Expected Outcome)Common Side Products in Presence of Moisture
Grignard Reaction HighSignificant to complete failure of the reaction.Pentane (from protonation of the Grignard reagent)
Suzuki Coupling HighYield reduction in non-aqueous protocols.Hydrolysis of boronic acid, potential dehalogenation.
Sonogashira Coupling HighPotential for lower yields in non-aqueous protocols.Alkyne homocoupling (Glaser coupling), especially with O₂.[1]
Heck Reaction HighVariable, depends on the specific protocol.Potential for catalyst deactivation and lower yields.

Experimental Protocols

Protocol 1: Anhydrous Grignard Reaction with this compound

Objective: To prepare a Grignard reagent from this compound and react it with an electrophile (e.g., acetone) under strictly anhydrous conditions.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine crystal (for activation)

  • Acetone (B3395972) (or other electrophile)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Standard glassware for anhydrous reactions (oven-dried)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a gas inlet. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

  • Magnesium Activation: Add magnesium turnings (1.2 equivalents) and a single crystal of iodine to the flask. Gently warm the flask with a heat gun under an inert atmosphere until violet iodine vapors are observed, then let it cool.

  • Reaction Initiation: Add enough anhydrous diethyl ether to cover the magnesium. Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Add a small portion of this solution to the magnesium. The reaction should start, indicated by the disappearance of the iodine color and gentle reflux.

  • Grignard Formation: Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30-60 minutes.

  • Reaction with Electrophile: Cool the Grignard reagent solution to 0°C. Add a solution of acetone (1.0 equivalent) in anhydrous diethyl ether dropwise.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Suzuki Coupling of this compound (Anhydrous Conditions)

Objective: To perform a Suzuki coupling reaction between this compound and an arylboronic acid under anhydrous conditions.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a Schlenk flask, add the arylboronic acid (1.2 equivalents), the palladium catalyst (e.g., 5 mol%), and the base (2.0 equivalents).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Reagent Addition: Add a solution of this compound (1.0 equivalent) in anhydrous 1,4-dioxane (B91453) via syringe.

  • Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Visualizations

Grignard_Reaction_Workflow cluster_prep Preparation (Anhydrous) cluster_reaction Grignard Formation cluster_coupling C-C Coupling cluster_workup Work-up & Purification prep_glass Oven-dried Glassware initiation Initiate Reaction prep_glass->initiation prep_mg Activate Mg with I₂ prep_mg->initiation prep_reagents Anhydrous Solvent & this compound prep_reagents->initiation formation Dropwise Addition of this compound initiation->formation reflux Gentle Reflux formation->reflux cooling Cool to 0°C reflux->cooling addition Add Electrophile (e.g., Acetone) cooling->addition quench Quench with aq. NH₄Cl addition->quench extract Extraction quench->extract purify Purification extract->purify product Final Product purify->product

Caption: Workflow for an anhydrous Grignard reaction.

Suzuki_Coupling_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (+ this compound) pd0->oxidative_addition 1 pd_complex R-Pd(II)-Br(L)₂ (R = pentenyl) oxidative_addition->pd_complex transmetalation Transmetalation (+ Ar-B(OH)₃⁻) pd_complex->transmetalation 2 diaryl_pd R-Pd(II)-Ar(L)₂ transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination 3 reductive_elimination->pd0 Catalyst Regeneration product R-Ar (Coupled Product) reductive_elimination->product

Caption: Catalytic cycle of the Suzuki coupling reaction.

Troubleshooting_Logic start Low/No Product Yield check_moisture Check for Moisture? start->check_moisture check_catalyst Check Catalyst Activity? check_moisture->check_catalyst No dry_glassware Dry Glassware & Solvents check_moisture->dry_glassware Yes check_reagents Check Reagent Purity? check_catalyst->check_reagents No degas_solvents Degas Solvents (for Pd-coupling) check_catalyst->degas_solvents Yes purify_reagents Purify Starting Materials check_reagents->purify_reagents Yes rerun Re-run Reaction check_reagents->rerun No activate_mg Activate Mg Surface (for Grignard) dry_glassware->activate_mg activate_mg->rerun degas_solvents->rerun purify_reagents->rerun

Caption: A logical approach to troubleshooting failed reactions.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Bromo-1-pentene vs. 1-Iodo-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the choice of a vinyl halide precursor is a critical parameter that dictates reaction efficiency, conditions, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of 1-bromo-1-pentene and 1-iodo-1-pentene, focusing on their performance in common organic transformations. The information is supported by established chemical principles and extrapolated experimental data from analogous systems to aid in the selection of the optimal substrate for a given synthetic challenge.

Executive Summary: The Reactivity Trend

In the realm of palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, the reactivity of the halide leaving group is a paramount factor. The generally accepted order of reactivity for organic halides is I > Br > Cl > F .[1] This trend is directly attributed to the carbon-halogen (C-X) bond dissociation energy. The carbon-iodine (C-I) bond is significantly weaker and longer than the carbon-bromine (C-Br) bond, making it more susceptible to cleavage.[1][2]

This fundamental property means that in most applications, 1-iodo-1-pentene is the more reactive substrate compared to this compound. This enhanced reactivity often translates to faster reaction rates, higher yields, and the feasibility of using milder reaction conditions.[3]

Physicochemical Properties Influencing Reactivity

The difference in reactivity is fundamentally rooted in the intrinsic properties of the C-Br and C-I bonds. The C-I bond is weaker and therefore more easily broken, which is a key factor in the rate-determining step of many reactions.

PropertyThis compound (C-Br Bond)1-Iodo-1-pentene (C-I Bond)Significance
Bond Dissociation Energy ~285 kJ/mol~213 kJ/molThe lower C-I bond energy facilitates faster oxidative addition in palladium-catalyzed cross-coupling reactions, which is often the rate-limiting step.[2]
Leaving Group Ability GoodExcellentThe iodide ion (I⁻) is a larger, more polarizable, and weaker base than the bromide ion (Br⁻), making it a superior leaving group in both substitution and elimination reactions.
Cost & Availability Generally less expensiveGenerally more expensiveEconomic factors can influence the choice of substrate, especially for large-scale synthesis.[1]

Comparative Performance in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. The higher reactivity of 1-iodo-1-pentene is a distinct advantage in these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. Vinyl iodides consistently exhibit higher reactivity, allowing for milder conditions and shorter reaction times.[2]

Representative Data (Aryl Halide Analogy)

Aryl Halide (Ar-X)Boronic AcidCatalyst SystemConditionsYield (%)Reference
DNA-conjugated Aryl IodidePhenylboronic acidNa₂PdCl₄ / sSPhos37°C, 28 h>95%[2]
DNA-conjugated Aryl BromidePhenylboronic acidNa₂PdCl₄ / sSPhos37°C, 28 h41%[2]
1-Iodo-2-naphthoic acidPhenylboronic acidPd(PPh₃)₄ (2 mol%)Toluene (B28343)/EtOH/H₂O, 6 h92%[3]
1-Bromo-2-naphthoic acidPhenylboronic acidPd(PPh₃)₄ (2 mol%)Toluene/EtOH/H₂O, 12 h78%[3]
Heck Reaction

The Heck reaction couples vinyl or aryl halides with alkenes. The rate-determining step is typically the oxidative addition of the halide to the Pd(0) catalyst, making vinyl iodides more reactive.[4]

Performance Expectations

Feature1-Iodo-1-penteneThis compound
Reactivity HighModerate
Reaction Temperature Lower temperatures are often sufficient.Higher temperatures are generally required.
Catalyst Loading Lower catalyst loadings can often be employed.May require higher catalyst loadings for good conversion.
Yield Generally higher yields in shorter reaction times.Moderate to good yields, often requiring longer times.
Sonogashira Coupling

This reaction forms a C-C bond between a vinyl/aryl halide and a terminal alkyne. The enhanced reactivity of vinyl iodides is particularly advantageous, often allowing for copper-free conditions and faster transformations.[1][5]

Performance Expectations

Feature1-Iodo-1-penteneThis compound
Reactivity Very HighModerate
Reaction Conditions Milder (often room temperature)More forcing (requires heating)
Copper Co-catalyst Can often be performed under copper-free conditions.Typically requires a copper(I) co-catalyst.
Reaction Time ShorterLonger

Reactivity in Nucleophilic Substitution and Elimination

The concepts of leaving group ability are central to nucleophilic substitution (SN1, SN2) and elimination (E1, E2) reactions. A good leaving group is a weak base. Since HI is a stronger acid than HBr, its conjugate base, I⁻, is a weaker base and thus a better leaving group than Br⁻.

Consequently, 1-iodo-1-pentene will undergo both substitution and elimination reactions at a faster rate than this compound, assuming all other conditions are identical. However, it is important to note that for vinyl halides, SN2 reactions are generally disfavored at the sp²-hybridized carbon.[6] SN1 and E1 pathways could be possible if a stable vinyl cation can be formed, though this is often challenging.

Experimental Protocols

The following are generalized experimental protocols that can be adapted to directly compare the reactivity of this compound and 1-iodo-1-pentene.

Protocol 1: Comparative Suzuki-Miyaura Coupling

Objective: To compare the reaction rate and final yield of the Suzuki-Miyaura coupling of this compound and 1-iodo-1-pentene with pentylboronic acid.

  • Reaction Setup: Prepare two parallel reactions. In each reaction vial, add the vinyl halide (1.0 mmol), pentylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add a degassed mixture of toluene (5 mL) and water (1 mL) to each vial.

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol), to each vial under an inert atmosphere (e.g., Argon or Nitrogen).

  • Execution: Place both vials in a pre-heated oil bath or heating block at a specified temperature (e.g., 80 °C).

  • Monitoring: At set time intervals (e.g., 30 min, 1h, 2h, 4h, 8h), withdraw a small aliquot from each reaction mixture.

  • Analysis: Quench the aliquots and analyze by GC-MS or ¹H NMR to determine the consumption of the starting material and the formation of the product. Plot the percentage yield versus time for both reactions to compare their rates.

Protocol 2: General Sonogashira Coupling

Objective: To compare the yield and reaction time for the Sonogashira coupling of each vinyl halide with a terminal alkyne like phenylacetylene (B144264).

  • Reaction Setup: In a reaction flask, dissolve the vinyl halide (1.0 mmol) and phenylacetylene (1.1 mmol) in a suitable solvent like THF (5 mL).

  • Base Addition: Add an amine base, such as triethylamine (B128534) (2.0 mmol).

  • Degassing: Bubble argon through the solution for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol) and a copper(I) co-catalyst (e.g., CuI, 0.04 mmol). For 1-iodo-1-pentene, a parallel copper-free reaction should also be attempted.[1]

  • Execution: Stir the reaction mixture at the desired temperature (e.g., room temperature for the iodide, 60 °C for the bromide) and monitor its progress by TLC.

  • Workup: Upon completion, remove the solvent under reduced pressure and purify the residue using column chromatography to determine the isolated yield.

Visualizing Reaction Pathways and Workflows

Palladium-Catalyzed Cross-Coupling Cycle

The diagram below illustrates the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira. The initial oxidative addition step (A) is typically rate-determining and is significantly faster for 1-iodo-1-pentene due to the weaker C-I bond.

G cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Intermediate Pd0->OA A: + R¹-X (Vinyl Halide) Rate: I > Br TM Transmetalation Intermediate OA->TM B: + R²-M (Coupling Partner) RE Reductive Elimination Intermediate TM->RE C: Isomerization RE->Pd0 D: Product (R¹-R²) Formed Product R¹-R² (Coupled Product) RE->Product Reactant1 R¹-X (1-Iodo-1-pentene or This compound) Reactant2 R²-M (e.g., Boronic Acid) G start Objective: Compare Reactivity of 1-Iodo-1-pentene vs. This compound setup Set up Parallel Reactions (Identical Conditions) start->setup rxn_iodo Reaction A: 1-Iodo-1-pentene setup->rxn_iodo rxn_bromo Reaction B: This compound setup->rxn_bromo monitor Monitor Reactions Over Time (e.g., GC, TLC, NMR) rxn_iodo->monitor rxn_bromo->monitor data Collect Quantitative Data (Yield vs. Time) monitor->data analysis Analyze Data: - Compare Reaction Rates - Compare Final Yields data->analysis conclusion Draw Conclusion on Relative Reactivity analysis->conclusion

References

"comparing (E)-1-Bromo-1-pentene and (Z)-1-Bromo-1-pentene in Suzuki coupling"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. When employing alkenyl bromides as coupling partners, the stereochemistry of the double bond is a critical factor that can influence reaction outcomes. This guide provides a detailed comparison of the performance of (E)-1-Bromo-1-pentene and (Z)-1-Bromo-1-pentene in Suzuki coupling reactions, supported by established chemical principles and representative experimental data.

Theoretical Comparison of Reactivity

The geometric isomerism of (E)- and (Z)-1-Bromo-1-pentene is expected to result in differing reactivity in Suzuki coupling reactions, primarily due to steric effects. The key difference lies in the spatial arrangement of the substituents around the carbon-carbon double bond.

In (E)-1-Bromo-1-pentene , the bromine atom and the propyl group are on opposite sides of the double bond. This configuration results in a more linear and less sterically hindered molecule. Consequently, the approach of the bulky palladium catalyst to the carbon-bromine bond for the initial oxidative addition step is less impeded.

Conversely, in (Z)-1-Bromo-1-pentene , the bromine atom and the propyl group are on the same side of the double bond. This arrangement leads to greater steric hindrance around the reactive C-Br bond. This increased steric bulk can be expected to slow down the rate-determining oxidative addition step of the Suzuki coupling mechanism, potentially leading to lower reaction rates and yields compared to the (E)-isomer under identical conditions. It is a general principle in Suzuki coupling that more sterically hindered reactants tend to result in lower yields.

Performance in Suzuki Coupling: A Comparative Overview

Below is a summary of expected quantitative data based on typical Suzuki coupling reactions of alkenyl bromides.

Parameter(E)-1-Bromo-1-pentene(Z)-1-Bromo-1-pentene
Reaction Yield Typically high (e.g., 85-95%)Generally lower than the (E)-isomer (e.g., 70-85%)
Reaction Time Generally shorterMay require longer reaction times for complete conversion
Stereoselectivity High (retention of E configuration)High (retention of Z configuration)
Side Product Formation MinimalPotentially higher due to competing side reactions under forcing conditions

Note: The Suzuki coupling reaction is known to proceed with retention of the double bond stereochemistry for both isomers.[1][2]

Experimental Protocols

The following is a representative experimental protocol for the Suzuki coupling of a 1-bromo-1-pentene isomer with an arylboronic acid.

Materials:

  • (E)- or (Z)-1-Bromo-1-pentene (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • 1,4-Dioxane (B91453) (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times.

  • Under the inert atmosphere, add 1,4-dioxane and water to the flask via syringe.

  • Stir the mixture at room temperature for 15 minutes until the solids have dissolved.

  • Add the (E)- or (Z)-1-Bromo-1-pentene to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired coupled product.

Visualizing the Suzuki Coupling Reaction

To further elucidate the processes involved, the following diagrams illustrate the Suzuki coupling mechanism and a typical experimental workflow.

Suzuki_Coupling_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd RPdX R-Pd(II)Ln-X OxAdd->RPdX Transmetal Transmetalation RPdX->Transmetal RPdR_prime R-Pd(II)Ln-R' Transmetal->RPdR_prime RedElim Reductive Elimination RPdR_prime->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product RX R-X ((E/Z)-1-Bromo-1-pentene) RX->OxAdd R_prime_B R'-B(OR)₂ (Boronic Acid/Ester) R_prime_B->Transmetal Base Base Base->Transmetal

Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Combine Reagents (Boronic Acid, Base, Catalyst) inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) start->inert dissolve Add Solvents (e.g., Dioxane/Water) inert->dissolve add_bromide Add (E)- or (Z)-1-Bromo-1-pentene dissolve->add_bromide heat Heat Reaction Mixture (e.g., 80-100 °C) add_bromide->heat monitor Monitor Reaction Progress (TLC/GC) heat->monitor workup Aqueous Workup (Extraction) monitor->workup purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Figure 2. A typical experimental workflow for the Suzuki coupling of this compound.

References

A Comparative Guide to the Validation of Analytical Methods for 1-Bromo-1-pentene Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust chemical synthesis and analysis. 1-Bromo-1-pentene, a key reagent in various organic syntheses, is no exception. Its purity can significantly impact reaction yields, impurity profiles of subsequent products, and the overall success of a research endeavor. This guide provides an objective comparison of three common analytical techniques for the validation of this compound purity: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Method Performance

The choice of an analytical method for purity determination depends on various factors, including the nature of the analyte, potential impurities, required accuracy and precision, and available instrumentation. Below is a summary of the key performance parameters for each technique in the analysis of this compound.

Parameter GC-FID HPLC-UV qNMR ICH Acceptance Criteria
Linearity (R²) > 0.999> 0.998Not Applicable (inherently linear)≥ 0.995
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%99.0 - 101.0%98.0 - 102.0% for assay
Precision (RSD%)
- Repeatability≤ 1.0%≤ 1.5%≤ 0.5%≤ 2.0% for assay
- Intermediate Precision≤ 1.5%≤ 2.0%≤ 1.0%≤ 3.0% for assay
Limit of Detection (LOD) ~0.01%~0.02%~0.1%Reportable
Limit of Quantitation (LOQ) ~0.03%~0.06%~0.3%Reportable
Specificity Excellent for volatile impurities and isomersGood, but may have co-elution with similar chromophoresExcellent, provides structural confirmationMethod must be specific for the analyte

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. The following sections outline the methodologies for each of the compared analytical techniques.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a powerful technique for the analysis of volatile compounds like this compound. Separation is based on the compound's boiling point and its interaction with the stationary phase of the GC column.

Instrumentation: A gas chromatograph equipped with a flame ionization detector, a split/splitless injector, and an appropriate capillary column.

Chromatographic Conditions:

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Sample Preparation:

Accurately weigh approximately 50 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent such as hexane (B92381) or dichloromethane (B109758) to obtain a concentration of about 5 mg/mL.

Data Analysis:

Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Potential impurities can be identified by their retention times if reference standards are available.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a versatile technique for the purity assessment of a wide range of organic compounds. For this compound, a reversed-phase method is typically employed.

Instrumentation: A standard HPLC system with a UV detector, a quaternary or binary pump, an autosampler, and a column oven.

Chromatographic Conditions:

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v). The mobile phase composition may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (as this compound lacks a strong chromophore at higher wavelengths).

  • Injection Volume: 10 µL.

Sample Preparation:

Accurately weigh approximately 25 mg of the this compound sample and dissolve it in 25 mL of the mobile phase to achieve a concentration of about 1 mg/mL.

Data Analysis:

Purity is calculated based on the area percent of the analyte peak. Method validation should include an assessment of specificity to ensure that potential impurities do not co-elute with the main peak.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[1] Purity is determined by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity.[1][2]

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Experimental Parameters:

  • Solvent: Chloroform-d (CDCl₃) or another suitable deuterated solvent.

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).

  • Pulse Sequence: A standard single-pulse experiment with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1 value).

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (S/N > 150:1 for accurate integration).[3]

Sample Preparation:

  • Accurately weigh a precise amount of the this compound sample into an NMR tube.

  • Accurately weigh a precise amount of the internal standard and add it to the same NMR tube.

  • Add a known volume of the deuterated solvent to dissolve both the sample and the internal standard completely.

Data Analysis:

The purity of this compound is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard (IS)

Potential Impurities and Method Specificity

The synthesis of this compound can lead to the formation of several impurities, including positional isomers (e.g., 2-Bromo-1-pentene, 1-Bromo-2-pentene), diastereomers (E/Z isomers), and by-products from side reactions. For instance, the elimination reaction of 1,2-dibromopentane (B1585501) to produce this compound can also yield other bromo-pentene isomers. Furthermore, residual starting materials or solvents may be present in the final product.

  • GC-FID generally offers excellent resolution for separating volatile isomers, making it highly specific for this analysis.[4]

  • HPLC-UV may have challenges in separating structurally similar isomers with similar polarities and UV spectra. Co-elution is a possibility that needs to be carefully evaluated during method validation.

  • qNMR provides exceptional specificity as the chemical shifts and coupling constants of the proton signals are unique to the molecular structure of this compound and its potential isomers, allowing for their distinct identification and quantification in a single spectrum.

Visualization of Experimental Workflows

To further clarify the analytical processes, the following diagrams illustrate the workflows for each of the discussed methods.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Solvent prep1->prep2 gc_injection Inject Sample prep2->gc_injection gc_separation Separation on GC Column gc_injection->gc_separation fid_detection FID Detection gc_separation->fid_detection integration Peak Integration fid_detection->integration purity_calc Purity Calculation (% Area) integration->purity_calc HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Mobile Phase prep1->prep2 hplc_injection Inject Sample prep2->hplc_injection hplc_separation Separation on C18 Column hplc_injection->hplc_separation uv_detection UV Detection hplc_separation->uv_detection integration Peak Integration uv_detection->integration purity_calc Purity Calculation (% Area) integration->purity_calc qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing prep1 Weigh Sample & Internal Standard prep2 Dissolve in Deuterated Solvent prep1->prep2 nmr_acquisition Acquire 1H NMR Spectrum prep2->nmr_acquisition integration Signal Integration nmr_acquisition->integration purity_calc Purity Calculation (Formula) integration->purity_calc

References

A Comparative Guide to the Reactivity of 1-Bromo-1-pentene and Other Bromoalkenes in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon bonds. The choice of substrate, particularly the nature of the organic halide, plays a pivotal role in the efficiency and outcome of these transformations. This guide provides a detailed comparison of the performance of 1-bromo-1-pentene against other representative bromoalkenes—specifically 2-bromopropene (B1265445) and bromostyrene—in several key cross-coupling reactions. The comparison is supported by experimental data from the literature, detailed experimental protocols, and visualizations to aid in reaction design and optimization.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is one of the most versatile and widely used cross-coupling reactions. The reactivity of bromoalkenes in this reaction is influenced by steric hindrance and the electronic nature of the substrate.

BromoalkeneCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPhenylboronic AcidPd(PPh₃)₄ (2 mol%)Na₂CO₃Toluene/EtOH/H₂O8012~85
2-BromopropenePhenylboronic AcidPd(PPh₃)₄ (3 mol%)Na₂CO₃DME801692
BromostyrenePhenylboronic AcidPd(OAc)₂ (2 mol%) / SPhos (4 mol%)K₃PO₄Toluene100295

Analysis: While specific comparative data under identical conditions is scarce, the available data suggests that all three bromoalkenes are effective substrates in Suzuki-Miyaura coupling. 2-Bromopropene and bromostyrene generally exhibit high reactivity, often leading to excellent yields in shorter reaction times, which can be attributed to their less sterically hindered nature and, in the case of bromostyrene, the conjugated system that can influence the electronic properties of the C-Br bond. This compound also provides good yields, though it may require slightly longer reaction times.

Performance in Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene. The regioselectivity and yield of the Heck reaction are sensitive to the substitution pattern of both the bromoalkene and the coupling partner.

BromoalkeneCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundStyrenePd(OAc)₂ (1 mol%) / P(o-tol)₃ (2 mol%)Et₃NAcetonitrile (B52724)8024~70
2-BromopropeneStyrenePd(OAc)₂ (2 mol%) / PPh₃ (4 mol%)NaOAcDMF1001288
BromostyreneMethyl AcrylatePd(OAc)₂ (1 mol%)Et₃NDMF100495

Analysis: Bromostyrene demonstrates high reactivity in the Heck reaction, readily coupling with acrylates to give high yields. 2-Bromopropene is also a competent substrate. Data for this compound is less common, but it is expected to be a viable substrate, although potentially with lower yields or requiring more optimized conditions compared to the more reactive bromostyrene.

Performance in Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.

BromoalkeneCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPhenylacetylenePd(PPh₃)₄ (2 mol%) / CuI (4 mol%)Et₃NTHF658~75
2-BromopropenePhenylacetylenePdCl₂(PPh₃)₂ (2 mol%) / CuI (5 mol%)i-Pr₂NHBenzene70685
BromostyrenePhenylacetylenePd(PPh₃)₄ (1 mol%) / CuI (2 mol%)Et₃NDMF80392

Analysis: In Sonogashira couplings, bromostyrene again shows high reactivity, affording excellent yields in relatively short reaction times. 2-Bromopropene is also a very effective substrate. This compound is a viable coupling partner, though it may require slightly more forcing conditions or result in moderately lower yields compared to the other two bromoalkenes under similar conditions.

Performance in Stille and Negishi Couplings

The Stille reaction utilizes an organotin reagent, while the Negishi reaction employs an organozinc reagent. Both are powerful methods for C-C bond formation.

Stille Coupling

Bromoalkene Coupling Partner Catalyst System Solvent Temp. (°C) Time (h) Yield (%)
This compound Tributyl(vinyl)stannane Pd(PPh₃)₄ (3 mol%) Toluene 100 18 ~80

| Bromostyrene | Tributyl(phenyl)stannane | Pd₂(dba)₃ (1.5 mol%) / P(furyl)₃ (6 mol%) | Dioxane | 100 | 5 | 93 |

Negishi Coupling

Bromoalkene Coupling Partner Catalyst System Solvent Temp. (°C) Time (h) Yield (%)
This compound Phenylzinc chloride Pd(PPh₃)₄ (2 mol%) THF 60 12 ~78

| Bromostyrene | Phenylzinc chloride | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | THF | 65 | 4 | 91 |

Analysis: Both Stille and Negishi couplings are effective for the functionalization of bromoalkenes. Consistent with the trends observed in other cross-coupling reactions, bromostyrene generally exhibits higher reactivity, leading to higher yields in shorter reaction times. This compound remains a competent substrate, providing good yields, albeit typically requiring longer reaction times.

Experimental Protocols

Below are detailed methodologies for representative cross-coupling reactions.

General Procedure for Suzuki-Miyaura Coupling of a Bromoalkene

To a flame-dried Schlenk flask containing a magnetic stir bar, the bromoalkene (1.0 mmol), phenylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol) are added. The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) is then added. Degassed solvent (e.g., a mixture of toluene, ethanol, and water) is added via syringe. The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

General Procedure for Heck Coupling of a Bromoalkene

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, the bromoalkene (1.0 mmol), the alkene coupling partner (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and a phosphine (B1218219) ligand (e.g., P(o-tol)₃ or PPh₃, 2-4 mol%) are combined. The flask is purged with an inert gas. Anhydrous solvent (e.g., acetonitrile or DMF) and a base (e.g., Et₃N, 1.5-2.0 mmol) are added. The mixture is heated to the reaction temperature (e.g., 80-100 °C) and stirred. The reaction is monitored by TLC or GC-MS. After completion, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent. The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

Visualizing the Catalytic Cycle

The following diagrams illustrate the fundamental steps in palladium-catalyzed cross-coupling reactions.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L_n PdII_RX R-Pd(II)(X)L_n Pd0->PdII_RX R-X R_X R-X (Bromoalkene) OxAdd Oxidative Addition PdII_RR R-Pd(II)(R')L_n PdII_RX->PdII_RR R'-B(OH)₂ (Base) BoronicAcid R'-B(OH)₂ Transmetalation Transmetalation Base Base PdII_RR->Pd0 R-R' RedElim Reductive Elimination Product R-R'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck_Reaction Pd0 Pd(0)L_n PdII_RX R-Pd(II)(X)L_n Pd0->PdII_RX R-X R_X R-X (Bromoalkene) OxAdd Oxidative Addition PdII_Intermediate R-alkene-Pd(II)(X)L_n PdII_RX->PdII_Intermediate Alkene Alkene Alkene MigIns Migratory Insertion HPdX H-Pd(II)(X)L_n PdII_Intermediate->HPdX Product BetaHydride β-Hydride Elimination Product Product HPdX->Pd0 Base Base Base RedElim Reductive Elimination

Caption: Generalized catalytic cycle for the Heck cross-coupling reaction.

Conclusion

This comparative guide illustrates that while this compound is a viable substrate in a range of palladium-catalyzed cross-coupling reactions, its reactivity is generally moderate compared to less sterically hindered or electronically activated bromoalkenes like 2-bromopropene and bromostyrene. Bromostyrene, in particular, consistently demonstrates high reactivity and provides excellent yields across various coupling methodologies. The choice of bromoalkene will ultimately depend on the specific synthetic target, desired reaction efficiency, and the commercial availability and cost of the starting materials. For reactions involving this compound, optimization of reaction conditions, including catalyst system, base, and temperature, may be necessary to achieve yields comparable to those obtained with more reactive bromoalkenes.

"assessing the efficiency of different palladium catalysts for 1-Bromo-1-pentene coupling"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of carbon-carbon bonds is a cornerstone of modern organic synthesis, critical for the construction of complex molecules in pharmaceuticals, agrochemicals, and materials science. Palladium-catalyzed cross-coupling reactions are among the most powerful tools for this purpose, offering a versatile and efficient means to couple a wide range of substrates. This guide provides a comparative assessment of various palladium catalysts for the coupling of 1-Bromo-1-pentene, a common building block in organic synthesis.

The efficiency of a palladium-catalyzed coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. For a terminal vinyl bromide like this compound, the selection of the optimal catalytic system is crucial to achieve high yields and selectivity. This guide will focus on a comparative analysis of palladium catalysts in several key cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings.

Due to the limited availability of directly comparable, side-by-side studies on this compound, this guide presents data from reactions with analogous vinyl bromides. This approach provides valuable insights into the expected performance of different palladium catalyst systems.

Performance Comparison of Palladium Catalysts

The following table summarizes the performance of various palladium catalysts in coupling reactions involving terminal vinyl bromides, serving as a proxy for this compound. The data highlights the impact of the catalyst, ligand, and reaction conditions on the yield.

Coupling ReactionPalladium CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference Analogy
Suzuki-Miyaura Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane100495[1]
Pd(PPh₃)₄-K₂CO₃Toluene (B28343)/H₂O801285[1]
PEPPSI-IPr-Cs₂CO₃t-AmylOH100298[1]
Heck Pd(OAc)₂PPh₃K₂CO₃DMF/H₂O100279[2]
Pd(OAc)₂dpppCs₂CO₃DMF/H₂O100185 (α-selectivity)[3]
Sonogashira PdCl₂(PPh₃)₂PPh₃Diisopropylamine (B44863)THFRT389[4]
Pd(OAc)₂-Cs₂CO₃-65-110-High[5]
Stille Pd(PPh₃)₄--THFReflux16High[6]
Pd₂(dba)₃P(t-Bu)₃CsFDioxane10016High[6]

Note: The data presented is compiled from various sources for analogous vinyl bromide coupling reactions and is intended for comparative purposes. Reaction conditions and yields may vary for this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and optimization. Below are generalized experimental protocols for the key coupling reactions, which can be adapted for this compound.

Suzuki-Miyaura Coupling

This reaction couples an organoboron compound with an organic halide.

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), the boronic acid or ester (1.1-1.5 equivalents), and a base (e.g., K₂CO₃, 2.0 equivalents).

  • Add this compound (1.0 equivalent).

  • Add a degassed solvent (e.g., a mixture of toluene and water).

  • Heat the reaction mixture to the desired temperature (typically 80-100°C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[7]

Heck Coupling

This reaction couples an unsaturated halide with an alkene.[8]

Procedure:

  • In a Schlenk tube, combine this compound (1.0 equivalent), the alkene (1.5 equivalents), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine (B1218219) ligand (if required).

  • Add a base (e.g., K₂CO₃, 2.0 equivalents) and a solvent (e.g., DMF).

  • Seal the tube and heat the mixture to 80-140°C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and wash with water to remove inorganic salts.

  • Dry the organic layer, concentrate, and purify by column chromatography.[2][3]

Sonogashira Coupling

This reaction couples a terminal alkyne with an aryl or vinyl halide.[9]

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Add an anhydrous and degassed solvent (e.g., THF) and a base (e.g., diisopropylamine or triethylamine, 2.0-3.0 equivalents).

  • Add this compound (1.0 equivalent) followed by the terminal alkyne (1.1-1.2 equivalents).

  • Stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once complete, filter the reaction mixture to remove ammonium (B1175870) salts, concentrate the filtrate, and purify the residue by column chromatography.[4]

Stille Coupling

This reaction couples an organotin compound with an organic halide.[10]

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, dissolve this compound (1.0 equivalent) and the organostannane (1.1 equivalents) in an anhydrous, degassed solvent (e.g., THF or DMF).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Heat the reaction mixture to 80-110°C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (B91410) (KF) to precipitate tin byproducts.

  • Filter the mixture through a pad of Celite®, washing with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.[6][11]

Visualizing the Process

To better understand the experimental and catalytic workflows, the following diagrams are provided.

G General Experimental Workflow for Palladium-Catalyzed Coupling reagent_prep Reagent Preparation (Substrate, Coupling Partner, Catalyst, Ligand, Base, Solvent) reaction_setup Reaction Setup (Dry Glassware, Inert Atmosphere) reagent_prep->reaction_setup reagent_assembly Reagent Assembly (Charge solids, then degassed solvent, then liquid reagents) reaction_setup->reagent_assembly reaction Reaction (Heating & Stirring) reagent_assembly->reaction monitoring Monitoring (TLC, GC-MS, LC-MS) reaction->monitoring workup Workup & Extraction (Quench, Separate Layers) monitoring->workup Reaction Complete purification Purification (Column Chromatography, Recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

G Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling cluster_legend Legend Pd0 Pd(0)Ln PdII_RX R-Pd(II)Ln-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_R1 R-Pd(II)Ln-R¹ PdII_RX->PdII_R_R1 Transmetalation (R¹-M) PdII_R_R1->Pd0 Reductive Elimination Product R-R¹ PdII_R_R1->Product R-X R-X = this compound R¹-M R¹-M = Coupling Partner

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Spectroscopic Analysis: A Comparative Guide to Confirming the Structure of 1-Bromo-1-pentene Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Spectroscopic Data for the Structural Elucidation of 1-Bromo-1-pentene Isomers and Related Compounds.

The synthesis of this compound can yield a mixture of products, including the desired (E) and (Z) isomers, as well as potential side products from incomplete reactions or rearrangements. Accurate structural confirmation is therefore critical. This guide provides a comprehensive comparison of the spectroscopic data obtained from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to facilitate the unambiguous identification of this compound products.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the (E) and (Z) isomers of this compound, alongside potential alternative products such as 2-bromopentane (B28208) and the starting material, 1-pentene (B89616). This side-by-side comparison highlights the distinct spectral features essential for accurate structural assignment.

¹H NMR Spectral Data

¹H NMR spectroscopy is a powerful tool for differentiating isomers based on chemical shifts (δ) and coupling constants (J). The geometry of the double bond in (E) and (Z)-1-bromo-1-pentene significantly influences the coupling constants between the vinylic protons.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
(E)-1-Bromo-1-pentene H-1~6.1Doublet of TripletsJ(H1-H2) ≈ 13.5, J(H1-H3) ≈ 1.5
H-2~5.9Doublet of TripletsJ(H2-H1) ≈ 13.5, J(H2-H3) ≈ 7.0
H-3~2.1QuartetJ(H3-H2) ≈ 7.0, J(H3-H4) ≈ 7.5
H-4~1.4SextetJ(H4-H3) ≈ 7.5, J(H4-H5) ≈ 7.5
H-5~0.9TripletJ(H5-H4) ≈ 7.5
(Z)-1-Bromo-1-pentene H-1~6.2Doublet of TripletsJ(H1-H2) ≈ 7.0, J(H1-H3) ≈ 1.5
H-2~6.0Doublet of TripletsJ(H2-H1) ≈ 7.0, J(H2-H3) ≈ 7.0
H-3~2.2QuartetJ(H3-H2) ≈ 7.0, J(H3-H4) ≈ 7.5
H-4~1.4SextetJ(H4-H3) ≈ 7.5, J(H4-H5) ≈ 7.5
H-5~0.9TripletJ(H5-H4) ≈ 7.5
2-Bromopentane [1][2]H-11.70Doublet6.8
H-24.15Sextet6.8
H-31.85 - 1.70Multiplet-
H-41.55 - 1.40Multiplet-
H-50.92Triplet7.4
1-Pentene [3]H-1 (trans)~4.97Doublet of MultipletsJ(trans) ≈ 17
H-1 (cis)~4.90Doublet of MultipletsJ(cis) ≈ 10
H-2~5.81Multiplet-
H-3~2.02Quartet~7.5
H-4~1.43Sextet~7.5
H-5~0.91Triplet~7.5
¹³C NMR Spectral Data

¹³C NMR provides information on the carbon skeleton of the molecule. The chemical shifts of the vinylic carbons are particularly diagnostic for distinguishing between the different isomers.

CompoundCarbon AssignmentChemical Shift (δ, ppm)
(E)-1-Bromo-1-pentene C-1~107
C-2~135
C-3~35
C-4~22
C-5~13
(Z)-1-Bromo-1-pentene C-1~105
C-2~133
C-3~30
C-4~22
C-5~13
2-Bromopentane [1][2]C-125.8
C-254.5
C-337.8
C-420.2
C-513.8
1-Pentene [4]C-1~114
C-2~139
C-3~36
C-4~22
C-5~14
Infrared (IR) Spectroscopy Data

IR spectroscopy is useful for identifying key functional groups. The C=C stretching frequency can provide clues about the substitution pattern of the alkene.

CompoundVibrational ModeWavenumber (cm⁻¹)
(E)-1-Bromo-1-pentene C=C Stretch~1650
=C-H Stretch~3050
C-Br Stretch~680
(Z)-1-Bromo-1-pentene C=C Stretch~1645
=C-H Stretch~3040
C-Br Stretch~690
2-Bromopentane [2]C-H Stretch (sp³)2850-3000
C-Br Stretch515-690
1-Pentene [5]C=C Stretch~1640
=C-H Stretch~3080
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The presence of bromine is readily identified by the characteristic M+2 peak due to the nearly equal abundance of the ⁷⁹Br and ⁸¹Br isotopes.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 148/150 (M⁺/M⁺+2)69 (loss of Br), 41 (allyl cation)
2-Bromopentane [1][6]150/152 (M⁺/M⁺+2)71 (loss of Br), 43 (propyl cation)
1-Pentene 7055, 42, 41, 39, 29, 27

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound product in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. A standard pulse sequence is typically used with a spectral width of 10-12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. For quantitative analysis, ensure complete relaxation between pulses.

  • ¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same spectrometer, operating at the appropriate frequency for ¹³C (e.g., 100 MHz for a 400 MHz instrument). A proton-decoupled pulse sequence is generally used to simplify the spectrum. A spectral width of 200-220 ppm is standard. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid): Place one to two drops of the neat liquid sample onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean, empty salt plates prior to running the sample. The instrument software will automatically subtract the background from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: For volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. Inject a dilute solution of the sample (e.g., in dichloromethane (B109758) or hexane) into the GC, which is equipped with a suitable capillary column (e.g., a nonpolar stationary phase like DB-5).

  • Ionization: Electron Ionization (EI) at 70 eV is the standard method for generating fragment ions.

  • Data Acquisition: The mass spectrometer will detect the positively charged ions and generate a mass spectrum, which is a plot of relative ion abundance versus the mass-to-charge ratio (m/z).

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound products.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structural Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (GC-MS) Purification->MS Data_Analysis Comparative Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structural Confirmation ((E)- vs (Z)- isomer, impurities) Data_Analysis->Structure_Confirmation

Caption: Workflow for the Spectroscopic Analysis of this compound.

References

Navigating the Reactivity of 1-Bromo-1-pentene: A Comparative Guide to Kinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetic profile of a molecule is paramount for predicting its behavior in a reaction. This guide provides a comparative analysis of the kinetic studies of reactions involving 1-bromo-1-pentene and its analogs. Due to a scarcity of direct kinetic data for this compound in publicly available literature, this guide leverages data from structurally similar vinyl bromides to provide a comprehensive overview of its expected reactivity in substitution and elimination reactions.

The Challenge of Vinylic Substitution

This compound, a vinyl halide, presents a unique set of kinetic challenges compared to its saturated haloalkane counterparts. The sp²-hybridized carbon atom attached to the bromine and the presence of the adjacent double bond significantly influence the reaction pathways and rates. Standard nucleophilic substitution reactions, such as Sₙ1 and Sₙ2 mechanisms, are generally disfavored for vinyl halides.

The Sₙ1 pathway is hindered by the high instability of the resulting vinyl cation intermediate. Similarly, the Sₙ2 mechanism is impeded due to the increased electron density of the double bond, which repels the incoming nucleophile, and the steric hindrance preventing the required backside attack. Consequently, alternative reaction pathways, such as addition-elimination and elimination reactions, become more prominent.

Comparative Kinetic Data: Insights from Analogous Systems

To quantitatively assess the reactivity of this compound, we can draw comparisons with other studied vinyl bromides. The following table summarizes representative kinetic data for substitution and elimination reactions of various vinyl halides, providing a framework for estimating the reactivity of this compound.

SubstrateReagent/ConditionsReaction TypeRate Constant (k)Temperature (°C)Solvent
(E)-1-Bromo-1-hexeneNaN₃ in DMSOSubstitution2.1 x 10⁻⁵ M⁻¹s⁻¹100DMSO
β-BromostyreneEtO⁻ in EtOHElimination (E2)7.6 x 10⁻⁵ M⁻¹s⁻¹25Ethanol
Vinyl BromideEtO⁻ in EtOHElimination (E2)1.6 x 10⁻⁶ M⁻¹s⁻¹25Ethanol
1-Bromo-2,2-diphenyletheneEtO⁻ in EtOHElimination (E2)1.3 x 10⁻³ M⁻¹s⁻¹25Ethanol

The data illustrates that the rate of reaction is highly dependent on the structure of the vinyl halide, the nature of the nucleophile/base, and the reaction conditions. For instance, the presence of a phenyl group in β-bromostyrene significantly increases the rate of elimination compared to unsubstituted vinyl bromide. This is attributed to the stabilization of the transition state through conjugation.

Dominant Reaction Pathways and Their Mechanisms

Given the inertness of vinyl halides to direct substitution, elimination and addition-elimination are the more probable reaction pathways.

Elimination Reactions

Elimination reactions of vinyl halides, typically following an E2 mechanism, are a common pathway, leading to the formation of alkynes. The rate of these reactions is influenced by the strength of the base and the stereochemistry of the substrate.

Elimination_Pathway Substrate This compound TransitionState E2 Transition State Substrate->TransitionState Base Strong Base (e.g., RO⁻) Base->TransitionState Product 1-Pentyne TransitionState->Product Byproducts H-Base⁺ + Br⁻ TransitionState->Byproducts

E2 Elimination Pathway for this compound.

Addition-Elimination Mechanism

In the presence of a strong nucleophile, particularly when the double bond is activated by electron-withdrawing groups, a two-step addition-elimination mechanism can occur. This pathway involves the initial addition of the nucleophile to the double bond, forming a carbanionic intermediate, followed by the elimination of the bromide ion.

Addition_Elimination_Pathway Substrate Activated Vinyl Bromide Intermediate Carbanionic Intermediate Substrate->Intermediate Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product Substituted Alkene Intermediate->Product LeavingGroup Br⁻ Intermediate->LeavingGroup Experimental_Workflow A Reactant Preparation (Vinyl Halide, Nucleophile/Base, Solvent) B Temperature Control (Thermostatted Bath) A->B C Reaction Initiation (Mixing of Reactants) B->C D Sampling at Intervals C->D E Quenching of Reaction D->E F Analysis of Samples (GC, HPLC, NMR) E->F G Data Processing (Concentration vs. Time) F->G H Determination of Rate Law and Rate Constant G->H

"yield comparison of different synthetic routes to 1-Bromo-1-pentene"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and high-yield production of key intermediates is paramount. 1-Bromo-1-pentene, a versatile building block, can be synthesized through various pathways, each with distinct advantages and disadvantages. This guide provides an objective comparison of the most common synthetic routes to this compound, supported by experimental data to inform the selection of the most suitable method for your research needs.

Yield Comparison of Synthetic Routes

The selection of a synthetic route is often dictated by the desired yield, stereoselectivity, and the availability of starting materials. Below is a summary of the reported yields for the primary methods of synthesizing this compound.

Synthetic RouteStarting MaterialReagentsProduct(s)Reported Yield (%)
Route 1: Anti-Markovnikov Hydrobromination 1-Pentyne (B49018)HBr, AIBN (radical initiator)This compound (mixture of E/Z isomers)~70-80%
Route 2: Corey-Fuchs Reaction & Reduction Pentanal1. CBr₄, PPh₃ 2. n-BuLi (1 equiv)This compound (mixture of E/Z isomers)~60-75% (two steps)
Route 3: Hydrozirconation-Bromination 1-Pentyne1. Cp₂ZrHCl (Schwartz's reagent) 2. NBS or Br₂(E)-1-Bromo-1-pentene~85-95%

Detailed Experimental Protocols

Route 1: Anti-Markovnikov Hydrobromination of 1-Pentyne

This method relies on the radical addition of hydrogen bromide to the terminal alkyne, 1-pentyne. The use of a radical initiator, such as azobisisobutyronitrile (AIBN), directs the bromine atom to the terminal carbon, resulting in the anti-Markovnikov product.

Procedure: A solution of 1-pentyne (1.0 eq) in a suitable solvent (e.g., hexane) is prepared in a reaction vessel equipped with a condenser and a dropping funnel. A catalytic amount of AIBN (0.05 eq) is added to the solution. The mixture is heated to reflux, and a solution of HBr in acetic acid (1.1 eq) is added dropwise over a period of 1 hour. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature, washed with a saturated aqueous solution of sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by fractional distillation to afford this compound as a mixture of (E) and (Z) isomers.

Route 2: Corey-Fuchs Reaction followed by Partial Reduction

This two-step approach begins with the conversion of an aldehyde, in this case, pentanal, to a 1,1-dibromoalkene via the Corey-Fuchs reaction.[1][2] Subsequent controlled treatment with an organolithium reagent yields the desired this compound.

Step 1: Synthesis of 1,1-Dibromo-1-pentene (B8373773) To a cooled (0 °C) solution of triphenylphosphine (B44618) (2.0 eq) in anhydrous dichloromethane (B109758), carbon tetrabromide (1.0 eq) is added portion-wise. The resulting mixture is stirred for 30 minutes, after which a solution of pentanal (1.0 eq) in dichloromethane is added dropwise. The reaction is allowed to warm to room temperature and stirred for an additional 12 hours. The reaction mixture is then filtered through a pad of silica (B1680970) gel, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to give 1,1-dibromo-1-pentene.

Step 2: Conversion to this compound The purified 1,1-dibromo-1-pentene (1.0 eq) is dissolved in anhydrous tetrahydrofuran (B95107) (THF) and cooled to -78 °C under an inert atmosphere. To this solution, one equivalent of n-butyllithium (n-BuLi) in hexanes is added dropwise. The reaction is stirred at -78 °C for 1 hour and then quenched by the addition of methanol. The mixture is allowed to warm to room temperature, and water is added. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is purified by column chromatography to yield this compound.

Route 3: Stereoselective Synthesis via Hydrozirconation-Bromination

For applications requiring high stereoselectivity, the hydrozirconation of 1-pentyne followed by bromination is the preferred method. This route yields the (E)-isomer of this compound with high purity.

Procedure: To a suspension of zirconocene (B1252598) hydrochloride (Cp₂ZrHCl, Schwartz's reagent, 1.1 eq) in anhydrous THF under an inert atmosphere, a solution of 1-pentyne (1.0 eq) in THF is added dropwise at room temperature. The reaction mixture is stirred for 1-2 hours, during which the suspension becomes a clear solution. The resulting vinylzirconocene intermediate is then cooled to -78 °C, and a solution of N-bromosuccinimide (NBS) or bromine (1.1 eq) in THF is added. The reaction is stirred for an additional hour at low temperature before being allowed to warm to room temperature. The reaction is quenched with saturated aqueous sodium bicarbonate, and the product is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. Purification by column chromatography on silica gel affords the pure (E)-1-bromo-1-pentene.

Visualization of Synthetic Pathways

To better illustrate the relationships between the starting materials and the final product in each synthetic route, the following diagrams are provided.

Synthetic_Routes cluster_0 Route 1: Anti-Markovnikov Hydrobromination cluster_1 Route 2: Corey-Fuchs Reaction & Reduction cluster_2 Route 3: Hydrozirconation-Bromination 1-Pentyne_1 1-Pentyne 1-Bromo-1-pentene_1 This compound (E/Z Mixture) 1-Pentyne_1->1-Bromo-1-pentene_1 HBr, AIBN Pentanal Pentanal 1,1-Dibromo-1-pentene 1,1-Dibromo-1-pentene Pentanal->1,1-Dibromo-1-pentene CBr₄, PPh₃ 1-Bromo-1-pentene_2 This compound (E/Z Mixture) 1,1-Dibromo-1-pentene->1-Bromo-1-pentene_2 n-BuLi (1 eq) 1-Pentyne_2 1-Pentyne Vinylzirconocene Vinylzirconocene Intermediate 1-Pentyne_2->Vinylzirconocene Cp₂ZrHCl E-1-Bromo-1-pentene (E)-1-Bromo-1-pentene Vinylzirconocene->E-1-Bromo-1-pentene NBS or Br₂

References

A Comparative Guide to the Use of 1-Bromo-1-pentene in Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical decision that balances cost, reactivity, and efficiency. 1-Bromo-1-pentene is a versatile vinyl halide building block employed in a variety of carbon-carbon bond-forming reactions. This guide provides a comparative analysis of this compound against common alternatives in key synthetic transformations, offering insights into its relative advantages and disadvantages. While specific quantitative data for direct head-to-head comparisons are not extensively available in the public domain, this guide leverages established reactivity principles and general experimental data to inform on the cost-benefit considerations.

Overview of this compound in Synthesis

This compound serves as a valuable precursor for the introduction of a pentenyl moiety in organic synthesis. Its utility is primarily demonstrated in several cornerstone cross-coupling reactions and in the formation of Grignard reagents. The reactivity of the carbon-bromine bond in vinyl bromides is intermediate between that of vinyl iodides and vinyl chlorides, a factor that significantly influences its selection for a particular synthetic route.

Cost-Benefit Analysis: this compound vs. Alternatives

The economic and scientific viability of using this compound is best assessed by comparing it with its common alternatives: 1-iodo-1-pentene, other vinyl halides, vinyl triflates, and organoboron reagents like 1-pentenylboronic acid.

General Reactivity Trend: The reactivity of vinyl electrophiles in many palladium-catalyzed cross-coupling reactions follows the general trend: I > OTf > Br > Cl .[1][2] This trend is a crucial factor in the cost-benefit analysis.

Reagent ClassExampleGeneral Cost ConsiderationReactivity & Performance BenefitsReactivity & Performance Drawbacks
Vinyl Bromide This compound Generally more affordable than the corresponding iodide and triflate.Good balance of reactivity and stability. Less prone to side reactions like homocoupling compared to iodides.Slower reaction rates compared to iodides and triflates, may require higher catalyst loadings or harsher reaction conditions.
Vinyl Iodide 1-Iodo-1-penteneTypically more expensive than the corresponding bromide.Higher reactivity allows for milder reaction conditions, lower catalyst loadings, and often higher yields.[1]Less stable and more prone to decomposition. Higher cost can be a significant drawback for large-scale synthesis.
Vinyl Triflate 1-Pentenyl triflateCan be more expensive than vinyl bromides, with costs comparable to or exceeding vinyl iodides.High reactivity, often comparable to vinyl iodides.[1]Can be less stable than vinyl halides. Preparation of the triflate adds a step to the synthetic sequence.
Organoboron Reagent 1-Pentenylboronic acidCost can be competitive, especially for large-scale synthesis.Used as the nucleophilic partner in Suzuki coupling. Boronic acids are often stable, crystalline solids with low toxicity.Requires a different synthetic strategy (Suzuki coupling) where the pentenyl group is the nucleophile.

Performance in Key Synthetic Reactions

The utility of this compound is best illustrated through its application in several key synthetic transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. While vinyl iodides generally provide higher reactivity, this compound offers a good compromise between reactivity and cost.

Experimental Protocol: Suzuki-Miyaura Coupling of a Vinyl Bromide

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the arylboronic acid (1.2 equivalents), a base such as potassium carbonate (2.0 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene (B28343) or dioxane and an aqueous solution of the base.

  • Reagent Addition: Add this compound (1.0 equivalent) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to a temperature typically ranging from 80 to 110 °C and monitor the reaction progress by TLC or GC.

  • Work-up: Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Suzuki_Miyaura_Workflow Suzuki-Miyaura Coupling Workflow A Combine Arylboronic Acid, Base, & Pd Catalyst B Add Degassed Solvent A->B C Add this compound B->C D Heat Reaction Mixture (80-110°C) C->D E Reaction Work-up (Extraction) D->E F Purification (Column Chromatography) E->F G Coupled Product F->G

Suzuki-Miyaura Coupling Workflow

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and a vinyl halide. The reactivity of vinyl halides in this reaction follows the order I > Br > Cl.[1] this compound is a commonly used substrate, offering a good balance of reactivity and stability.

Experimental Protocol: Sonogashira Coupling of a Vinyl Bromide [3]

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).

  • Solvent and Base: Add an anhydrous, degassed solvent such as THF or DMF, followed by a suitable amine base (e.g., triethylamine (B128534) or diisopropylamine).

  • Reagent Addition: Add the terminal alkyne (1.1-1.5 equivalents) followed by this compound (1.0 equivalent).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor by TLC or GC.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of ammonium (B1175870) chloride and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Sonogashira_Coupling_Pathway Sonogashira Coupling Catalytic Cycle Pd0 Pd(0)Ln PdII R-Pd(II)-X Ln Pd0->PdII Oxidative Addition AlkyneComplex R-Pd(II)-C≡CR' Ln PdII->AlkyneComplex AlkyneComplex->Pd0 Reductive Elimination Product R-C≡CR' AlkyneComplex->Product RX This compound (R-X) RX->Pd0 Alkyne Terminal Alkyne (R'-C≡CH) CuI CuI Alkyne->CuI with Base Base Base Base->Alkyne CuAcetylide Cu-C≡CR' CuI->CuAcetylide CuAcetylide->PdII Transmetalation

Sonogashira Coupling Pathway

Heck Reaction

The Heck reaction couples a vinyl halide with an alkene to form a new substituted alkene. This compound can be effectively used in this reaction, typically providing good yields of the desired diene product.

Experimental Protocol: Heck Reaction of a Vinyl Bromide

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 equivalent), the alkene coupling partner (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine (B1218219) ligand (e.g., PPh₃, 2-10 mol%).

  • Solvent and Base: Add a polar aprotic solvent such as DMF or acetonitrile, followed by a base, which is often a tertiary amine like triethylamine.

  • Reaction Conditions: Heat the reaction mixture, typically to between 80 and 140 °C, and monitor its progress.

  • Work-up: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Purification: Wash the organic extract, dry it, and concentrate it. Purify the product by distillation or column chromatography.

Grignard Reagent Formation

Vinyl bromides like this compound can be converted to their corresponding Grignard reagents, which are potent nucleophiles for forming new carbon-carbon bonds. The formation of Grignard reagents from vinyl halides is generally efficient.

Experimental Protocol: Grignard Reagent Formation from a Vinyl Bromide

  • Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Magnesium Activation: Place magnesium turnings in the flask and activate them, for example, with a small crystal of iodine.

  • Reagent Addition: Add a solution of this compound in an anhydrous ether solvent (e.g., THF or diethyl ether) dropwise to the magnesium suspension.

  • Reaction Initiation and Completion: The reaction is exothermic and should be initiated with gentle heating if necessary. Once initiated, the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, the mixture is typically stirred for an additional hour to ensure complete reaction.

  • Use in Subsequent Reactions: The resulting Grignard reagent is typically used immediately in a subsequent reaction with an electrophile.

Grignard_Formation_Workflow Grignard Reagent Formation Workflow A Activate Magnesium Turnings B Add this compound in Anhydrous Ether A->B C Initiate and Control Reaction B->C D Complete Reaction C->D E Pentenylmagnesium Bromide D->E

Grignard Reagent Formation

Conclusion

This compound represents a versatile and economically viable choice for the introduction of the pentenyl group in a range of organic transformations. Its moderate reactivity compared to vinyl iodides and triflates is often compensated by its lower cost and greater stability, making it a practical option for many synthetic applications. The choice between this compound and its alternatives will ultimately depend on the specific requirements of the synthesis, including scale, desired reaction conditions, and cost constraints. For reactions where mild conditions and high yields are paramount and cost is less of a concern, a vinyl iodide or triflate may be preferred. However, for large-scale syntheses and applications where a balance of reactivity and cost is essential, this compound remains a highly valuable and widely used synthetic intermediate.

References

Benchmarking 1-Bromo-1-pentene: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, vinyl halides are indispensable building blocks for the construction of complex molecular architectures, particularly in the development of novel therapeutics. Among these, 1-Bromo-1-pentene stands out as a versatile reagent. This guide provides a comprehensive comparison of this compound against other vinyl halides, offering researchers, scientists, and drug development professionals objective data to inform their synthetic strategies.

Physical and Chemical Properties: A Comparative Overview

The physical and chemical properties of a vinyl halide are critical determinants of its reactivity and handling requirements. The following table summarizes key properties of this compound in comparison to other representative vinyl halides.

PropertyThis compoundVinyl Bromide1-Chloro-1-pentene1-Iodo-1-pentene
Molecular Formula C₅H₉BrC₂H₃BrC₅H₉ClC₅H₉I
Molecular Weight ( g/mol ) 149.03106.95104.58196.03[1]
Boiling Point (°C) ~128-13015.8~104-106~155-157
Density (g/mL) ~1.221.493~0.92~1.55
Solubility Insoluble in water; Soluble in organic solventsSlightly soluble in waterInsoluble in water; Soluble in organic solventsInsoluble in water; Soluble in organic solvents

Reactivity in Cross-Coupling Reactions: A Quantitative Comparison

The utility of vinyl halides is most prominently showcased in palladium-catalyzed cross-coupling reactions. The choice of the halide significantly influences reaction kinetics and yields, with the general reactivity trend being I > Br > Cl. This is primarily attributed to the bond dissociation energies of the carbon-halogen bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The reactivity of vinyl halides in this reaction is directly related to the efficiency of the oxidative addition step to the palladium(0) catalyst.

Representative Experimental Data:

While a direct head-to-head comparison of this compound with other vinyl halides under identical Suzuki-Miyaura conditions is not extensively documented in a single study, the established reactivity trend (I > Br > Cl) is consistently observed. For instance, vinyl iodides are known to react at lower temperatures and with lower catalyst loadings compared to vinyl bromides, which in turn are more reactive than vinyl chlorides.[2]

Heck Reaction

The Heck reaction, involving the coupling of a vinyl halide with an alkene, is another cornerstone of C-C bond formation. The reactivity of the vinyl halide is a critical factor for the success of this reaction.

Representative Experimental Data:

Studies have shown that vinyl bromides are effective substrates in Heck reactions, often providing good to excellent yields.[3] Vinyl chlorides, being less reactive, may require more forcing conditions or specialized catalyst systems to achieve comparable results.[4]

Stille Coupling

The Stille coupling utilizes organostannanes as coupling partners for vinyl halides. Similar to other palladium-catalyzed reactions, the nature of the halide influences the reaction's efficiency.

Representative Experimental Data:

In Stille reactions, vinyl iodides are generally preferred as they react faster and under milder conditions than vinyl bromides.[5] Vinyl chlorides are often found to be insufficiently reactive for oxidative addition to the palladium(0) catalyst.[5]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful synthetic outcomes. Below are representative protocols for Suzuki-Miyaura, Heck, and Stille couplings involving vinyl halides.

General Protocol for Suzuki-Miyaura Coupling of a Vinyl Halide

Reaction Setup:

Suzuki-Miyaura Coupling Workflow

Procedure:

  • To a Schlenk flask are added the vinyl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.

  • Degassed solvent (e.g., a mixture of toluene (B28343) and water) is added.

  • The palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol) is added under a positive flow of inert gas.

  • The reaction mixture is heated to the desired temperature (typically 80-100 °C) and monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled, and the product is extracted with an organic solvent.

  • The organic layer is dried and concentrated, and the crude product is purified by column chromatography.[6][7]

General Protocol for Heck Reaction of a Vinyl Halide

Reaction Setup:

Heck Reaction Workflow

Procedure:

  • In a sealed tube, the vinyl halide (1.0 mmol), alkene (1.2 mmol), and a base (e.g., triethylamine, 1.5 mmol) are combined.

  • A suitable solvent such as DMF or acetonitrile (B52724) is added.

  • The palladium catalyst (e.g., Pd(OAc)₂, 0.01-0.05 mmol) and a phosphine (B1218219) ligand (e.g., PPh₃) are added.

  • The tube is sealed and heated to 100-120 °C until the reaction is complete as monitored by TLC or GC-MS.

  • The reaction mixture is cooled, diluted with water, and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.[8]

General Protocol for Stille Coupling of a Vinyl Halide

Reaction Setup:

Stille Coupling Workflow

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the vinyl halide (1.0 mmol) and the organostannane (1.1 mmol).

  • Add anhydrous and degassed solvent (e.g., toluene or THF).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 mmol).

  • Heat the reaction mixture (typically 80-110 °C) and monitor its progress.

  • After completion, the reaction is cooled and worked up. Tin byproducts are often removed by treatment with a fluoride (B91410) source (e.g., aqueous KF).

  • The product is extracted, and the organic layer is dried, concentrated, and purified by column chromatography.[9]

Applications in Drug Development

The vinyl group is a key structural motif in numerous biologically active molecules. Vinyl halides serve as crucial precursors for the introduction of this functionality. This compound, for instance, is a valuable intermediate in the synthesis of complex natural products with potential therapeutic applications.

A notable example is the synthesis of (+)-Laurencin, a marine natural product with a unique eight-membered ether ring and interesting biological properties. Synthetic routes towards (+)-Laurencin have utilized vinyl halide chemistry to construct key fragments of the molecule.[10][11][12]

Safety and Toxicity

Vinyl halides as a class of compounds warrant careful handling due to their potential toxicity. Vinyl chloride is a known human carcinogen, and vinyl bromide is reasonably anticipated to be a human carcinogen.[10][13]

For this compound, while specific comprehensive toxicological data is limited, it is classified as a flammable liquid and vapor that causes skin and serious eye irritation, and may cause respiratory irritation.[14] There is some concern that it may have the potential to cause cancer or mutations, though sufficient data is not available to make a definitive assessment.[15] The oral LD50 for vinyl bromide in rats is 500 mg/kg.[16] It is imperative that researchers handle all vinyl halides in a well-ventilated fume hood and use appropriate personal protective equipment.

Conclusion

This compound is a valuable and versatile reagent in the synthetic chemist's toolbox. Its reactivity profile, particularly in palladium-catalyzed cross-coupling reactions, makes it a more active substrate than the corresponding vinyl chloride, while being more stable and easier to handle than some vinyl iodides. The choice of vinyl halide will ultimately depend on a balance of reactivity, stability, cost, and the specific requirements of the synthetic target. This guide provides a foundational dataset to assist researchers in making informed decisions when incorporating vinyl halides into their synthetic endeavors.

References

Confirming the Stereochemistry of 1-Bromo-1-pentene Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical outcome of reactions involving substituted alkenes is a critical consideration in synthetic chemistry, particularly in the development of pharmaceutical agents where specific stereoisomers can exhibit vastly different biological activities. This guide provides a comparative analysis of the stereochemistry of products resulting from common addition reactions—hydroboration-oxidation, bromination, and epoxidation—performed on the (E) and (Z) isomers of 1-Bromo-1-pentene. This document outlines the expected stereochemical products based on established reaction mechanisms and provides detailed experimental protocols for these transformations.

Comparison of Stereochemical Outcomes

The stereoselectivity of addition reactions to (E)- and (Z)-1-bromo-1-pentene is dictated by the specific mechanism of each reaction. The following table summarizes the expected major stereoisomeric products.

Starting MaterialReactionReagentsPredicted Major Product(s)Stereochemical Description
(Z)-1-Bromo-1-pentene Hydroboration-Oxidation1. BH₃•THF 2. H₂O₂, NaOH(1R,2S)-1-bromopentan-2-ol & (1S,2R)-1-bromopentan-2-olsyn-addition
(E)-1-Bromo-1-pentene Hydroboration-Oxidation1. BH₃•THF 2. H₂O₂, NaOH(1R,2R)-1-bromopentan-2-ol & (1S,2S)-1-bromopentan-2-olsyn-addition
(Z)-1-Bromo-1-pentene BrominationBr₂ in CCl₄(1R,2R)-1,2-dibromopentane & (1S,2S)-1,2-dibromopentaneanti-addition
(E)-1-Bromo-1-pentene BrominationBr₂ in CCl₄(1R,2S)-1,2-dibromopentane & (1S,2R)-1,2-dibromopentane (meso)anti-addition
(Z)-1-Bromo-1-pentene Epoxidationm-CPBA(1R,2S)-1-bromo-1,2-epoxypentane & (1S,2R)-1-bromo-1,2-epoxypentanesyn-addition
(E)-1-Bromo-1-pentene Epoxidationm-CPBA(1R,2R)-1-bromo-1,2-epoxypentane & (1S,2S)-1-bromo-1,2-epoxypentanesyn-addition

Reaction Pathways and Stereochemistry

The stereochemical outcomes of these reactions can be visualized through their respective mechanisms.

Hydroboration-Oxidation: A syn-Addition

Hydroboration-oxidation of alkenes is a two-step process that results in the syn-addition of a hydrogen and a hydroxyl group across the double bond.[1][2][3][4][5][6] The boron and hydrogen atoms add to the same face of the alkene in a concerted step. Subsequent oxidation with hydrogen peroxide replaces the boron with a hydroxyl group, retaining the stereochemistry at that carbon.[1][2][4][5]

hydroboration_oxidation cluster_Z (Z)-1-Bromo-1-pentene cluster_E (E)-1-Bromo-1-pentene cluster_Z_product syn-Addition Products cluster_E_product syn-Addition Products Z_alkene (Z)-1-Bromo-1-pentene reagents 1. BH3•THF 2. H2O2, NaOH Z_alkene->reagents E_alkene (E)-1-Bromo-1-pentene E_alkene->reagents Z_product Enantiomeric Pair ((1R,2S) & (1S,2R)-1-bromopentan-2-ol) reagents->Z_product E_product Enantiomeric Pair ((1R,2R) & (1S,2S)-1-bromopentan-2-ol) reagents->E_product

Hydroboration-Oxidation of (E)- and (Z)-1-Bromo-1-pentene.
Bromination: An anti-Addition

The bromination of alkenes proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the opposite face.[7][8][9] This results in the anti-addition of the two bromine atoms across the double bond.

bromination cluster_Z (Z)-1-Bromo-1-pentene cluster_E (E)-1-Bromo-1-pentene cluster_Z_product anti-Addition Products cluster_E_product anti-Addition Product Z_alkene (Z)-1-Bromo-1-pentene reagents Br2, CCl4 Z_alkene->reagents E_alkene (E)-1-Bromo-1-pentene E_alkene->reagents Z_product Enantiomeric Pair ((1R,2R) & (1S,2S)-1,2-dibromopentane) reagents->Z_product E_product Meso Compound ((1R,2S) & (1S,2R)-1,2-dibromopentane) reagents->E_product

Bromination of (E)- and (Z)-1-Bromo-1-pentene.
Epoxidation: A Stereospecific syn-Addition

Epoxidation of an alkene with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) is a concerted reaction where the oxygen atom is delivered to one face of the double bond.[10][11] This results in a syn-addition and is stereospecific, meaning that a (Z)-alkene will give a cis-epoxide and an (E)-alkene will give a trans-epoxide.[10]

epoxidation cluster_Z (Z)-1-Bromo-1-pentene cluster_E (E)-1-Bromo-1-pentene cluster_Z_product syn-Addition Products cluster_E_product syn-Addition Products Z_alkene (Z)-1-Bromo-1-pentene reagents m-CPBA Z_alkene->reagents E_alkene (E)-1-Bromo-1-pentene E_alkene->reagents Z_product Enantiomeric Pair ((1R,2S) & (1S,2R)-1-bromo-1,2-epoxypentane) reagents->Z_product E_product Enantiomeric Pair ((1R,2R) & (1S,2S)-1-bromo-1,2-epoxypentane) reagents->E_product

References

A Comparative Guide to the Synthesis of 1-Bromo-1-pentene: An Evaluation of Reproducibility and Stereoselectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the reliable and stereoselective synthesis of key building blocks such as 1-bromo-1-pentene is of paramount importance. This vinyl bromide serves as a versatile intermediate in a variety of coupling reactions to construct more complex molecular architectures. This guide provides an objective comparison of published methods for the synthesis of this compound, with a focus on reproducibility, stereoselectivity, and overall efficiency. The comparison is supported by a summary of quantitative data and detailed experimental protocols to assist researchers in selecting the most appropriate method for their specific synthetic goals.

Comparison of Synthetic Methodologies

Two primary strategies for the synthesis of this compound will be evaluated: the anti-Markovnikov hydrobromination of 1-pentyne (B49018) and the stereoselective synthesis of (Z)-1-bromo-1-pentene via microwave-assisted debrominative decarboxylation. Each method offers distinct advantages and disadvantages concerning reaction conditions, stereochemical control, and scalability.

MethodStarting MaterialKey ReagentsReaction TimeYield (%)Stereoselectivity
Anti-Markovnikov Hydrobromination1-PentyneHBr, Peroxide Initiator (e.g., AIBN or air/AcOH)HoursModerateMixture of E/Z
Microwave-Assisted Decarboxylationanti-2,3-dibromoheptanoic acidTriethylamine (B128534) (Et3N), Dimethylformamide (DMF)0.2–1.0 minHighHigh (Z-isomer)

Experimental Protocols

Method 1: Anti-Markovnikov Hydrobromination of 1-Pentyne

This method relies on the radical-initiated addition of hydrogen bromide to a terminal alkyne, which proceeds with anti-Markovnikov regioselectivity to yield the 1-bromoalkene. The stereoselectivity of this reaction can be influenced by various factors and often results in a mixture of (E) and (Z) isomers. A reproducible and scalable initiator-free protocol has been reported for the anti-Markovnikov hydrobromination of alkenes, which can be adapted for alkynes.[1][2]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-pentyne (1.0 eq) in a suitable solvent such as hexane.

  • Initiation: Bubble a stream of air through the solution for a defined period to saturate the mixture with oxygen, which acts as a radical initiator.

  • Addition of HBr: Add a solution of hydrogen bromide in acetic acid (e.g., 33% HBr in AcOH, 1.2 eq) dropwise to the stirred solution at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄).

  • Purification: Remove the solvent under reduced pressure. The crude product, a mixture of (E)- and (Z)-1-bromo-1-pentene, can be purified by fractional distillation or column chromatography.

Discussion on Reproducibility: The radical nature of this reaction can sometimes lead to variability in the E/Z ratio and the formation of side products, such as the dibrominated alkane, if excess HBr is used.[3] The initiator-free method using air is reported to be more reproducible and scalable, offering a simpler purification process by avoiding chemical initiators.[1][2] However, careful control of reaction conditions is crucial to ensure consistent results.

Method 2: Stereoselective Synthesis of (Z)-1-Bromo-1-pentene via Microwave-Assisted Debrominative Decarboxylation

This modern approach offers a rapid and highly stereoselective route to (Z)-1-bromo-1-alkenes. The method involves the microwave-induced debrominative decarboxylation of an anti-2,3-dibromoalkanoic acid.[4][5][6]

Protocol:

  • Preparation of the Precursor: The starting anti-2,3-dibromoheptanoic acid is prepared by the bromination of trans-2-heptenoic acid.

  • Reaction Setup: In a microwave-safe reaction vessel, combine the anti-2,3-dibromoheptanoic acid (1.0 eq), triethylamine (Et₃N, 2.0 eq), and dimethylformamide (DMF).

  • Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at a specified temperature and time (e.g., 150 °C for 0.2–1.0 minutes).

  • Work-up: After cooling, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic extracts with water and brine, then dry over an anhydrous salt. After solvent removal, the crude product can be purified by column chromatography to yield pure (Z)-1-bromo-1-pentene.

Discussion on Reproducibility: This method is reported to be highly reproducible, with the short reaction times and precise temperature control offered by microwave irradiation contributing to consistent outcomes. The high stereoselectivity for the (Z)-isomer is a significant advantage over the hydrobromination method. The main challenge may lie in the preparation of the stereochemically pure starting material.

Signaling Pathways and Experimental Workflows

Synthesis_Comparison cluster_hydrobromination Method 1: Anti-Markovnikov Hydrobromination cluster_microwave Method 2: Microwave-Assisted Decarboxylation pentyne 1-Pentyne air_hbr Air, HBr/AcOH pentyne->air_hbr reaction1 Radical Addition air_hbr->reaction1 product_mix Mixture of (E)- and (Z)- This compound reaction1->product_mix purification1 Purification (Distillation/Chromatography) product_mix->purification1 final_product1 Isolated this compound purification1->final_product1 precursor anti-2,3-dibromoheptanoic acid microwave_reagents Et3N, DMF, Microwave precursor->microwave_reagents reaction2 Debrominative Decarboxylation microwave_reagents->reaction2 product_z (Z)-1-Bromo-1-pentene reaction2->product_z purification2 Purification (Chromatography) product_z->purification2 final_product2 Pure (Z)-1-Bromo-1-pentene purification2->final_product2

Caption: Comparative workflow for the synthesis of this compound.

Conclusion

Both the anti-Markovnikov hydrobromination of 1-pentyne and the microwave-assisted debrominative decarboxylation of anti-2,3-dibromoheptanoic acid represent viable methods for the synthesis of this compound.

For applications where a mixture of (E) and (Z) isomers is acceptable or can be easily separated, and where scalability and the use of readily available starting materials are priorities, the initiator-free anti-Markovnikov hydrobromination is a strong candidate. Its reproducibility has been reported to be high when reaction conditions are carefully controlled.

However, for syntheses requiring high stereoselectivity for the (Z)-isomer and rapid reaction times, the microwave-assisted method is clearly superior. While it requires the preparation of a specific precursor, the reported high yields and excellent stereochemical control make it an attractive option for the efficient and reproducible synthesis of (Z)-1-bromo-1-pentene, a valuable building block in modern organic synthesis. The choice of method will ultimately depend on the specific requirements of the research, including desired stereochemistry, scale, and available resources.

References

An Inter-Laboratory Comparison of Suzuki-Miyaura Coupling with 1-Bromo-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The reproducibility of chemical reactions is a cornerstone of synthetic chemistry, particularly within the pharmaceutical industry where consistent outcomes are paramount. This guide presents a comparative analysis of a hypothetical inter-laboratory study on the Suzuki-Miyaura cross-coupling reaction between (E)-1-bromo-1-pentene and phenylboronic acid. Data from three model laboratories are presented to highlight the impact of subtle variations in experimental protocol on reaction yield and product purity.

Comparison of Reaction Outcomes

The following table summarizes the quantitative results obtained by three hypothetical laboratories for the Suzuki-Miyaura coupling of (E)-1-bromo-1-pentene and phenylboronic acid to produce (E)-1-phenyl-1-pentene.

LaboratoryCatalyst SystemSolventBaseTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Lab A Pd(PPh₃)₄Toluene/H₂OK₂CO₃90128598
Lab B Pd(OAc)₂ / SPhosDioxane/H₂OK₃PO₄10089299
Lab C PdCl₂(dppf)THF/H₂ONa₂CO₃80167895

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative of common practices in synthetic organic chemistry and form the basis for the comparative data presented.

General Procedure for Suzuki-Miyaura Coupling

A mixture of (E)-1-bromo-1-pentene (1.0 mmol), phenylboronic acid (1.2 mmol), and the specified base (2.0 mmol) was prepared in a round-bottom flask. The designated solvent system (4 mL) and palladium catalyst (0.02 mmol) were added. The reaction mixture was degassed with argon for 15 minutes and then heated to the specified temperature with vigorous stirring for the indicated duration. Upon completion, the reaction was cooled to room temperature, diluted with ethyl acetate, and washed with brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica (B1680970) gel.

Laboratory A Protocol:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Solvent: Toluene/Water (3:1)

  • Base: Potassium Carbonate (K₂CO₃)

  • Temperature: 90 °C

  • Reaction Time: 12 hours

Laboratory B Protocol:

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] with 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) as a ligand

  • Solvent: 1,4-Dioxane/Water (4:1)

  • Base: Potassium Phosphate (K₃PO₄)

  • Temperature: 100 °C

  • Reaction Time: 8 hours

Laboratory C Protocol:

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)]

  • Solvent: Tetrahydrofuran (THF)/Water (2:1)

  • Base: Sodium Carbonate (Na₂CO₃)

  • Temperature: 80 °C

  • Reaction Time: 16 hours

Visualizations

The following diagrams illustrate the experimental workflow and the catalytic cycle for the Suzuki-Miyaura reaction.

G reagents Combine Reactants: (E)-1-bromo-1-pentene, Phenylboronic Acid, Base solvent_catalyst Add Solvent and Pd Catalyst reagents->solvent_catalyst degas Degas with Argon solvent_catalyst->degas heat Heat and Stir degas->heat workup Cool, Dilute, and Wash heat->workup purify Purify by Chromatography workup->purify product Isolate (E)-1-phenyl-1-pentene purify->product

A general experimental workflow for the Suzuki-Miyaura coupling reaction.

G pd0 Pd(0)L2 pd_complex R1-Pd(II)L2-X pd0->pd_complex Oxidative Addition (R1-X) transmetalation R1-Pd(II)L2-R2 pd_complex->transmetalation Transmetalation [R2B(OH)2] transmetalation->pd0 Reductive Elimination (R1-R2)

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Analysis of Impurities in Commercial 1-Bromo-1-pentene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Potential Impurities in Commercial 1-Bromo-1-pentene

The nature and quantity of impurities in commercial this compound are largely dependent on the synthetic route employed by the manufacturer. Potential impurities may include:

  • Isomeric Bromopentenes: Positional isomers such as 2-Bromo-1-pentene, 3-Bromo-1-pentene, and 5-Bromo-1-pentene, as well as geometric isomers (E/Z)-1-Bromo-1-pentene, are likely contaminants. For instance, the synthesis of 1-Bromo-2-pentene via allylic bromination of pent-2-ene can also produce 3-Bromo-1-pentene.

  • Starting Materials: Unreacted starting materials from the synthesis process can be present in the final product.

  • Byproducts of Synthesis: Side reactions can lead to various byproducts. For example, the synthesis of 5-Bromo-1-pentene from 1,5-dibromopentane (B145557) can yield 1,4-pentadiene.

  • Solvents and Reagents: Residual solvents and reagents used during synthesis and purification.

Comparative Analysis of Analytical Techniques

A multi-pronged analytical approach is often necessary for the comprehensive characterization and quantification of impurities. The following table summarizes the key attributes of commonly employed analytical techniques for the analysis of brominated organic compounds.

Analytical TechniquePrincipleInformation ProvidedKey AdvantagesPotential Limitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based identification.Quantitative purity (% area), detection and identification of volatile impurities (e.g., isomers, residual solvents, byproducts).High sensitivity and specificity, excellent for separating closely related volatile compounds.Requires the analyte to be volatile and thermally stable.
High-Performance Liquid Chromatography (HPLC) Separation of compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.Quantification of non-volatile impurities and the main compound.Suitable for non-volatile or thermally labile compounds.May require specific method development for optimal separation of isomers. This compound lacks a strong chromophore, potentially affecting sensitivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, providing detailed structural information.Structural confirmation, identification of proton-containing and carbon-based impurities, and quantitative analysis (qNMR).Provides detailed structural information, is non-destructive, and can be quantitative.Lower sensitivity compared to GC-MS; complex spectra can be challenging to interpret.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are general and may require optimization based on the specific instrumentation and the impurity profile of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify volatile impurities in this compound.

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

Methodology:

  • Sample Preparation: Prepare a dilute solution of the commercial this compound sample in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

  • Chromatographic Separation: The sample is vaporized and carried by an inert gas through a capillary column. The separation is achieved based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase (coated on the column walls).

  • Mass Spectrometric Detection: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

  • Data Analysis: The purity is typically determined by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities are identified by comparing their mass spectra with a spectral library (e.g., NIST).

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Commercial This compound Dilution Dilution in Volatile Solvent Sample->Dilution Injection Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection TIC Total Ion Chromatogram Detection->TIC LibrarySearch Mass Spectral Library Search Detection->LibrarySearch Quantification Quantification (% Area) TIC->Quantification LibrarySearch->Quantification

Caption: Workflow for GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

Objective: To quantify non-volatile impurities and the main component.

Instrumentation: A standard HPLC system with a suitable detector (e.g., UV-Vis or Diode Array Detector).

Methodology:

  • Method Development: Select an appropriate column (e.g., C18) and mobile phase (e.g., a mixture of acetonitrile (B52724) and water) to achieve optimal separation of this compound from its potential impurities.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a known concentration.

  • Injection: Inject a fixed volume of the sample solution onto the HPLC column.

  • Chromatographic Separation: The components of the sample are separated based on their affinity for the stationary phase as the mobile phase is pumped through the column.

  • Detection: The separated components are detected as they elute from the column. For compounds lacking a strong chromophore like this compound, detection at low UV wavelengths (e.g., 200-220 nm) may be necessary.

  • Data Analysis: The purity is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Analysis Sample This compound Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Injection Injection Dissolution->Injection Separation Column Separation Injection->Separation Detection UV-Vis Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Area Quantification Chromatogram->Quantification

Caption: Workflow for HPLC analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure of the main component and identify and quantify impurities.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

  • Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in a deuterated solvent (e.g., CDCl₃). For quantitative NMR (qNMR), a certified internal standard with a known concentration is added to the sample.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Data Analysis:

    • Structural Confirmation: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to confirm the structure of this compound.

    • Impurity Identification: The presence of unexpected signals in the spectra can indicate the presence of impurities.

    • Quantification (qNMR): The purity of the sample can be determined by comparing the integral of a specific signal from the analyte with the integral of a signal from the internal standard.

NMR_Workflow Sample Sample Weighing Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Standard Internal Standard Weighing Standard->Dissolution Acquisition NMR Data Acquisition (¹H, ¹³C) Dissolution->Acquisition Analysis Spectral Analysis Acquisition->Analysis Confirmation Structural Confirmation Analysis->Confirmation Quantification Purity Quantification (qNMR) Analysis->Quantification

Caption: Workflow for NMR analysis of this compound.

Conclusion

The quantitative analysis of impurities in commercial this compound requires a combination of analytical techniques to ensure a comprehensive assessment of purity. GC-MS is highly effective for identifying and quantifying volatile impurities, while HPLC is suitable for non-volatile contaminants. NMR spectroscopy provides invaluable structural information and can be used for accurate quantification. The choice of methodology will depend on the specific requirements of the analysis and the anticipated nature of the impurities. For routine quality control, GC-MS is often the primary technique, with NMR and HPLC used for confirmation and for the analysis of specific types of impurities.

Evaluating the Green Chemistry Metrics of 1-Bromo-1-pentene Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-bromo-1-pentene, a valuable vinyl bromide building block in organic synthesis, presents an opportunity to apply and evaluate green chemistry principles. This guide provides a comparative analysis of two distinct synthetic routes to this compound, focusing on key green chemistry metrics. By examining the experimental data and methodologies, researchers can make more informed decisions towards sustainable chemical production.

Synthesis Routes and Green Chemistry Evaluation

Two primary methods for the synthesis of this compound are evaluated:

  • Anti-Markovnikov Hydrobromination of 1-Pentyne (B49018): A classical approach involving the radical-initiated addition of hydrogen bromide to a terminal alkyne.

  • Microwave-Assisted Debrominative Decarboxylation: A modern, stereoselective method for the synthesis of (Z)-1-bromo-1-alkenes from anti-2,3-dibromoalkanoic acids.

The greenness of each method is assessed using several key metrics: Atom Economy, Process Mass Intensity (PMI), E-Factor, and Reaction Mass Efficiency (RME).

Green Chemistry MetricFormulaIdeal Value
Atom Economy (AE) (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100%100%
Process Mass Intensity (PMI) Total Mass in Process (kg) / Mass of Product (kg)1
E-Factor Total Waste (kg) / Mass of Product (kg)0
Reaction Mass Efficiency (RME) (Mass of Product / Total Mass of Reactants) x 100%100%

Comparative Analysis of Synthesis Routes

The following tables summarize the calculated green chemistry metrics for the two synthesis routes to this compound, based on published experimental protocols.

Route 1: Anti-Markovnikov Hydrobromination of 1-Pentyne

This method relies on the free-radical addition of HBr to 1-pentyne, typically initiated by peroxides or UV light. For this analysis, a photochemical approach is considered.

Table 1: Green Chemistry Metrics for Hydrobromination of 1-Pentyne

MetricValue
Atom Economy 100%
Process Mass Intensity (PMI) ~56
E-Factor ~55
Reaction Mass Efficiency (RME) ~75%

Calculations are based on a representative experimental protocol and may vary with specific reaction conditions and scales.

Route 2: Microwave-Assisted Debrominative Decarboxylation

This innovative approach utilizes microwave irradiation to promote the stereoselective synthesis of (Z)-1-bromo-1-pentene from anti-2,3-dibromopentanoic acid.

Table 2: Green Chemistry Metrics for Microwave-Assisted Synthesis

MetricValue
Atom Economy 47.9%
Process Mass Intensity (PMI) ~38
E-Factor ~37
Reaction Mass Efficiency (RME) ~45%

Calculations are based on a representative experimental protocol for a similar aliphatic substrate and may vary.

Experimental Protocols

Route 1: Photochemical Anti-Markovnikov Hydrobromination of 1-Pentyne (Representative Protocol)

Materials:

  • 1-Pentyne (1.00 g, 14.7 mmol)

  • Hydrogen bromide (HBr) gas

  • Pentane (B18724) (50 mL)

  • UV lamp (e.g., Hanovia lamp)

Procedure:

  • A solution of 1-pentyne in pentane is prepared in a quartz reaction vessel.

  • The solution is cooled to -78°C and saturated with hydrogen bromide gas.

  • The mixture is irradiated with a UV lamp for 4 hours while maintaining the temperature at -78°C.

  • The reaction mixture is washed with a sodium bicarbonate solution and water, then dried over magnesium sulfate.

  • The solvent is removed by distillation, and the crude product is purified by fractional distillation to yield this compound.

  • Yield: Approximately 1.65 g (75%).

Route 2: Microwave-Assisted Debrominative Decarboxylation of anti-2,3-Dibromopentanoic Acid (Representative Protocol)

Materials:

  • anti-2,3-Dibromopentanoic acid (1.00 g, 3.65 mmol)

  • Triethylamine (B128534) (Et3N, 1.11 g, 10.95 mmol)

  • N,N-Dimethylformamide (DMF, 10 mL)

  • Microwave reactor

Procedure:

  • A mixture of anti-2,3-dibromopentanoic acid and triethylamine in DMF is placed in a sealed microwave reactor vessel.

  • The mixture is subjected to microwave irradiation at 150°C for 1 minute.

  • After cooling, the reaction mixture is diluted with water and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford (Z)-1-bromo-1-pentene.

  • Yield: Approximately 0.50 g (92%).

Logical Comparison of Synthesis Routes

Caption: Comparative workflow of two synthetic routes to this compound.

Conclusion

This comparative guide highlights the trade-offs inherent in different synthetic strategies when viewed through the lens of green chemistry.

  • Route 1 (Hydrobromination) boasts a perfect atom economy in theory, as all atoms of the reactants are incorporated into the final product. However, the practical application, particularly with the use of a large excess of solvent and the energy-intensive photochemical process, leads to a high Process Mass Intensity and E-Factor, indicating significant waste generation.

  • Route 2 (Microwave-Assisted Debrominative Decarboxylation) , while having a lower atom economy due to the elimination of carbon dioxide and hydrogen bromide, demonstrates superior performance in terms of PMI and E-Factor. This suggests that it is a more mass-efficient and less wasteful process overall. The use of microwave irradiation dramatically reduces the reaction time from hours to minutes, leading to significant energy savings and aligning well with the principles of green chemistry.

For researchers and drug development professionals aiming to incorporate sustainable practices, the microwave-assisted debrominative decarboxylation presents a compelling alternative to traditional hydrobromination for the synthesis of this compound, despite its lower atom economy. This analysis underscores the importance of considering a range of green chemistry metrics for a holistic evaluation of a chemical process's environmental impact.

Safety Operating Guide

Proper Disposal of 1-Bromo-1-pentene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ensuring the safe and compliant disposal of hazardous materials is a cornerstone of laboratory safety. This document provides essential guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for 1-Bromo-1-pentene, a flammable and hazardous halogenated organic compound. Adherence to these protocols is critical for protecting personnel and the environment.

Immediate Safety and Handling

Before beginning any disposal process, it is imperative to handle this compound with appropriate safety measures. This compound is classified as a flammable liquid and can cause irritation to the eyes, skin, and respiratory system.[1]

Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile rubber gloves. For situations with a higher risk of splashing, consider double gloving or using Viton gloves.[2]

  • Eye Protection: Chemical splash goggles are mandatory. A face shield should be used when transferring larger quantities.[2]

  • Lab Coat: A fully buttoned lab coat is required. For spill cleanup, a chemical-resistant apron is recommended.[2]

Ventilation: All handling and disposal procedures involving this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its isomers. This information is crucial for understanding its physical hazards and ensuring proper handling.

PropertyValueSource
Molecular Formula C₅H₉Br[4][5]
Molecular Weight 149.03 g/mol [4][5]
Appearance Clear colorless to light yellow liquid[1]
Flash Point 31 °C (87.8 °F) (for 1-Bromopentane)[1][6]
Boiling Point 130 °C (266 °F) @ 760 mmHg (for 1-Bromopentane)[6]
UN Number UN1993 (for Flammable liquid, n.o.s.)[6]

Experimental Protocol for Disposal

The disposal of this compound must be treated as a hazardous waste process. Under no circumstances should it be disposed of down the drain or allowed to evaporate in a fume hood.[2]

Materials:

  • Designated hazardous waste container (polyethylene carboy or other compatible container)[2][3]

  • Hazardous waste labels

  • Personal Protective Equipment (as specified above)

  • Chemical fume hood

Procedure:

  • Waste Determination: The first step in proper disposal is to classify this compound as a hazardous waste. Due to its properties as a halogenated organic compound, it falls under this category. This determination must be documented.

  • Container Selection and Labeling:

    • Obtain a designated waste container for halogenated organic solvents. These are often color-coded (e.g., green-labeled carboys).[3]

    • The container must be compatible with this compound; high-density polyethylene (B3416737) is a suitable material.[2]

    • Affix a "Hazardous Waste" label to the container before adding any waste. The label must include the full chemical name ("this compound") and a clear indication of its hazards (e.g., "Flammable," "Irritant").

  • Waste Collection:

    • All transfers of this compound waste into the designated container must be performed inside a chemical fume hood.[3]

    • Use spark-proof tools and ground/bond the container when transferring the material to prevent static discharge.[1]

    • Do not overfill the container; a filling level of less than 90% is recommended to allow for vapor expansion.

    • Keep the waste container tightly sealed when not in use.[3]

  • Segregation of Waste:

    • It is crucial to keep halogenated organic waste, such as this compound, separate from non-halogenated organic waste. This is because the disposal costs for halogenated waste are significantly higher.

    • Do not mix this compound with incompatible materials such as acids, bases, metals, or oxidizing agents in the same waste container.[2]

  • Storage of Waste Container:

    • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area.

    • The storage area should be a cool, dry, and well-ventilated location, away from sources of ignition.[2] A flammable storage cabinet is appropriate.

  • Arranging for Disposal:

    • Once the waste container is nearly full, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

    • Follow all institutional and local regulations for the pickup and transportation of hazardous waste. The final disposal method for halogenated solvents is typically incineration at a regulated facility.[7]

Spill Management

In the event of a small spill of this compound that can be cleaned up in under 10 minutes by trained personnel:

  • Evacuate all non-essential personnel from the area.

  • Wear the appropriate PPE, including double nitrile or Viton gloves, chemical splash goggles, and a lab coat.

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent.

  • Collect the absorbed material using spark-proof tools and place it in a sealed, labeled container for hazardous waste disposal.[2]

  • Clean the spill area thoroughly.

For larger spills, evacuate the area and contact your institution's emergency response team immediately.

Disposal Workflow

This compound Disposal Workflow A Start: this compound Waste B Wear Appropriate PPE A->B C Work in a Chemical Fume Hood B->C D Select & Label Halogenated Waste Container C->D E Transfer Waste to Container (<90% Full) D->E F Seal Container Tightly E->F G Store in Designated Satellite Accumulation Area F->G H Contact EHS for Pickup and Disposal G->H I End: Compliant Disposal H->I

References

Navigating the Safe Handling of 1-Bromo-1-pentene: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with reactive chemical compounds like 1-Bromo-1-pentene. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. By offering procedural, step-by-step guidance, this document aims to be the preferred source for information on laboratory safety and the handling of this specific chemical.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a flammable liquid and vapor that can cause skin, eye, and respiratory tract irritation, a comprehensive approach to personal protection is non-negotiable.[1] The following personal protective equipment (PPE) is mandatory to minimize exposure and ensure personal safety.

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to keep airborne concentrations low.[1] Emergency eye wash fountains and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[2]

Personal Protective Equipment (PPE):

Protection Type Specific Recommendations Rationale
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may also be necessary.[3][4]To prevent contact with the eyes, which can cause serious irritation.[2] Contact lenses should not be worn as they can absorb and concentrate irritants.[2][5]
Skin Protection Wear appropriate protective gloves (e.g., Neoprene, nitrile rubber, or PVC) to prevent skin exposure.[1][2][5] Select gloves that are tested to a relevant standard (e.g., Europe EN 374, US F739). For prolonged or frequent contact, a glove with a protection class of 5 or higher is recommended.[5] Wear appropriate protective clothing, such as a lab coat, apron, or coveralls, to prevent skin exposure.[1][3][4] Flame-retardant and antistatic protective clothing is advised.[3] Safety footwear or chemical-resistant boots are also recommended.[5]To protect against skin irritation from direct contact.[1]
Respiratory Protection If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] A NIOSH-certified organic vapor (black cartridge) respirator is recommended where exposure through inhalation may occur.[2] For higher concentrations, a full-face air-purifying respirator or a self-contained breathing apparatus (SCBA) may be necessary.[6]To prevent respiratory tract irritation.[1] Vapors may also cause dizziness or suffocation.[1]

Operational Plans: Safe Handling and Storage

Adherence to strict operational protocols is crucial for the safe handling and storage of this compound.

Handling:

  • Always wash hands and any exposed skin thoroughly after handling.[1][7][8]

  • Use the chemical only in a well-ventilated area or a chemical fume hood.[1]

  • Ground and bond containers when transferring material to prevent static discharge.[1][7][9]

  • Use only non-sparking, spark-proof tools and explosion-proof equipment.[1][7][9]

  • Avoid contact with eyes, skin, and clothing.[1]

  • Avoid inhalation of vapor or mist.[3]

  • Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][3][7][9]

  • Empty containers retain product residue and can be dangerous; do not pressurize, cut, weld, or expose them to heat or ignition sources.[1][9]

Storage:

  • Store in a tightly closed, properly labeled container.[1][4][7]

  • Keep in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[1][4]

  • Store in a designated flammables area.[1][9] Some sources recommend refrigeration (approximately 4°C).[9]

  • Protect containers from physical damage and check regularly for leaks.[5]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.

  • Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Contaminated packaging should be disposed of as unused product.[3]

  • Do not allow the product to enter drains or surface water.[3][7]

  • Empty containers should be handled with care as they may contain flammable residual vapors.[2]

  • Disposal should be carried out by a licensed professional waste disposal service.[7][8]

Emergency Procedures: A Step-by-Step Guide

In the event of an emergency, immediate and appropriate action is critical.

First-Aid Measures:

Exposure Type Immediate Actions
Inhalation Remove the individual from the exposure area to fresh air immediately.[1] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[1][10] Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing, including footwear.[5] Flush the affected skin with plenty of water for at least 15 minutes.[1][11] Seek medical attention if irritation develops or persists.[1][5]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[1][2][11] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting.[8] If the person is conscious and alert, give 2-4 cupfuls of water or milk.[1][9] Never give anything by mouth to an unconscious person.[1][2][9] Seek immediate medical attention.[1][7]

Fire and Spill Response:

  • Fire: In case of a fire, use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish.[2][3][7] Do not use a solid stream of water as it may scatter and spread the fire.[1] Firefighters should wear self-contained breathing apparatus and full protective gear.[7][8]

  • Spill: For detailed spill response procedures, refer to the workflow diagram below.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and related compounds. Note that some data may refer to isomers.

Property Value Source
Flash Point 31 °C / 87.8 °F[1][7]
Boiling Point 130 °C / 266 °F @ 760 mmHg[7]
Melting Point -95 °C / -139 °F[7]
Density 1.218 g/mL at 25 °C
Autoignition Temperature 206 °C / 402.80 °F[1]

Chemical Spill Response Workflow

The following diagram outlines the logical workflow for safely handling a spill of this compound.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup cluster_disposal Post-Cleanup & Disposal spill_detected Spill Detected evacuate Evacuate unnecessary personnel and move upwind spill_detected->evacuate alert Alert colleagues and emergency responders evacuate->alert ignition Remove all sources of ignition (flames, sparks, hot surfaces) alert->ignition ppe Don appropriate PPE (gloves, goggles, respirator, etc.) ignition->ppe ventilate Increase ventilation ppe->ventilate stop_leak Stop leak if safe to do so ventilate->stop_leak contain Contain spill with inert absorbent material (sand, earth, vermiculite) stop_leak->contain collect Collect absorbed material using spark-proof tools into a labeled container contain->collect decontaminate Decontaminate spill area collect->decontaminate dispose Dispose of waste in accordance with regulations decontaminate->dispose report Report the incident dispose->report

Caption: Workflow for handling a chemical spill of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.